HS-Peg7-CH2CH2NH2
Description
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Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO7S/c17-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16-25/h25H,1-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHSYYAURSDKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCS)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to HS-Peg7-CH2CH2NH2: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
HS-Peg7-CH2CH2NH2, also known as Thiol-PEG7-amine, is a versatile heterobifunctional linker that plays a crucial role in modern drug development and bioconjugation applications. Its unique structure, featuring a thiol (-SH) group at one end and a primary amine (-NH2) group at the other, connected by a seven-unit polyethylene glycol (PEG) spacer, allows for the precise and efficient coupling of diverse molecular entities. This guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols related to this compound, with a particular focus on its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.
Introduction
This compound is a specialized chemical tool designed for covalent linkage of two different molecules. The thiol group offers a reactive site for conjugation to maleimides, sulfhydryls, and noble metal surfaces like gold, while the primary amine group readily reacts with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. The hydrophilic PEG7 spacer enhances the solubility and bioavailability of the resulting conjugate, making it an ideal component in the development of targeted therapeutics and diagnostic agents.[1][2][3] Its principal application lies in the construction of PROTACs, where it serves as a flexible linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, thereby inducing targeted protein degradation.[4]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. While specific solubility and stability data for this exact molecule are not extensively published, general properties of similar PEG linkers are provided as a reference.
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Synonyms | Thiol-PEG7-amine | [4] |
| Molecular Formula | C16H35NO7S | N/A |
| Molecular Weight | 385.52 g/mol | N/A |
| Appearance | Colorless liquid or oil | N/A |
| Purity | Typically >95% | N/A |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents. | General PEG properties |
| Stability | Thiol group is susceptible to oxidation. Store under inert gas at low temperatures. Amine group is generally stable. | General thiol properties |
| Storage Conditions | Store at -20°C, protected from light and moisture. | N/A |
Applications
The heterobifunctional nature of this compound makes it a valuable tool in a variety of applications:
-
PROTAC Synthesis: As a flexible linker, it connects the two active moieties of a PROTAC, facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The length and flexibility of the PEG7 chain are critical for optimizing the geometry and stability of this complex, which ultimately determines the efficiency of target protein degradation.
-
Bioconjugation: It is used to link proteins, peptides, antibodies, and other biomolecules to various substrates, including surfaces, nanoparticles, and other proteins. For example, the thiol group can be used to attach the linker to a gold nanoparticle, while the amine group can be conjugated to a targeting antibody.
-
Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of drugs by increasing their solubility, stability, and circulation half-life.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Quantification of Thiol Groups using Ellman's Reagent
This protocol allows for the determination of the concentration of free thiol groups in a solution of this compound.
Materials:
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine hydrochloride (for standard curve)
-
This compound sample
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 4 mg/mL Ellman's Reagent solution in the Reaction Buffer.
-
Prepare a standard curve using known concentrations of cysteine hydrochloride in the Reaction Buffer.
-
To 50 µL of each standard and the this compound sample , add 2.5 mL of the Reaction Buffer.
-
Add 200 µL of the Ellman's Reagent solution to each tube.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculate the thiol concentration of the sample by comparing its absorbance to the standard curve. The concentration can also be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
Quantification of Primary Amine Groups using the Ninhydrin Assay
This protocol is used to determine the concentration of primary amine groups in a solution of this compound.
Materials:
-
Ninhydrin Reagent (0.2% in ethanol or DMSO)
-
Reaction Buffer: Phosphate buffered saline (PBS), pH 7.4
-
Glycine (for standard curve)
-
This compound sample
-
Heating block or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a standard curve with known concentrations of glycine in the Reaction Buffer.
-
In separate test tubes, add 1 mL of each standard and the this compound sample.
-
Add 0.5 mL of the Ninhydrin Reagent to each tube and mix well.
-
Heat the tubes at 95-100°C for 5-10 minutes. A purple color will develop.
-
Cool the tubes to room temperature.
-
Add 5 mL of 50% ethanol to each tube and mix.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Determine the amine concentration of the sample by comparing its absorbance to the standard curve.
General Protocol for Antibody Conjugation
This protocol describes the conjugation of a molecule containing a maleimide group to an antibody via the thiol group of this compound, and subsequently conjugating a molecule with an activated carboxyl group to the amine end of the linker.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Maleimide-functionalized molecule
-
NHS-ester functionalized molecule
-
Reducing agent (e.g., TCEP) (optional, if antibody disulfides need to be reduced)
-
Quenching reagent (e.g., free cysteine or glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
(Optional) Antibody Reduction: If targeting native disulfide bonds, treat the antibody with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature to generate free thiols. Purify the reduced antibody using a desalting column.
-
Thiol-Maleimide Conjugation:
-
Dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO).
-
Add a 10-20 fold molar excess of the maleimide solution to the (reduced) antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Linker Attachment:
-
Add a molar excess of this compound to the maleimide-conjugated antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Amine-NHS Ester Conjugation:
-
Dissolve the NHS-ester functionalized molecule in a suitable solvent (e.g., DMSO).
-
Add a molar excess of the NHS-ester solution to the antibody-linker conjugate.
-
Adjust the pH of the reaction to 8.0-8.5.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching: Add a quenching reagent (e.g., 100 mM glycine) to stop the reaction.
-
Purification: Purify the final antibody conjugate using size-exclusion chromatography to remove excess reagents.
Solid-Phase Synthesis of a PROTAC
This protocol outlines a general workflow for the solid-phase synthesis of a PROTAC using this compound.
Materials:
-
Solid support resin (e.g., Wang resin)
-
E3 ligase ligand with a carboxylic acid handle
-
Target protein ligand with a reactive group for the thiol (e.g., maleimide)
-
This compound
-
Coupling reagents (e.g., HATU, DIPEA)
-
Deprotection reagents (e.g., TFA)
-
Solvents (DMF, DCM)
Procedure:
-
Immobilization of E3 Ligase Ligand:
-
Swell the resin in DMF.
-
Couple the E3 ligase ligand to the resin using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Wash the resin extensively with DMF and DCM.
-
-
Linker Coupling:
-
To the resin-bound E3 ligase ligand, add a solution of this compound and coupling reagents.
-
Allow the reaction to proceed until completion.
-
Wash the resin.
-
-
Target Protein Ligand Coupling:
-
Add the maleimide-functionalized target protein ligand to the resin.
-
Allow the thiol-maleimide reaction to proceed.
-
Wash the resin.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA) to release the PROTAC.
-
-
Purification: Purify the crude PROTAC using preparative HPLC.
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the role of the this compound linker in facilitating the formation of the ternary complex.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Antibody Conjugation
This diagram outlines the key steps in a typical antibody conjugation experiment using this compound.
Caption: Workflow for antibody conjugation.
Logical Relationship: Heterobifunctional Reactivity
This diagram illustrates the orthogonal reactivity of the thiol and amine functional groups of this compound.
Caption: Orthogonal reactivity of this compound.
Conclusion
This compound is a powerful and versatile tool for researchers in drug discovery and biotechnology. Its well-defined structure, heterobifunctional reactivity, and the beneficial properties imparted by the PEG spacer make it an essential component in the development of sophisticated bioconjugates and targeted therapeutics like PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in the laboratory, enabling the advancement of innovative scientific research.
References
An In-Depth Technical Guide to the Synthesis and Characterization of Thiol-PEG7-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiol-PEG7-amine is a heterobifunctional linker of significant interest in biomedical research and drug development. Its structure, featuring a thiol group at one terminus and an amine group at the other, connected by a seven-unit polyethylene glycol (PEG) spacer, offers versatile conjugation chemistry. This guide provides a comprehensive overview of the synthesis, purification, and characterization of Thiol-PEG7-amine, along with its applications in targeted drug delivery and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and data interpretation are presented to assist researchers in the effective utilization of this valuable molecule.
Introduction
Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1] Heterobifunctional PEGs, possessing two different reactive terminal groups, are particularly valuable for the controlled assembly of complex biomolecular constructs.[2][3] Thiol-PEG7-amine, with its thiol and amine functionalities, allows for selective and sequential conjugation reactions. The thiol group can react with maleimides, vinyl sulfones, or gold surfaces, while the amine group readily forms stable amide bonds with activated carboxylic acids (e.g., NHS esters).[4] This orthogonality is crucial in the development of antibody-drug conjugates (ADCs), targeted nanoparticles, and PROTACs.[1]
Synthesis of Thiol-PEG7-Amine
The synthesis of Thiol-PEG7-amine is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A versatile and commonly employed strategy involves the sequential modification of a PEG diol precursor.
Synthetic Strategy Overview
A robust synthetic route begins with the mono-functionalization of heptaethylene glycol. One hydroxyl group is converted to a protected amine, while the other is transformed into a protected thiol. Subsequent deprotection steps yield the final Thiol-PEG7-amine product. To prevent the oxidative dimerization of the thiol group, it is often introduced in a protected form, such as a thioacetate, and deprotected in the final step.
Caption: Synthetic workflow for Thiol-PEG7-amine.
Experimental Protocol: Synthesis
Materials:
-
Heptaethylene glycol
-
Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN3)
-
Potassium thioacetate (KSAc)
-
Triphenylphosphine (PPh3)
-
Ammonia in Methanol (7 N)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Mono-tosylation of Heptaethylene Glycol: Dissolve heptaethylene glycol (1 equivalent) in a minimal amount of cold pyridine. Slowly add toluenesulfonyl chloride (1.1 equivalents) while maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature for 16 hours. Remove the pyridine under reduced pressure and dissolve the residue in DCM. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the mono-tosylated PEG.
-
Azide Substitution: Dissolve the mono-tosylated PEG (1 equivalent) in DMF and add sodium azide (3 equivalents). Heat the mixture to 90 °C and stir overnight. After cooling, filter the mixture and remove the DMF under vacuum. Dissolve the residue in DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield α-azido-ω-hydroxy-PEG7.
-
Introduction of the Thioacetate Group: Activate the hydroxyl group of α-azido-ω-hydroxy-PEG7 by tosylation as described in step 1. Dissolve the resulting α-azido-ω-tosyl-PEG7 (1 equivalent) in DMF and add potassium thioacetate (3 equivalents). Stir the reaction at room temperature overnight. Remove the DMF under vacuum, dissolve the residue in DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain α-azido-ω-thioacetate-PEG7.
-
Simultaneous Deprotection: Dissolve α-azido-ω-thioacetate-PEG7 (1 equivalent) in a solution of ammonia in methanol (7 N). To this, add triphenylphosphine (3 equivalents) and stir the mixture at room temperature for 24 hours. The ammonia will hydrolyze the thioacetate to a thiol, and the triphenylphosphine will reduce the azide to an amine.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash chromatography on silica gel or by preparative reverse-phase HPLC to yield pure Thiol-PEG7-amine.
Characterization of Thiol-PEG7-Amine
Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized Thiol-PEG7-amine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Both 1H and 13C NMR are used to confirm the presence of the key functional groups and the PEG backbone.
1H NMR:
-
PEG Backbone: A characteristic broad singlet around 3.6 ppm corresponds to the repeating methylene protons (-OCH2CH2O-) of the PEG chain.
-
Amine Terminus: The methylene protons adjacent to the amine group (-CH2-NH2) typically appear as a triplet at approximately 2.8-3.0 ppm.
-
Thiol Terminus: The methylene protons adjacent to the thiol group (-CH2-SH) are expected to resonate as a triplet around 2.7-2.9 ppm. The thiol proton (-SH) itself may appear as a broad singlet between 1.3 and 1.6 ppm, though its chemical shift can be variable and it may exchange with deuterated solvents.
13C NMR:
-
PEG Backbone: The repeating carbon atoms of the PEG chain will show a strong signal around 70 ppm.
-
Amine Terminus: The carbon atom adjacent to the amine group (-CH2-NH2) is expected to appear around 40-42 ppm.
-
Thiol Terminus: The carbon atom adjacent to the thiol group (-CH2-SH) will likely be found in the range of 24-26 ppm.
| Assignment | 1H Chemical Shift (ppm, predicted) | 13C Chemical Shift (ppm, predicted) |
| HS-CH2 - | ~ 2.7-2.9 (t) | ~ 24-26 |
| -O-CH2 -CH2-SH | ~ 3.5-3.7 (t) | ~ 72-74 |
| -O-CH2CH2 -O- (backbone) | ~ 3.6 (s) | ~ 70 |
| -O-CH2 -CH2-NH2 | ~ 3.5-3.7 (t) | ~ 69-71 |
| CH2 -NH2 | ~ 2.8-3.0 (t) | ~ 40-42 |
| -SH | ~ 1.3-1.6 (s, broad) | - |
Table 1: Predicted 1H and 13C NMR Chemical Shifts for Thiol-PEG7-Amine.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized product. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for analyzing PEG derivatives.
Expected Molecular Weight:
The chemical formula for Thiol-PEG7-amine (HS-(CH2CH2O)7-CH2CH2-NH2) is C16H35NO7S.
-
Monoisotopic Mass: 385.21 g/mol
-
Average Mass: 385.52 g/mol
In ESI-MS, the molecule is expected to be observed as the protonated molecular ion [M+H]+ at an m/z of approximately 386.22. Depending on the conditions, sodium [M+Na]+ or potassium [M+K]+ adducts may also be observed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for both the purification and purity assessment of Thiol-PEG7-amine. Reverse-phase HPLC (RP-HPLC) is commonly used.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm (for amide bonds if derivatized) or, more effectively, Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for underivatized PEG, or Mass Spectrometry (LC-MS).
A single, sharp peak in the chromatogram indicates a high degree of purity. The retention time will depend on the specific column and gradient conditions used.
Caption: Workflow for the characterization of Thiol-PEG7-amine.
Applications in Drug Development
The unique properties of Thiol-PEG7-amine make it a valuable tool in modern drug development, particularly in the fields of targeted cancer therapy and targeted protein degradation.
Targeted Drug Delivery
Thiol-PEG7-amine can be used to construct drug delivery systems that specifically target cancer cells. The amine group can be conjugated to a targeting ligand (e.g., an antibody or a small molecule that binds to a cancer cell-specific receptor), while the thiol group can be used to attach a cytotoxic drug, often through a linker that is cleavable under the reducing conditions found inside cancer cells. This strategy enhances the therapeutic efficacy of the drug while minimizing off-target toxicity.
Caption: Targeted drug delivery using a Thiol-PEG7-amine linker.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. Thiol-PEG7-amine is an ideal linker for PROTAC synthesis due to its defined length, flexibility, and the orthogonal reactivity of its terminal groups. The length and composition of the PEG linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
Caption: Mechanism of action of a PROTAC utilizing a PEG linker.
Conclusion
Thiol-PEG7-amine is a versatile heterobifunctional linker with significant applications in drug development and biomedical research. Its well-defined structure and orthogonal reactivity allow for the precise construction of complex bioconjugates. This guide has provided a detailed overview of its synthesis, purification, and characterization, including experimental protocols and expected analytical data. The applications in targeted drug delivery and PROTAC technology highlight the importance of Thiol-PEG7-amine in advancing next-generation therapeutics. Researchers equipped with this knowledge can confidently synthesize, characterize, and utilize this valuable molecule in their scientific endeavors.
References
An In-depth Technical Guide to the Safety and Handling of Thiol-PEG7-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Thiol-PEG7-amine, a heterobifunctional linker critical in bioconjugation and drug delivery. It details the safety protocols, proper handling techniques, reactivity, and common experimental procedures associated with this reagent. The information is intended to ensure its safe and effective use in research and development settings.
Introduction to Thiol-PEG7-amine
Thiol-PEG7-amine is a specialized chemical tool featuring a polyethylene glycol (PEG) spacer of seven ethylene glycol units, flanked by a thiol (-SH) group at one end and a primary amine (-NH2) group at the other.[1] This structure allows for the sequential or simultaneous conjugation of two different molecules. The PEG chain enhances the solubility and biocompatibility of the resulting conjugate, making it a valuable asset in the development of targeted therapies, antibody-drug conjugates (ADCs), and other advanced biopharmaceuticals.[1][2]
Safety and Handling
Hazard Identification and Precautionary Measures
Based on analogous compounds, Thiol-PEG7-amine may cause skin and eye irritation, and potentially respiratory irritation if inhaled.[4]
Precautionary Statements:
-
P261: Avoid breathing mist or vapors.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, eye protection, and face protection.
First Aid Measures
In the event of exposure, the following first aid measures are recommended:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |
Personal Protective Equipment (PPE)
To ensure personal safety when handling Thiol-PEG7-amine, the following PPE is mandatory:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If inhalation risk is high, a certified respirator may be necessary.
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of Thiol-PEG7-amine.
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group. |
| Light | Protect from light, as it can degrade the thiol and other reactive groups. |
| Moisture | Keep in a dry environment, as moisture can lead to hydrolysis of the compound and any reactive esters it may be conjugated with. When removing from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation. |
Chemical Properties and Reactivity
Thiol-PEG7-amine's utility stems from its two distinct reactive functional groups, which can participate in specific conjugation chemistries.
Amine Group (-NH2) Reactivity
The primary amine group is a nucleophile that readily reacts with various electrophilic functional groups.
-
N-Hydroxysuccinimide (NHS) Esters: Reacts with NHS esters to form stable amide bonds. This is a very common and efficient method for bioconjugation. The reaction is typically carried out at a pH of 7.2-8.5.
-
Carboxylic Acids: Can be coupled with carboxylic acids using carbodiimide crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds.
-
Aldehydes and Ketones: Reacts with carbonyl compounds to form a Schiff base (imine), which can be subsequently reduced to a stable secondary amine.
Thiol Group (-SH) Reactivity
The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (S-). It reacts with a variety of electrophilic groups.
-
Maleimides: Reacts specifically with maleimides at pH 6.5-7.5 to form a stable thioether bond. This is a highly specific and widely used bioconjugation reaction.
-
Haloacetyls (Iodoacetamides, Bromoacetamides): Undergoes alkylation with haloacetyl groups to form a stable thioether linkage.
-
Pyridyl Disulfides: Reacts via disulfide exchange to form a new disulfide bond, which can be cleaved by reducing agents.
-
Metal Surfaces: The thiol group has a high affinity for noble metal surfaces such as gold, allowing for the functionalization of nanoparticles and surfaces.
The following diagram illustrates the dual reactivity of Thiol-PEG7-amine.
Caption: Dual reactivity of Thiol-PEG7-amine with common functional groups.
Experimental Protocols
The following are generalized protocols for the use of Thiol-PEG7-amine in bioconjugation. The specific conditions, such as molar ratios and reaction times, may need to be optimized for individual applications.
Two-Step Sequential Conjugation Workflow
A common strategy for using heterobifunctional linkers is a two-step process to ensure specificity and avoid unwanted polymerization.
Caption: A typical two-step workflow for bioconjugation using Thiol-PEG7-amine.
Protocol for Amine-Reactive Conjugation (e.g., to an NHS Ester)
This protocol describes the reaction of the amine group of Thiol-PEG7-amine with an NHS ester-functionalized molecule.
Materials:
-
Thiol-PEG7-amine
-
NHS ester-functionalized molecule
-
Amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., Tris or glycine)
Procedure:
-
Preparation of Reagents:
-
Equilibrate the Thiol-PEG7-amine and the NHS ester to room temperature before opening the vials.
-
Dissolve the NHS ester-functionalized molecule in an amine-free buffer.
-
Immediately before use, prepare a stock solution of Thiol-PEG7-amine in anhydrous DMSO or DMF. Do not store the stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the Thiol-PEG7-amine stock solution to the solution of the NHS ester-functionalized molecule. The final concentration of the organic solvent should typically be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a quenching buffer.
-
Purify the resulting conjugate using an appropriate method, such as dialysis, size exclusion chromatography (SEC), or diafiltration, to remove excess linker and byproducts.
-
Protocol for Thiol-Reactive Conjugation (e.g., to a Maleimide)
This protocol details the reaction of the thiol group of Thiol-PEG7-amine with a maleimide-functionalized molecule.
Materials:
-
Thiol-PEG7-amine
-
Maleimide-functionalized molecule
-
Thiol-free buffer (e.g., PBS, HEPES) at pH 6.5-7.5
-
Anhydrous organic solvent (e.g., DMSO or DMF)
Procedure:
-
Preparation of Reagents:
-
Equilibrate the Thiol-PEG7-amine and the maleimide-functionalized molecule to room temperature.
-
Dissolve the maleimide-functionalized molecule in the reaction buffer.
-
Prepare a fresh stock solution of Thiol-PEG7-amine in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Thiol-PEG7-amine stock solution to the solution of the maleimide-functionalized molecule.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using a suitable method like SEC or dialysis to remove unreacted linker.
-
Applications in Research and Drug Development
The unique properties of Thiol-PEG7-amine make it a versatile tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.
-
PROTACs: It can serve as a linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins.
-
Nanoparticle Functionalization: The thiol group can anchor the linker to gold or other metallic nanoparticles, while the amine group can be used to attach targeting ligands or therapeutic agents.
-
Surface Modification: It is used to modify surfaces for biosensors and other diagnostic applications to reduce non-specific binding and attach capture molecules.
-
Hydrogel Formation: The reactive ends can participate in the cross-linking of polymer chains to form hydrogels for tissue engineering and controlled release applications.
Conclusion
Thiol-PEG7-amine is a powerful and versatile heterobifunctional linker. A thorough understanding of its safety, handling, and reactivity is paramount for its successful and safe implementation in the laboratory. By following the guidelines and protocols outlined in this guide, researchers can effectively leverage the capabilities of this reagent to advance their work in bioconjugation, drug delivery, and materials science. Always consult available Safety Data Sheets for similar compounds and follow standard laboratory safety practices.
References
A Technical Guide to HS-Peg7-CH2CH2NH2: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the heterobifunctional PEG linker, HS-Peg7-CH2CH2NH2 (Thiol-PEG7-Amine). This guide is intended for researchers, scientists, and drug development professionals who are utilizing bioconjugation techniques for applications such as targeted drug delivery, protein modification, and nanoparticle functionalization.
Introduction
This compound is a versatile crosslinking reagent characterized by a seven-unit polyethylene glycol (PEG) chain functionalized with a thiol (-SH) group at one terminus and a primary amine (-NH2) group at the other. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates while providing a flexible linker between two biomolecules. The terminal thiol and amine groups offer orthogonal reactivity, allowing for a stepwise and controlled conjugation of different molecules.
While a specific CAS number for this compound is not consistently reported, with some suppliers listing it as "N/A", this molecule is readily available from various chemical suppliers, often as a hydrochloride salt to improve stability and handling.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following table summarizes key quantitative data for this linker.
| Property | Value | Source/Notes |
| Chemical Name | Thiol-PEG7-Amine | |
| Synonyms | This compound, Amino-PEG7-Thiol | |
| CAS Number | Not consistently available | One supplier, BIOMATRIK, lists the CAS number as "N/A". |
| Molecular Formula | C16H35NO7S | From BIOMATRIK. |
| Molecular Weight | 385.52 g/mol | From BIOMATRIK. |
| Purity | >95% | Commonly offered purity level by various suppliers. |
| Appearance | Colorless liquid or semi-solid | Dependent on the specific product and handling. |
| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents. | The hydrophilic PEG chain imparts good aqueous solubility. |
| Storage Conditions | -20°C, desiccated, and protected from light. | To prevent oxidation of the thiol group and degradation of the molecule, it is essential to store it under these conditions. |
| Reactivity | Thiol (-SH): Reacts with maleimides, vinyl sulfones, and gold surfaces. Amine (-NH2): Reacts with NHS esters, carboxylic acids (in the presence of a carbodiimide), and aldehydes. | The orthogonal reactivity of the terminal groups allows for sequential conjugation reactions. |
Supplier Information
This compound is available from a number of commercial suppliers specializing in PEG linkers and bioconjugation reagents. Below is a list of some potential suppliers. It is recommended to request a certificate of analysis from the supplier to confirm the purity and specifications of the product.
-
BIOMATRIK
-
BroadPharm
-
MedChemExpress
-
InvivoChem
-
AxisPharm
Experimental Protocols
The dual functionality of this compound allows for a wide range of applications. Below are detailed methodologies for key experiments.
Chemoenzymatic Conjugation of an Antibody Fragment (Fab)
This protocol is adapted from Sato et al., 2025, and describes a two-step process for the site-specific conjugation of a reporter molecule to a Fab fragment.[1]
Step 1: Enzymatic Ligation of this compound to the Fab Fragment
-
Reaction Setup: In a microcentrifuge tube, combine the Q-tagged Fab fragment (a Fab fragment engineered with a specific peptide tag for transglutaminase) and a molar excess of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Addition: Add microbial transglutaminase (MTGase) to the reaction mixture. The enzyme will catalyze the formation of a stable isopeptide bond between the glutamine residue in the Q-tag of the Fab and the primary amine of the this compound linker.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Purification: Purify the resulting HS-PEG-modified Fab fragment using a suitable chromatography method, such as size-exclusion chromatography (SEC), to remove the excess linker and the enzyme.
Step 2: Conjugation of a Maleimide-Activated Reporter Molecule
-
Reaction Setup: Combine the purified HS-PEG-modified Fab with a molar excess of a maleimide-activated reporter molecule (e.g., a fluorescent dye or a cytotoxic drug) in a phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Incubation: Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, to allow the thiol group on the PEG linker to react with the maleimide group on the reporter molecule, forming a stable thioether bond.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.
-
Final Purification: Purify the final antibody-drug conjugate (ADC) or labeled antibody using SEC or another appropriate chromatographic technique to remove unreacted reporter molecules and quenching agents.
Functionalization of Gold Nanoparticles
This protocol outlines the general steps for attaching this compound to the surface of gold nanoparticles (AuNPs).
-
Nanoparticle Preparation: Synthesize or obtain a colloidal suspension of gold nanoparticles.
-
Ligand Exchange: Add a solution of this compound in a suitable solvent (e.g., ethanol or water) to the AuNP suspension. The thiol group has a high affinity for the gold surface and will displace the original capping agent (e.g., citrate).
-
Incubation: Gently mix the suspension and allow it to incubate at room temperature for several hours to ensure complete ligand exchange.
-
Purification: Purify the amine-functionalized AuNPs by centrifugation and resuspension in a clean buffer to remove excess linker and displaced capping agents. The resulting nanoparticles will have a surface decorated with primary amine groups, ready for further conjugation.
Protein-Small Molecule Conjugation via NHS Ester Chemistry
This protocol describes the conjugation of a small molecule containing a carboxylic acid to a protein with available lysine residues using the this compound linker.
Step 1: Activation of the Small Molecule
-
Reaction Setup: Dissolve the carboxylic acid-containing small molecule in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Activator Addition: Add N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the solution. This will activate the carboxylic acid to form an NHS ester.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
Step 2: Conjugation to this compound
-
Reaction Setup: Add the activated small molecule (NHS ester) solution to a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The primary amine of the PEG linker will react with the NHS ester to form a stable amide bond.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Purify the resulting small molecule-PEG-thiol conjugate using reverse-phase HPLC or another suitable method.
Step 3: Conjugation to the Target Protein
-
Thiolation of the Protein (if necessary): If the target protein does not have accessible free thiols, they can be introduced by reacting lysine residues with a reagent like 2-iminothiolane (Traut's reagent).
-
Reaction Setup: Combine the purified small molecule-PEG-thiol with the target protein in a suitable buffer (e.g., PBS with EDTA, pH 7.2). If the protein has a free cysteine, the thiol on the PEG linker can form a disulfide bond. For a more stable linkage, a maleimide-activated protein can be used to form a thioether bond.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the final protein-small molecule conjugate using size-exclusion chromatography or affinity chromatography.
Visualizations
Logical Workflow for Bioconjugation using this compound
The following diagram illustrates a typical workflow for a bioconjugation project utilizing the this compound linker.
Caption: A logical workflow for a bioconjugation project.
Signaling Pathway: Antibody-Drug Conjugate (ADC) Action
This diagram illustrates the general mechanism of action for an ADC, a common application for the this compound linker.
Caption: Mechanism of action for an Antibody-Drug Conjugate.
Experimental Workflow: Chemoenzymatic Antibody Labeling
This diagram details the experimental workflow for the chemoenzymatic labeling of an antibody fragment as described in the protocol above.
Caption: Workflow for chemoenzymatic antibody labeling.
References
Solubility Profile of HS-PEG7-CH2CH2NH2: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of HS-PEG7-CH2CH2NH2, a heterobifunctional PEG linker. The information is targeted towards researchers, scientists, and drug development professionals who utilize such linkers in their work. This guide includes qualitative and extrapolated quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Introduction
This compound, also known as (2-aminoethyl)heptaethylene glycol-thiol, is a versatile linker molecule used in various bioconjugation and drug delivery applications. Its polyethylene glycol (PEG) chain imparts hydrophilicity, which generally leads to good solubility in aqueous solutions and a range of organic solvents. Understanding the precise solubility of this linker in different solvent systems is critical for its effective handling, reaction optimization, and formulation development.
Solubility Data
While specific quantitative solubility data for this compound is not extensively published, qualitative information and data from structurally similar compounds provide valuable insights. Thiol-PEG-Amine compounds are generally soluble in a variety of common laboratory solvents[1]. A closely related compound, Thiol-PEG-NHS, has a reported solubility of 10 mg/mL in water, chloroform, and DMSO[2]. For a higher molecular weight Amine-PEG-thiol (MW 2000), a solubility of 50 mg/mL in DMSO has been noted, requiring ultrasonic assistance for dissolution[3].
Based on this information, the following table summarizes the expected solubility of this compound. It is important to note that these values should be considered as estimates and should be confirmed experimentally.
| Solvent | Formula | Expected Solubility | Temperature | Notes |
| Water | H₂O | Soluble | Room Temperature | The hydrophilic PEG chain suggests good aqueous solubility. |
| Dimethyl Sulfoxide | (CH₃)₂SO | ≥ 50 mg/mL | Room Temperature | May require sonication to achieve higher concentrations[3]. |
| Chloroform | CHCl₃ | Soluble | Room Temperature | General solubility is indicated for Thiol-PEG-Amine compounds[1]. |
| Dimethylformamide | (CH₃)₂NC(O)H | Soluble | Room Temperature | Generally a good solvent for PEGylated molecules. |
Experimental Protocol for Solubility Determination
The following protocol is based on the widely accepted "shake-flask" method, consistent with OECD Guideline 105 for testing the solubility of chemicals. This method is suitable for determining the saturation concentration of this compound in various solvents.
3.1. Materials
-
This compound
-
Solvents of interest (e.g., Water, DMSO, Chloroform, DMF)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringes and syringe filters (0.22 µm)
-
Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated spectrophotometric method)
3.2. Procedure
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Bring the this compound and solvents to the desired experimental temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the respective solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) at a constant temperature. The goal is to reach a state where the concentration of the dissolved solute remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle.
-
Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtered supernatant using a pre-validated analytical method.
-
Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the test samples.
-
-
Data Reporting:
-
Express the solubility as mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility for this compound.
Caption: Workflow for determining the solubility of this compound.
References
The Unseen Architect: A Technical Guide to the Function of Heterobifunctional PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of advanced therapeutics and diagnostics, the precise connection between molecules is paramount. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools, acting as the molecular architects that bridge targeting moieties with therapeutic payloads, or immobilize biomolecules onto surfaces. Their unique dual-ended reactivity, combined with the advantageous properties of the PEG chain, allows for the construction of highly specific and effective bioconjugates. This technical guide delves into the core functions of heterobifunctional PEG linkers, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation endeavors.
Core Functions and Advantages
Heterobifunctional PEG linkers are characterized by two distinct reactive groups at either end of a flexible, hydrophilic PEG spacer.[1] This dual functionality is the cornerstone of their utility, enabling the sequential and controlled conjugation of two different molecules.[1][2] The PEG component itself confers a multitude of benefits to the final bioconjugate, including:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can significantly improve the solubility and stability of hydrophobic drugs or proteins, preventing aggregation.[1][3]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of the bioconjugate, PEGylation can reduce renal clearance, thereby extending its circulation time in the bloodstream.
-
Precise Spatial Control: The defined length of the PEG spacer allows for precise control over the distance between the two conjugated molecules, which is critical for maintaining their biological activity.
These properties are particularly crucial in the development of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. The linker's stability in circulation and its ability to release the drug at the target site are key determinants of the ADC's efficacy and safety.
Quantitative Data on Heterobifunctional PEG Linker Performance
The choice of PEG linker, particularly its length, can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a bioconjugate. The following tables summarize quantitative data from various studies to illustrate these effects.
| Linker | ADC Clearance (mL/day/kg) | Reference |
| No PEG | ~15 | |
| PEG2 | ~12 | |
| PEG4 | ~8 | |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~4 |
Table 1: Impact of PEG Linker Length on ADC Clearance. This table, adapted from a study on homogeneous Drug-to-Antibody Ratio (DAR) 8 conjugates in rats, demonstrates a clear trend of decreased ADC clearance with increasing PEG linker length.
| PEG Chain Length | Half-Life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase) | Reference |
| 4 kDa | 2.5 | 4.5 | |
| 10 kDa | 11.2 | 22 |
Table 2: Effect of PEG Chain Length on the Half-Life and Cytotoxicity of an Affibody-Drug Conjugate. This data highlights the trade-off between extending circulation half-life and maintaining in vitro potency. Longer PEG chains significantly prolong half-life but can also reduce immediate cytotoxic effects.
| Conjugate | Yield (%) | Bioactivity (IU/mg) | Reference |
| mPEG2L-IFN | 25 | 2.8 x 10⁶ | |
| mPEG2P-IFN | 24 | 3.95 x 10⁶ | |
| mPEG2M-IFN | 17 | 6.7 x 10⁶ |
Table 3: Influence of Linker Structure on the Synthesis and Bioactivity of PEG-Interferon Conjugates. This table shows that the structure of the linker between the PEG and the protein can affect both the conjugation efficiency and the biological activity of the final product.
Experimental Protocols
Detailed methodologies are essential for the successful application of heterobifunctional PEG linkers. The following sections provide step-by-step protocols for two common conjugation chemistries.
Protocol 1: Conjugation using NHS-Ester-PEG-Maleimide
This protocol describes the two-step conjugation of a primary amine-containing molecule (e.g., a protein) to a sulfhydryl-containing molecule (e.g., a cytotoxic drug) using an NHS-Ester-PEG-Maleimide linker.
Materials:
-
Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-Ester-PEG-Maleimide linker
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Conjugation Buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., 1M Tris-HCl, pH 8.0 or free cysteine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC-HPLC)
Procedure:
Step 1: Reaction of Protein-NH₂ with NHS-Ester-PEG-Maleimide
-
Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS-Ester-PEG-Maleimide in DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the dissolved linker to the Protein-NH₂ solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
To stop the reaction before completion, a quenching buffer such as 1M Tris-HCl, pH 8.0 can be added.
-
Remove excess, unreacted linker using a desalting column equilibrated with the Conjugation Buffer.
Step 2: Conjugation of Maleimide-Activated Protein to Molecule-SH
-
Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A slight molar excess of the sulfhydryl-containing molecule is recommended.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine can be added.
-
Purify the final conjugate using SEC-HPLC or another suitable purification method to remove unreacted components.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" conjugation of an azide-containing molecule to an alkyne-containing molecule using a PEG linker.
Materials:
-
Azide-functionalized molecule (Molecule-N₃)
-
Alkyne-functionalized molecule (Molecule-C≡CH)
-
Heterobifunctional PEG linker with azide and alkyne terminal groups
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA - tris(3-hydroxypropyltriazolylmethyl)amine)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., RP-HPLC or SEC-HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Dissolve the azide and alkyne-functionalized molecules in a suitable buffer or solvent.
-
-
Catalyst Premix:
-
In a separate tube, premix the CuSO₄ and ligand solutions. A typical ratio is 1:5 (CuSO₄:ligand). Let it stand for 2-3 minutes.
-
-
Conjugation Reaction:
-
In the reaction vessel, combine the azide-containing molecule and the alkyne-containing molecule in the desired molar ratio.
-
Add the premixed catalyst solution to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatographic method (e.g., RP-HPLC or SEC-HPLC) to remove the catalyst and unreacted components.
-
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: General experimental workflow for bioconjugation.
Purification and Characterization of PEGylated Bioconjugates
The successful synthesis of a bioconjugate is contingent upon robust purification and characterization methods to ensure its homogeneity, purity, and desired activity.
Purification Techniques
Several chromatographic techniques are employed to purify PEGylated proteins and other bioconjugates from unreacted starting materials and byproducts.
-
Size-Exclusion Chromatography (SEC-HPLC): This is a widely used method that separates molecules based on their hydrodynamic radius. It is effective for removing unreacted small molecules, linkers, and protein aggregates from the final conjugate.
-
Ion-Exchange Chromatography (IEX-HPLC): IEX separates molecules based on their net surface charge. PEGylation can shield the surface charges of a protein, altering its elution profile and allowing for the separation of species with different degrees of PEGylation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique that can be used to separate positional isomers of PEGylated proteins.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under non-denaturing conditions. It provides an orthogonal separation method to IEX and SEC.
Characterization Methods
A combination of analytical techniques is used to characterize the final bioconjugate and determine critical quality attributes such as the Drug-to-Antibody Ratio (DAR) for ADCs.
-
UV/Vis Spectroscopy: This method can be used to determine the concentration of the protein and the conjugated drug, from which the average DAR can be calculated if the extinction coefficients of both components are known.
-
Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the conjugate, allowing for the unambiguous determination of the number of attached PEG-drug moieties and the distribution of different species.
-
High-Performance Liquid Chromatography (HPLC): Techniques like HIC-HPLC and RP-HPLC can separate species with different numbers of conjugated drugs, and the relative peak areas can be used to calculate the average DAR and assess the heterogeneity of the product.
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools that have become central to the design and synthesis of advanced bioconjugates. Their unique ability to connect two different molecules with precision, coupled with the beneficial properties of the PEG spacer, has enabled significant advancements in targeted drug delivery, diagnostics, and various other biomedical applications. A thorough understanding of their function, supported by quantitative data and well-defined experimental protocols, is crucial for researchers and drug development professionals seeking to harness the full potential of these remarkable molecular architects. The careful selection of the linker and the application of robust purification and characterization techniques are paramount to the development of safe and effective next-generation therapeutics.
References
An In-depth Technical Guide to PROTAC Linkers and Their Components
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven pharmacology to an event-driven mechanism of action.[1] Unlike conventional small molecule inhibitors that block the function of a target protein, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] This is achieved by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[4][5]
A PROTAC molecule is comprised of three essential components: a "warhead" ligand that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects these two moieties. While the warhead and E3 ligase ligand provide target specificity and engage the degradation machinery, respectively, the linker plays a critical and multifaceted role in determining the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comprehensive technical overview of PROTAC linkers, their components, and the experimental methodologies used to characterize their impact on PROTAC activity.
The Core Components of a PROTAC
The modular nature of PROTACs allows for a systematic approach to their design and optimization. Each of the three components can be independently modified to fine-tune the molecule's properties.
The Warhead: Targeting the Protein of Interest
The "warhead" is the ligand responsible for recognizing and binding to the specific protein of interest (POI) intended for degradation. The choice of warhead is a critical first step in PROTAC design and is often based on known inhibitors or binders of the target protein. However, a key advantage of PROTACs is that the warhead does not need to inhibit the protein's function; it only needs to bind with sufficient affinity and selectivity to recruit it to the E3 ligase. This opens up the possibility of targeting proteins that were previously considered "undruggable" due to the lack of a functional active site.
The E3 Ligase Ligand: Hijacking the Degradation Machinery
The E3 ligase ligand is the component that recruits a specific E3 ubiquitin ligase, an enzyme responsible for transferring ubiquitin to substrate proteins. While there are over 600 E3 ligases in the human proteome, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of high-affinity small molecule ligands. The most commonly recruited E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL). Ligands for these E3 ligases, such as thalidomide and its analogs for CRBN, and derivatives of the HIF-1α peptide for VHL, are well-characterized and have been successfully incorporated into numerous PROTACs. Other E3 ligases that have been targeted include MDM2 and IAPs.
The Linker: The Critical Connector
The linker is the chemical bridge that connects the warhead and the E3 ligase ligand. Far from being a passive spacer, the linker's composition, length, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the crucial intermediate for ubiquitination. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to more efficient degradation.
The PROTAC Mechanism of Action: A Step-by-Step Signaling Pathway
The catalytic cycle of a PROTAC involves a series of well-orchestrated molecular events that culminate in the degradation of the target protein. This process is event-driven, meaning a single PROTAC molecule can induce the degradation of multiple POI molecules.
Classification and Properties of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The choice of linker type is a critical aspect of PROTAC design and is often optimized empirically for each specific target and E3 ligase pair.
Flexible Linkers
Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic tractability.
-
Alkyl Chains: Simple hydrocarbon chains of varying lengths are a common starting point for linker design. They offer a high degree of conformational flexibility.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are also widely used and can improve the solubility of PROTACs. The ethylene glycol units provide polarity and can engage in hydrogen bonding.
Rigid Linkers
Rigid linkers introduce conformational constraints, which can be advantageous in certain contexts.
-
Cyclic Moieties: Incorporating structures like piperazine, piperidine, or cyclohexane can enhance rigidity.
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.
Advantages of Rigid Linkers:
-
They can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.
-
They can improve selectivity by disfavoring the formation of off-target ternary complexes.
-
They can lead to improved physicochemical and pharmacokinetic properties.
Disadvantages of Rigid Linkers:
-
They are often more synthetically challenging to prepare.
Quantitative Analysis of Linker Properties
The optimization of PROTAC linkers is an empirical process that relies on the systematic variation of linker length and composition and the subsequent evaluation of their impact on protein degradation. The following tables summarize key quantitative data for different PROTACs, illustrating the effect of linker modifications on their degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data from. |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
| Data from. |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted Alkene) | Rigidified PROTAC | More potent degradation |
| Data from. |
Table 4: Physicochemical Properties and Cell Permeability of VHL-recruiting PROTACs
| PROTAC | Linker Composition | cLogP | TPSA (Ų) | Cell Permeability (in cellulo/in vitro ratio) |
| 1 | Flexible Alkyl | 7.6 | 150 | Low (>200) |
| 2 | Flexible PEG-like | 5.2 | 178 | High (< 40) |
| 3 | Amide-containing | 4.8 | 191 | Medium-High (41-100) |
| 6 | Piperazine-containing | 5.5 | 162 | Medium-Low (101-200) |
| Data from,. The in cellulo/in vitro ratio is a surrogate for passive permeability; a lower ratio indicates higher permeability. |
Experimental Protocols for PROTAC Characterization
A robust and systematic experimental workflow is essential for the design, optimization, and characterization of PROTACs.
Ternary Complex Formation Assays
Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the kinetics (on- and off-rates) and affinity of binding between macromolecules in real-time.
-
Principle: One binding partner (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and the POI is flowed over the surface. The formation of the ternary complex on the chip surface results in a change in the refractive index, which is detected as a response.
-
Protocol Overview:
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip.
-
Binary Binding: First, determine the binding kinetics of the PROTAC to the immobilized E3 ligase in the absence of the POI.
-
Ternary Complex Formation: Inject a series of concentrations of the POI mixed with a fixed, near-saturating concentration of the PROTAC over the E3 ligase surface.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex. Cooperativity can be calculated by comparing the affinity of the POI for the E3 ligase-PROTAC complex with its affinity for the PROTAC alone.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Principle: A solution of one binding partner (e.g., the POI and PROTAC) is titrated into a solution of the other binding partner (e.g., the E3 ligase) in the sample cell of a calorimeter. The heat change upon each injection is measured.
-
Protocol Overview:
-
Sample Preparation: Prepare purified protein solutions (POI and E3 ligase) and the PROTAC solution in the same, well-dialyzed buffer to minimize heats of dilution.
-
Loading the Calorimeter: Load the E3 ligase into the sample cell and the POI/PROTAC mixture into the injection syringe.
-
Titration: Perform a series of small injections of the syringe solution into the sample cell.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the titrant. Fit the data to a suitable binding model to determine the thermodynamic parameters of the ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the POI by the recruited E3 ligase.
-
Principle: The assay is performed in a cell-free system containing all the necessary components of the ubiquitination cascade. The ubiquitination of the POI is then detected, typically by Western blot.
-
Protocol Overview:
-
Reaction Setup: In a microcentrifuge tube, combine the purified POI, E3 ligase, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the PROTAC in an appropriate reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Detection: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific for the POI. A ladder of higher molecular weight bands corresponding to the polyubiquitinated POI should be observed in the presence of a functional PROTAC.
-
Western Blot for PROTAC-Mediated Protein Degradation
This is the most common and direct method to quantify the degradation of a target protein in a cellular context.
-
Principle: Cells are treated with the PROTAC, and the level of the POI is subsequently measured by Western blot analysis.
-
Protocol Overview:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the POI, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the POI and a loading control (e.g., β-actin or GAPDH). Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From a dose-response curve, the DC50 and Dmax values can be determined.
-
Logical Relationships in PROTAC Design
The successful design of a PROTAC requires a careful consideration of the interplay between its various components and their impact on the biological outcome.
Conclusion
The linker is a critical and multifaceted component of a PROTAC molecule, playing a pivotal role in its efficacy, selectivity, and drug-like properties. A deep understanding of the structure-activity relationships of PROTAC linkers, guided by robust experimental characterization, is essential for the rational design of next-generation protein degraders. This technical guide provides a foundational understanding of PROTAC linkers and their components, along with detailed methodologies for their evaluation, to aid researchers in this exciting and rapidly advancing field.
References
A Deep Dive into Bioconjugation Chemistry: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Bioconjugation is a cornerstone of modern biotechnology and pharmaceutical sciences, enabling the covalent linkage of biomolecules with other molecules to create novel constructs with tailored properties.[1] This powerful chemical strategy is pivotal in the development of targeted therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic assays, and sophisticated research tools.[2][3] This in-depth technical guide explores the fundamental principles of bioconjugation chemistry, provides detailed experimental protocols for key reactions, and presents quantitative data to inform experimental design.
Core Principles of Bioconjugation
The success of a bioconjugation strategy hinges on the selective and efficient formation of a stable covalent bond between a biomolecule (e.g., protein, antibody, oligonucleotide) and a payload molecule (e.g., drug, fluorophore, biotin) without compromising the biological activity of the former.[4][5] Key considerations include the choice of reactive functional groups on the biomolecule, the chemistry of the crosslinker, and the reaction conditions.
Common Functional Group Targets in Biomolecules:
-
Primary Amines (-NH₂): Abundantly found on the side chains of lysine residues and the N-terminus of proteins, primary amines are a common target for bioconjugation.
-
Thiols (-SH): The sulfhydryl group of cysteine residues provides a more specific target due to its lower abundance and unique reactivity.
-
Carboxyls (-COOH): Present on aspartic acid, glutamic acid residues, and the C-terminus of proteins.
-
Carbonyls (Aldehydes and Ketones): Can be introduced into biomolecules for highly specific ligation reactions.
-
Azides and Alkynes: These bioorthogonal functional groups are not naturally present in biological systems and are introduced to enable highly specific "click chemistry" reactions.
Key Bioconjugation Chemistries: A Comparative Overview
The selection of a conjugation chemistry is dictated by the available functional groups, the desired stability of the linkage, and the sensitivity of the biomolecule to reaction conditions. The following sections provide a detailed look at three of the most prevalent bioconjugation strategies.
Amine-Reactive Chemistry: NHS Esters
N-hydroxysuccinimide (NHS) esters are widely used for their ability to efficiently react with primary amines to form stable amide bonds.
Reaction Mechanism: The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of NHS.
Quantitative Reaction Parameters:
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Reaction rate increases with pH, but so does hydrolysis of the NHS ester. A compromise is necessary. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down hydrolysis and are preferable for sensitive proteins. |
| Solvent | Aqueous buffers (PBS, borate, bicarbonate) | Amine-containing buffers like Tris must be avoided as they compete in the reaction. |
| Molar Excess of NHS Ester | 5-20 fold | The optimal ratio depends on the protein and desired degree of labeling and should be determined empirically. |
| Reaction Time | 1 - 4 hours at RT; 2 - 12 hours at 4°C | Longer incubation times may be required at lower temperatures or pH. |
Stability: The resulting amide bond is highly stable under physiological conditions.
Thiol-Reactive Chemistry: Maleimides
Maleimides are highly specific towards sulfhydryl groups, making them ideal for site-specific modification of cysteine residues.
Reaction Mechanism: The reaction proceeds via a Michael addition, where the thiolate anion attacks the double bond of the maleimide ring to form a stable thioether bond.
Quantitative Reaction Parameters:
| Parameter | Recommended Condition | Notes |
| pH | 6.5 - 7.5 | This pH range favors the reaction with thiols over amines and minimizes maleimide hydrolysis. |
| Temperature | 4°C to Room Temperature | Reactions are typically performed at room temperature. |
| Solvent | Aqueous buffers (PBS, HEPES, Tris) | Buffers should be degassed to prevent oxidation of thiols. |
| Molar Excess of Maleimide | 10-20 fold | The ratio should be optimized for the specific protein and desired level of conjugation. |
| Reaction Time | 1 - 2 hours at RT; overnight at 4°C | Reaction kinetics are generally fast. |
Stability: The thioether linkage is generally stable, but can undergo a retro-Michael reaction, especially in the presence of other thiols. Hydrolysis of the succinimide ring can increase stability.
Bioorthogonal Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC, a type of "click chemistry," offers exceptional specificity as it involves functional groups that are absent in biological systems. This reaction is ideal for in vivo applications due to its biocompatibility and lack of a need for a toxic copper catalyst.
Reaction Mechanism: SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide to form a stable triazole ring. The reaction is driven by the release of ring strain in the cyclooctyne.
Quantitative Reaction Parameters:
| Parameter | Recommended Condition | Notes |
| pH | Physiological pH (around 7.4) | The reaction is not highly sensitive to pH within the physiological range. |
| Temperature | Physiological temperature (37°C) or RT | The reaction proceeds efficiently at ambient and physiological temperatures. |
| Solvent | Aqueous buffers, cell culture media | SPAAC is compatible with complex biological media. |
| Reactant Concentrations | Micromolar to millimolar range | Reaction rates are concentration-dependent. |
| Reaction Time | Minutes to hours | The reaction time depends on the specific cyclooctyne used and the reactant concentrations. |
Stability of Linkages: A Comparison
| Linkage | Formed by | Stability |
| Amide | NHS ester + Amine | Very high stability under physiological conditions. |
| Thioether | Maleimide + Thiol | Generally stable, but can be susceptible to retro-Michael reaction. |
| Triazole | Azide + Alkyne (Click Chemistry) | Highly stable and resistant to enzymatic cleavage. |
Experimental Protocols
The following are generalized protocols for the key bioconjugation reactions described above. It is crucial to optimize these protocols for each specific application.
Protocol 1: NHS Ester-Mediated Protein Labeling
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS ester of the label
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any amine-containing buffers or stabilizers. Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: While gently stirring the protein solution, add the calculated amount of the NHS ester stock solution. A 5-20 fold molar excess of the NHS ester is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is photosensitive.
-
Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted label and byproducts using a desalting column or dialysis against a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.
Protocol 2: Maleimide-Mediated Protein Labeling
Materials:
-
Thiol-containing protein (1-10 mg/mL in degassed buffer, e.g., PBS, pH 7.0-7.5)
-
Maleimide-functionalized label
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP)
-
Quenching solution (e.g., 2-mercaptoethanol or cysteine)
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols by incubating the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent before proceeding.
-
Maleimide Solution Preparation: Prepare a stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution while gently mixing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a small molecule thiol (e.g., cysteine) to a final concentration of ~10 mM to consume any unreacted maleimide.
-
Purification: Purify the conjugate using a desalting column or other suitable chromatography method.
-
Characterization: Analyze the conjugate by methods such as mass spectrometry to confirm conjugation and determine the DOL.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-modified biomolecule
-
Cyclooctyne-functionalized payload (e.g., DBCO-fluorophore)
-
Biocompatible buffer (e.g., PBS, cell culture medium)
Procedure:
-
Reactant Preparation: Prepare stock solutions of the azide-modified biomolecule and the cyclooctyne-payload in a suitable solvent (e.g., DMSO).
-
Conjugation Reaction: Add the cyclooctyne-payload to the azide-modified biomolecule in the desired buffer. A 1.5 to 5-fold molar excess of one reactant is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the reactants and their concentrations.
-
Purification: If necessary, purify the conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography or dialysis.
-
Analysis: Characterize the final conjugate using techniques like mass spectrometry or SDS-PAGE to confirm successful ligation.
Visualizing Bioconjugation Workflows
The following diagrams illustrate the logical flow and relationships in common bioconjugation strategies.
Caption: A generalized workflow for a typical bioconjugation experiment.
Caption: Reaction scheme for amine-reactive conjugation using NHS esters.
Caption: Reaction scheme for thiol-reactive conjugation using maleimides.
Caption: Reaction scheme for bioorthogonal SPAAC "click" chemistry.
Troubleshooting Common Bioconjugation Challenges
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH or temperature. | Optimize reaction conditions based on the specific chemistry. |
| Inactive reagents due to hydrolysis or oxidation. | Use fresh, high-quality reagents and anhydrous solvents where necessary. | |
| Incorrect stoichiometry. | Empirically determine the optimal molar ratio of reactants. | |
| Protein Aggregation | Changes in protein surface charge or hydrophobicity after conjugation. | Optimize the degree of labeling; use linkers with improved solubility (e.g., PEGylated). |
| Loss of Biological Activity | Modification of critical amino acid residues in the active site. | Use site-specific conjugation methods; protect the active site during conjugation. |
| Heterogeneous Product | Multiple reactive sites on the biomolecule. | Employ site-specific conjugation strategies or purify the desired conjugate. |
Conclusion
Bioconjugation chemistry is a dynamic and enabling field that is critical for advancing therapeutic and diagnostic platforms. A thorough understanding of the underlying chemical principles, careful selection of conjugation strategies, and optimization of reaction protocols are paramount for the successful development of robust and effective bioconjugates. This guide provides a foundational framework for researchers and drug development professionals to design and execute successful bioconjugation experiments, ultimately paving the way for the next generation of innovative biomolecular technologies.
References
Methodological & Application
Application Notes and Protocols for Protein Conjugation using HS-Peg7-CH2CH2NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-Peg7-CH2CH2NH2 is a heterobifunctional polyethylene glycol (PEG) linker containing a thiol group (-SH) on one end and a primary amine group (-NH2) on the other, connected by a 7-unit PEG spacer. This linker is a valuable tool in bioconjugation, enabling the covalent linkage of two different molecules, typically proteins, peptides, or small molecule drugs. The PEG spacer enhances the solubility and stability of the resulting conjugate while minimizing immunogenicity.[1][2]
This document provides detailed protocols for a two-step conjugation strategy to link two distinct proteins using the this compound linker. The methodology leverages the differential reactivity of the thiol and amine groups to achieve controlled, site-specific conjugation.
Principle of Two-Step Conjugation
The conjugation strategy involves two sequential reactions:
-
Activation of Protein A: The amine-reactive end of a heterobifunctional crosslinker (e.g., one containing an N-hydroxysuccinimide (NHS) ester and a maleimide group) is reacted with the primary amines (e.g., lysine residues) on the surface of Protein A.
-
Conjugation of this compound and Protein B: The thiol group of this compound is reacted with the maleimide-activated Protein A. Subsequently, the amine group of the now-conjugated PEG linker is coupled to a carboxyl group on Protein B using a carbodiimide crosslinker like EDC.
This stepwise approach allows for the controlled formation of a Protein A - PEG - Protein B conjugate, minimizing the formation of homodimers and other unwanted byproducts.
Data Presentation
The following tables present illustrative quantitative data for a typical two-step protein conjugation experiment using a thiol-PEG-amine linker. These values are representative and may vary depending on the specific proteins and reaction conditions used.
Table 1: Illustrative Conjugation Efficiency and Protein Recovery
| Step | Parameter | Value | Method of Analysis |
| Step 1: Activation of Protein A | Degree of Labeling (Maleimide groups per Protein A) | 2-3 | Spectrophotometric assay (e.g., Ellman's Reagent for remaining thiols after reduction of a known amount of disulfide) |
| Protein A Recovery after Desalting | > 90% | UV-Vis Spectroscopy (A280) | |
| Step 2: Conjugation | Molar Ratio (Activated Protein A : this compound : Protein B) | 1 : 5 : 1 | - |
| Final Conjugate Yield | 30-50% | SDS-PAGE densitometry, Size-Exclusion Chromatography (SEC) | |
| Unconjugated Protein A | < 10% | SDS-PAGE, SEC | |
| Unconjugated Protein B | 40-60% | SDS-PAGE, SEC | |
| Purification | Final Conjugate Purity | > 95% | SEC-HPLC |
| Overall Protein Recovery | 25-45% | UV-Vis Spectroscopy (A280) |
Table 2: Characterization of the Final Conjugate
| Characterization Technique | Observation | Interpretation |
| SDS-PAGE | Appearance of a new band at a higher molecular weight corresponding to the sum of Protein A, PEG linker, and Protein B. | Successful conjugation of all three components. |
| Size-Exclusion Chromatography (SEC-HPLC) | A major peak with a shorter retention time compared to the individual protein peaks. | Formation of a larger hydrodynamic radius conjugate, indicating successful linkage. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | A mass peak corresponding to the theoretical mass of the Protein A - PEG - Protein B conjugate. | Confirmation of the identity and integrity of the final conjugate. |
| Functional Assay | Retention of biological activity of both Protein A and Protein B (specific to the proteins used). | The conjugation process did not significantly compromise the function of the proteins. |
Experimental Protocols
Materials and Reagents
-
Protein A (to be modified with a maleimide group)
-
Protein B (containing carboxyl groups for conjugation)
-
This compound linker
-
SM(PEG)n (Succinimidyl-[N-maleimidomethyl]cyclohexane-1-carboxylate with PEG spacer) or similar NHS-maleimide crosslinker
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Activation Buffer: MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Experimental Workflow Diagram
Caption: Workflow for the two-step protein conjugation.
Protocol 1: Activation of Protein A with a Maleimide Group
This protocol describes the introduction of maleimide groups onto Protein A using an NHS-maleimide crosslinker.
-
Prepare Protein A: Dissolve Protein A in Conjugation Buffer (PBS, pH 7.2-7.5) to a final concentration of 1-5 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS-maleimide crosslinker (e.g., SM(PEG)n) in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein A solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer. Collect the protein-containing fractions. The resulting maleimide-activated Protein A is now ready for the next step.
Protocol 2: Two-Step Conjugation of Activated Protein A with Protein B using this compound
This protocol details the sequential reaction to form the final Protein A-PEG-Protein B conjugate.
Part A: Reaction of Maleimide-Activated Protein A with this compound
-
Prepare Linker: Dissolve this compound in Conjugation Buffer.
-
Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the desalted maleimide-activated Protein A from Protocol 1.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring. This forms the Protein A-PEG-NH2 intermediate.
-
Removal of Excess Linker (Optional but Recommended): Purify the Protein A-PEG-NH2 intermediate using a desalting column or dialysis to remove unreacted PEG linker.
Part B: Conjugation of Protein A-PEG-NH2 to Protein B
-
Prepare Protein B: Dissolve Protein B in Activation Buffer (MES, pH 6.0) to a concentration of 1-5 mg/mL.
-
Prepare EDC/NHS Solution: Prepare a fresh solution of EDC and NHS in Activation Buffer at a concentration of 10 mg/mL each.
-
Activate Protein B: Add a 50- to 100-fold molar excess of both EDC and NHS to the Protein B solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Conjugation Reaction: Immediately add the Protein A-PEG-NH2 intermediate to the activated Protein B solution. The recommended molar ratio is 1:1.
-
Incubation: Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes.
Protocol 3: Purification and Characterization of the Final Conjugate
-
Purification: Purify the final Protein A-PEG-Protein B conjugate from unreacted proteins and byproducts using size-exclusion chromatography (SEC).[][4] Other methods like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may also be applicable depending on the properties of the proteins.[5]
-
Characterization:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to assess purity and confirm the increase in molecular weight.
-
SEC-HPLC: Use analytical SEC-HPLC to determine the purity and aggregation state of the conjugate.
-
Mass Spectrometry: Confirm the molecular weight of the conjugate using MALDI-TOF or ESI-MS.
-
Functional Assays: Perform relevant functional assays to ensure that the biological activities of both Protein A and Protein B are retained.
-
Signaling Pathway and Logical Relationship Diagrams
Reaction Scheme for the Two-Step Conjugation
Caption: Chemical reaction scheme for the two-step conjugation.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Thiol-PEG7-Amine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG7-amine is a heterobifunctional linker that has emerged as a valuable tool in the development of advanced drug delivery systems. Its unique structure, featuring a thiol group (-SH) at one end, a seven-unit polyethylene glycol (PEG) spacer, and an amine group (-NH2) at the other end, offers remarkable versatility for conjugating a wide range of molecules and modifying the surface of various nanocarriers.[1] The PEG component imparts a "stealth" characteristic, enabling drug delivery systems to evade the immune system and prolong circulation time in the bloodstream.[1] The terminal thiol and amine groups provide reactive handles for covalent attachment to nanoparticles, drugs, targeting ligands, and other biomolecules.[2][3]
This document provides detailed application notes and experimental protocols for the effective utilization of Thiol-PEG7-amine in drug delivery research and development.
Key Applications
Thiol-PEG7-amine can be employed in a variety of drug delivery applications, including:
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., gold nanoparticles, liposomes, micelles) to improve their stability, biocompatibility, and drug-loading capacity.[4]
-
Targeted Drug Delivery: Conjugating targeting moieties, such as antibodies or peptides (e.g., RGD), to the surface of drug carriers to enhance their accumulation at specific disease sites.
-
Antibody-Drug Conjugates (ADCs): Serving as a flexible linker to connect potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Controlled Release Systems: Engineering stimuli-responsive drug delivery systems by incorporating cleavable bonds that release the drug payload in response to specific physiological conditions (e.g., pH, enzymes).
Data Presentation: Quantitative Analysis of Thiol-PEG7-Amine Modified Nanoparticles
The following tables summarize key quantitative data from studies utilizing thiol-PEG linkers for the functionalization of drug delivery systems.
Table 1: Physicochemical Characterization of Thiol-PEG Functionalized Nanoparticles
| Nanoparticle Type | Linker | Size (nm) | Zeta Potential (mV) | Reference |
| Gold Nanoparticles | HS-PEG-NH2 | 78.82 | -43.38 | |
| Gold Nanoparticles | Thiol-PEG-COOH | ~56.6 | Not Reported | |
| Liposomes | DSPE-PEG-SH | ~200 | Not Reported | |
| Micelles | PEG-b-TCL | ~110 | Not Reported |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanocarrier | Drug | Linker | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| PEG-PCL Nanocapsules | Curcumin | Thiol-PEG-Amine (inferred) | Not Reported | 98.70 ± 0.66 | |
| PEGylated PLGA Nanoparticles | Doxorubicin | Thiol-PEG-Amine (inferred) | ~5 | ~80 | |
| Hydrogel-in-Liposome | 17-DMAPG | Thiol-PEG-Amine (inferred) | Not Reported | 88 | |
| PEG-b-PLA Micelles | Haloperidol | Thiol-PEG-Amine (inferred) | Not Reported | Not Reported |
Table 3: Cellular Uptake and In Vivo Tumor Accumulation
| Nanoparticle | Targeting Ligand | Cell Line | Cellular Uptake Enhancement | In Vivo Tumor Accumulation (%ID/g) | Reference |
| Gold Nanoparticles | RGD | MDA-MB-231 | ~1.5-fold | Not Reported | |
| PEGylated Liposomes | Folate | 410.4 (Breast Cancer) | Not Applicable | ~2.5 | |
| PEG/PLA Nanoparticles | None | RENCA (Renal Cell Adenocarcinoma) | Not Applicable | ~5 |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with Thiol-PEG7-Amine
This protocol describes the conjugation of Thiol-PEG7-Amine to gold nanoparticles (AuNPs).
Materials:
-
Gold nanoparticles (AuNPs) solution
-
Thiol-PEG7-Amine
-
Dimethylformamide (DMF)
-
Deionized water
-
Centrifuge
Procedure:
-
Resuspend the AuNPs in DMF.
-
Prepare a solution of Thiol-PEG7-Amine in DMF.
-
Add the Thiol-PEG7-Amine solution to the AuNP suspension dropwise while stirring vigorously.
-
Allow the reaction to proceed for 24 hours at room temperature under an inert atmosphere.
-
Purify the functionalized AuNPs by centrifugation (e.g., 13,000 rpm for 30 minutes).
-
Wash the pellet with deionized water multiple times to remove unreacted reagents.
-
Resuspend the final Thiol-PEG7-Amine functionalized AuNPs in the desired buffer.
Protocol 2: Determination of Drug Loading Content
This protocol outlines a common indirect method for quantifying the amount of drug loaded into nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Fresh loading solution (without nanoparticles)
-
Centrifuge or filtration device
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a standard curve of the drug using the spectrophotometer or HPLC.
-
Centrifuge or filter the drug-loaded nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Measure the concentration of the free drug in the supernatant using the pre-established standard curve.
-
Calculate the amount of drug loaded into the nanoparticles by subtracting the amount of free drug in the supernatant from the initial amount of drug used for loading.
-
Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
Protocol 3: In Vitro Drug Release Assay
This protocol describes a dialysis-based method to evaluate the in vitro release kinetics of a drug from nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., PBS at different pH values)
-
Shaking incubator or magnetic stirrer
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of release buffer.
-
Maintain the setup at a constant temperature (e.g., 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Quantitative Cellular Uptake Analysis by Flow Cytometry
This protocol details the use of flow cytometry to quantify the cellular uptake of fluorescently labeled nanoparticles.
Materials:
-
Cells of interest
-
Fluorescently labeled nanoparticles
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of fluorescently labeled nanoparticles and incubate for a specific period (e.g., 4 hours).
-
Wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
The mean fluorescence intensity is proportional to the amount of nanoparticle uptake per cell.
Visualization of Key Pathways and Workflows
RGD-Mediated Targeting and Integrin Signaling
When drug delivery systems are functionalized with RGD peptides, they can specifically target cells that overexpress integrin receptors, such as many cancer cells. This interaction triggers integrin-mediated endocytosis, leading to the internalization of the drug carrier and subsequent release of the therapeutic payload. The binding of RGD to integrins can also activate downstream signaling pathways, such as the Focal Adhesion Kinase (FAK) pathway, which is involved in cell survival, proliferation, and migration.
Caption: RGD-Integrin mediated cellular uptake and signaling pathway.
Experimental Workflow for Nanoparticle-Based Drug Delivery
The following diagram illustrates a typical experimental workflow for developing and evaluating a Thiol-PEG7-amine functionalized nanoparticle drug delivery system.
Caption: General experimental workflow for nanoparticle drug delivery.
Logical Relationship of Thiol-PEG7-Amine Structure and Function
The structure of Thiol-PEG7-amine directly dictates its functionality in drug delivery systems. This diagram illustrates the relationship between its structural components and their respective roles.
Caption: Structure-function relationship of Thiol-PEG7-Amine.
References
- 1. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid approach for characterization of thiol-conjugated antibody-drug conjugates and calculation of drug-antibody ratio by liquid chromatography mass spectrometry. (2015) | David Firth | 39 Citations [scispace.com]
- 4. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Gold Nanoparticles with HS-PEG7-CH2CH2NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the surface modification of gold nanoparticles (AuNPs) using the heterobifunctional linker, HS-PEG7-CH2CH2NH2. This process is critical for creating stable, biocompatible, and functionalizable nanoparticles for a wide range of applications in drug delivery, diagnostics, and bioimaging.[1][2] The thiol (-SH) group ensures a strong covalent attachment to the gold surface, while the terminal amine (-NH2) group provides a reactive site for the conjugation of various biomolecules such as antibodies, peptides, or nucleic acids.[3][4] The polyethylene glycol (PEG) spacer enhances colloidal stability, reduces non-specific protein adsorption, and improves in vivo circulation times.[5]
Principle of Surface Modification
The surface functionalization of AuNPs with this compound is primarily achieved through a ligand exchange process. The thiol group on the PEG linker has a high affinity for the gold surface, forming a stable gold-sulfur (Au-S) dative bond. This displaces the loosely bound citrate ions that typically stabilize citrate-reduced AuNPs. The result is a self-assembled monolayer of PEG chains on the nanoparticle surface, presenting a terminal amine group for further modification.
Materials and Equipment
Materials:
-
Gold(III) chloride trihydrate (HAuCl4·3H2O)
-
Trisodium citrate dihydrate
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Phosphate-buffered saline (PBS)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol
-
(Optional) Biomolecule for conjugation (e.g., antibody, peptide)
-
(Optional) Quenching agent (e.g., hydroxylamine, Tris buffer)
Equipment:
-
Glassware (cleaned with aqua regia)
-
Magnetic stirrer and hot plate
-
pH meter
-
UV-Vis spectrophotometer
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements
-
Transmission Electron Microscope (TEM)
-
Centrifuge
Experimental Protocols
Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes a common method for synthesizing AuNPs with an approximate diameter of 15-20 nm.
-
Preparation: In a meticulously cleaned flask, bring 100 mL of 0.01% (w/v) HAuCl4 solution to a rolling boil with vigorous stirring.
-
Reduction: To the boiling solution, rapidly add 2 mL of 1% (w/v) trisodium citrate solution.
-
Reaction: The solution color will change from pale yellow to blue and finally to a deep red, indicating the formation of AuNPs. Continue boiling and stirring for an additional 15 minutes.
-
Cooling: Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.
-
Storage: Store the citrate-stabilized AuNPs at 4°C.
Surface Modification with this compound
This protocol outlines the ligand exchange process to functionalize AuNPs with the PEG linker.
-
Preparation of PEG Solution: Prepare a 0.25 mM aqueous solution of this compound in DI water.
-
Incubation: Mix 6 mL of the prepared AuNP colloid with 2.4 mL of the HS-PEG-NH2 solution. Adjust the total volume to 12 mL with DI water.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then incubate overnight at 4°C to ensure complete ligand exchange.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., 3000 xg for 30 minutes for 40 nm particles). Carefully remove the supernatant containing unbound PEG linker.
-
Washing: Resuspend the nanoparticle pellet in a fresh volume of DI water or a suitable buffer. Repeat the centrifugation and resuspension steps at least twice to ensure the removal of all unbound ligands.
-
Final Resuspension: Resuspend the final pellet in the desired buffer (e.g., PBS) for storage or further conjugation.
(Optional) Covalent Conjugation of Biomolecules to Amine-Functionalized AuNPs
This protocol describes the conjugation of a carboxyl-containing biomolecule (e.g., an antibody) to the amine-terminated AuNPs using EDC/NHS chemistry.
-
Activation of Biomolecule:
-
Dissolve the biomolecule in an appropriate buffer (amine-free, e.g., MES buffer).
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in DI water.
-
Add EDC and Sulfo-NHS to the biomolecule solution to activate the carboxyl groups. The exact amounts should be optimized for the specific biomolecule.
-
-
Conjugation Reaction:
-
Add the activated biomolecule solution to the amine-functionalized AuNPs.
-
Incubate the mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Blocking:
-
Add a quenching agent (e.g., 50% w/v hydroxylamine) to stop the reaction.
-
Optionally, add a blocking agent like BSA to passivate any remaining reactive sites on the nanoparticle surface.
-
-
Purification: Centrifuge the solution to pellet the conjugated AuNPs and remove excess reagents and unbound biomolecules.
-
Washing and Storage: Wash the pellet by resuspending in a suitable storage buffer and centrifuging again. Repeat this step twice. Resuspend the final product in a storage buffer and store at 4°C.
Characterization
The successful synthesis and functionalization of the AuNPs should be confirmed through various characterization techniques. The expected results are summarized in the table below.
| Characterization Technique | Parameter Measured | Citrate-Stabilized AuNPs | HS-PEG7-NH2 Functionalized AuNPs |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | ~520 nm for ~20 nm spherical AuNPs. | A slight red-shift (2-5 nm) in the SPR peak due to the change in the local refractive index. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Will provide the size of the citrate-capped nanoparticle core and its hydration shell. | An increase in hydrodynamic diameter corresponding to the length of the PEG7 chain. |
| Zeta Potential | Surface Charge | Highly negative (~ -30 to -50 mV) due to the citrate capping agent. | A shift to a less negative or positive value, depending on the pH and the terminal amine group. |
| Transmission Electron Microscopy (TEM) | Core Size, Shape, and Monodispersity | Should show spherical, monodisperse nanoparticles. The PEG layer is not typically visible. | The core size and shape should remain unchanged. Can confirm the absence of aggregation. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | May show peaks corresponding to citrate. | Should show characteristic peaks for the PEG backbone and the amine group. |
Visualizations
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| AuNP solution is black or clear | Aggregation of nanoparticles during synthesis or functionalization. | Ensure glassware is impeccably clean. Verify reagent concentrations. During functionalization, titrate the PEG-linker concentration to find the optimal stabilizing amount. |
| Low yield after centrifugation | Insufficient centrifugation speed/time. Nanoparticles are too small to pellet easily. | Increase centrifugation speed or time. For very small nanoparticles, consider alternative purification methods like dialysis. |
| Inefficient biomolecule conjugation | Inactive EDC/NHS reagents. pH of the reaction buffer is not optimal. Steric hindrance. | Use freshly prepared EDC/NHS solutions. Optimize the pH for amide bond formation (typically pH 7.2-7.5). Consider using a longer PEG spacer to reduce steric hindrance. |
| Non-specific binding in assays | Incomplete surface coverage by PEG. Exposed gold surface. | Ensure sufficient incubation time for PEGylation. Add a blocking step with a protein like BSA after conjugation. |
Conclusion
The surface modification of gold nanoparticles with this compound is a robust and versatile method for preparing nanoparticles for a wide array of biomedical and diagnostic applications. The protocols provided herein offer a comprehensive guide for the successful synthesis, functionalization, and characterization of these advanced nanomaterials. For specific applications, further optimization of reaction conditions, such as reagent concentrations and incubation times, may be necessary.
References
- 1. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. What are some methods for conjugation of antibodies with metallic nanoparticles? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for PROTAC Synthesis using a Heterobifunctional Thiol-PEG7-Amine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the POI.[5]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic tractability. The HS-Peg7-CH2CH2NH2 linker is a versatile, heterobifunctional PEG linker featuring a terminal thiol (-SH) group and a terminal primary amine (-NH2) group. This allows for sequential, orthogonal conjugation strategies, providing flexibility in the synthesis of PROTACs. These application notes provide detailed protocols for the synthesis of a PROTAC utilizing the this compound linker.
Mechanism of Action
The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation. This process can be visualized as a signaling cascade within the ubiquitin-proteasome system.
References
Application Notes and Protocols: Amine-Reactive Chemistry of HS-PEG7-CH2CH2NH2 with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the amine-reactive chemistry of heterobifunctional HS-PEG7-CH2CH2NH2 (Thiol-PEG7-amine) with N-hydroxysuccinimide (NHS) esters. This conjugation strategy is a cornerstone in bioconjugation and drug development, enabling the stable linkage of molecules for various applications, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to Amine-Reactive PEGylation
Polyethylene glycol (PEG) linkers are widely utilized to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation can increase solubility, extend circulating half-life, and reduce the immunogenicity of proteins, peptides, and small molecule drugs[1][2]. The reaction between a primary amine and an NHS ester is one of the most common and robust methods for bioconjugation[3][4]. This process involves the nucleophilic attack of the primary amine on the NHS ester, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct[5].
The heterobifunctional linker, this compound, offers two distinct reactive sites: a terminal thiol (-SH) group and a primary amine (-NH2) group, separated by a 7-unit PEG chain. This allows for sequential or orthogonal conjugation strategies. This document focuses specifically on the reactivity of the primary amine with NHS esters.
Reaction Mechanism
The fundamental reaction involves the acylation of the primary amine of this compound by an NHS ester-functionalized molecule. The reaction proceeds efficiently at a neutral to slightly basic pH (7-9). At these pH levels, the primary amine is sufficiently deprotonated to act as a potent nucleophile, attacking the carbonyl carbon of the NHS ester.
Quantitative Reaction Parameters
The efficiency and specificity of the conjugation reaction are influenced by several key parameters. The following table summarizes the recommended conditions based on established protocols.
| Parameter | Recommended Value/Condition | Rationale & Key Considerations |
| pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5) | Below pH 7.0, the amine is protonated, reducing its nucleophilicity. Above pH 9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency. |
| Solvent for NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | NHS esters are often not readily soluble in aqueous buffers and are susceptible to hydrolysis. A small amount of a water-miscible organic solvent is used to dissolve the reagent before adding it to the aqueous reaction mixture. |
| Reaction Buffer | Amine-free buffers (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided. |
| Molar Ratio (NHS Ester : Amine) | 1:1 to 20-fold molar excess of NHS ester | The optimal ratio depends on the concentration of the reactants and the desired degree of labeling. For dilute protein solutions, a higher molar excess is often required to achieve a similar level of conjugation as in more concentrated solutions. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C or on ice) can be used to slow down the hydrolysis of the NHS ester, especially during longer incubation times. Reactions at room temperature are typically faster. |
| Reaction Time | 30 minutes to 24 hours | The reaction time is dependent on the reactivity of the specific amine and NHS ester, as well as the temperature and pH. Progress can be monitored by techniques such as LC-MS or TLC. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating an NHS Ester to this compound
This protocol outlines a general method for the reaction between an NHS ester-containing molecule and this compound in a non-protein context.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., column chromatography, HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound in the Reaction Buffer to a final concentration of 10 mM.
-
Immediately before use, dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM). The NHS ester is moisture-sensitive and should be handled accordingly.
-
-
Conjugation Reaction:
-
Add the desired molar equivalent (e.g., 1:1 or a slight excess) of the dissolved NHS ester to the this compound solution with gentle stirring.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is low (typically <10%) to maintain the solubility of all components.
-
Allow the reaction to proceed for 3 to 24 hours at room temperature, protected from light. The reaction progress can be monitored by LC-MS or TLC.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining NHS ester.
-
-
Purification:
-
The final product can be purified from unreacted starting materials and byproducts using standard techniques such as silica gel chromatography or reverse-phase HPLC.
-
Protocol 2: Labeling of an Amine-Containing Protein with a PEG-NHS Ester
This protocol provides a general guideline for the PEGylation of a protein, such as an antibody, using a PEG-NHS ester. The same principles apply when using a molecule that has been pre-functionalized with this compound via its thiol group, thus presenting a free amine for reaction.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
PEG-NHS Ester
-
Anhydrous DMF or DMSO
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis, gel filtration, size-exclusion chromatography)
Procedure:
-
Buffer Exchange (if necessary):
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS using dialysis or a desalting column.
-
-
Preparation of PEG-NHS Ester:
-
Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMF or DMSO. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.
-
-
Conjugation Reaction:
-
Add a calculated amount of the PEG-NHS ester stock solution to the protein solution. A 20-fold molar excess of the PEG-NHS ester is a common starting point for labeling antibodies.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted PEG-NHS ester.
-
-
Purification:
-
Remove unreacted PEG-NHS ester and byproducts by dialysis against an appropriate buffer or by using a gel filtration/size-exclusion chromatography column.
-
-
Storage:
-
Store the purified PEGylated protein under conditions optimal for the unmodified protein.
-
Visualizing the Workflow and Chemistry
To aid in the understanding of the processes described, the following diagrams illustrate the chemical reaction and a typical experimental workflow.
References
Application Notes and Protocols for Thiol-Maleimide Reaction with HS-PEG7-CH2CH2NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal reaction conditions for the conjugation of Thiol-PEG7-Amine (HS-PEG7-CH2CH2NH2) to maleimide-activated molecules. The following sections detail the reaction mechanism, critical parameters, potential side reactions, and detailed experimental protocols to ensure efficient and specific conjugation for applications in bioconjugation, drug delivery, and PROTAC development.
The thiol-maleimide reaction is a cornerstone of bioconjugation, prized for its high selectivity and efficiency under mild, aqueous conditions. This Michael addition reaction proceeds rapidly at near-neutral pH, forming a stable covalent thioether bond between a thiol (sulfhydryl) group and the double bond of a maleimide.[1] The reaction's chemoselectivity for thiols over other nucleophiles present in biomolecules, such as amines, is a key advantage, particularly within the optimal pH range of 6.5-7.5.[2]
Reaction Mechanism and Workflow
The conjugation of this compound to a maleimide-functionalized molecule proceeds via a nucleophilic attack of the thiolate anion on one of the carbon atoms of the maleimide double bond. The presence of the primary amine in the this compound linker necessitates careful pH control to prevent unwanted side reactions.
Caption: Workflow for the thiol-maleimide conjugation of this compound.
Critical Reaction Parameters
Successful conjugation is dependent on several key parameters that influence reaction rate, specificity, and the stability of the final product.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | This pH range ensures the thiol group is sufficiently nucleophilic for reaction while keeping the primary amine of the PEG linker protonated and less reactive. At pH values above 7.5, the reactivity of the maleimide with amines increases, leading to potential side products. |
| Buffer System | Phosphate-buffered saline (PBS), HEPES, Tris | Buffers should be free of extraneous thiols (e.g., dithiothreitol, DTT) that would compete with the PEG-thiol for reaction with the maleimide. Degassing the buffer is recommended to prevent oxidation of the thiol to a disulfide. |
| Molar Ratio | 10-20 fold molar excess of the maleimide-containing reagent | This is a common starting point for labeling proteins and other biomolecules to drive the reaction to completion. However, the optimal ratio may need to be determined empirically depending on the specific reactants. |
| Temperature | Room temperature (20-25°C) or 4°C | The reaction proceeds efficiently at room temperature. For sensitive biomolecules, performing the reaction at 4°C overnight is a viable alternative. |
| Solvent | Anhydrous DMSO or DMF for stock solutions | Maleimide-containing reagents are susceptible to hydrolysis in aqueous solutions. Therefore, stock solutions should be prepared in a dry, water-miscible organic solvent and used immediately. |
Potential Side Reactions and Mitigation Strategies
While the thiol-maleimide reaction is highly specific, several side reactions can occur, potentially impacting the purity and stability of the final conjugate.
| Side Reaction | Description | Mitigation Strategy |
| Maleimide Hydrolysis | The maleimide ring can open via hydrolysis, rendering it unreactive towards thiols. This reaction is accelerated at higher pH. | Prepare aqueous solutions of maleimide-containing reagents immediately before use and maintain the reaction pH within the recommended range of 6.5-7.5. |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, such as the one present on the this compound linker or lysine residues in proteins. | Strictly maintain the reaction pH below 7.5 to ensure chemoselectivity for the thiol group. |
| Retro-Michael Reaction | The formed thioether bond can undergo a retro-Michael reaction, leading to cleavage of the conjugate. This can be facilitated by the presence of other thiols in vivo, such as glutathione. | Post-conjugation hydrolysis of the succinimide ring (by briefly raising the pH to 8.5-9.0) can form a stable succinamic acid thioether, which is not susceptible to this reversal. |
| Thiazine Rearrangement | If conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. | This is not directly relevant to the this compound linker itself but is a critical consideration when choosing the maleimide-activated binding partner. If possible, avoid conjugation to N-terminal cysteines. |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Thiol-PEG-Amine Solution: Dissolve this compound in a degassed buffer (e.g., PBS, pH 7.2) to a final concentration of 10-20 mg/mL.
-
Maleimide Stock Solution: Immediately before use, dissolve the maleimide-activated molecule in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Reducing Agent (if necessary): If the maleimide-activated molecule is a protein with potentially oxidized cysteine residues, prepare a 10-100 fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
Protocol 2: General Conjugation Procedure
Caption: Step-by-step experimental workflow for the conjugation reaction.
-
Dissolve the Maleimide-Activated Molecule: Dissolve the maleimide-activated molecule (e.g., protein, peptide) in a degassed conjugation buffer (e.g., PBS, HEPES, Tris at pH 7.0-7.5) at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfides: If the molecule to be conjugated contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them to free thiols. Note: If DTT is used as the reducing agent, it must be removed prior to the addition of the maleimide reagent.
-
Add this compound: Add the this compound solution to the maleimide-activated molecule solution. A common starting point is a 10-20 fold molar excess of the PEG linker.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
(Optional) Quenching: To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
Purification: Remove excess unconjugated PEG linker and other reagents by a suitable method such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Protocol 3: Characterization of the Conjugate
The resulting conjugate should be characterized to confirm successful conjugation and determine the degree of labeling.
-
SDS-PAGE: A shift in the molecular weight of a protein conjugate compared to the unconjugated protein can indicate successful PEGylation.
-
Mass Spectrometry (MS): Provides a precise mass of the conjugate, confirming the addition of the PEG linker.
-
HPLC: Can be used to separate the conjugate from unreacted starting materials and to assess purity.
-
Ellman's Reagent (DTNB): Can be used to quantify the number of free sulfhydryl groups remaining after the reaction, which can help in calculating the conjugation efficiency.
By following these guidelines and protocols, researchers can achieve efficient and specific conjugation of this compound to maleimide-activated molecules for a wide range of applications in drug development and biomedical research.
References
Application Notes and Protocols for Peptide PEGylation using Thiol-PEG7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve pharmacokinetic and pharmacodynamic profiles by increasing hydrodynamic size, which in turn can reduce renal clearance, shield from proteolytic degradation, and decrease immunogenicity.
This document provides a detailed guide to utilizing Thiol-PEG7-amine , a heterobifunctional linker, for the site-specific PEGylation of peptides. Thiol-PEG7-amine offers versatility in conjugation strategies due to its distinct terminal functional groups: a thiol (-SH) group and a primary amine (-NH2) group, separated by a 7-unit PEG spacer. This allows for two primary conjugation pathways depending on the available reactive groups on the target peptide.
Structure of Thiol-PEG7-amine:
HS-(CH2CH2O)7-CH2CH2-NH2
This guide will detail the two primary experimental protocols for conjugating Thiol-PEG7-amine to a peptide:
-
Amine-Directed Conjugation: Targeting a carboxyl group (e.g., the C-terminus or the side chain of aspartic or glutamic acid) on the peptide via the amine group of the PEG linker.
-
Thiol-Directed Conjugation: Targeting a maleimide-functionalized peptide via the thiol group of the PEG linker.
Core Principles
The choice of conjugation strategy is dictated by the peptide's amino acid sequence and the desired site of PEGylation.
-
Amine-Directed Conjugation utilizes carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to activate a carboxyl group on the peptide. This activated ester then readily reacts with the primary amine of the Thiol-PEG7-amine, forming a stable amide bond. This approach is suitable for peptides with accessible carboxyl groups where modification will not impede biological activity.
-
Thiol-Directed Conjugation relies on the highly specific Michael addition reaction between a thiol and a maleimide.[1][2][3] This requires the peptide to be pre-functionalized with a maleimide group. The thiol group of the Thiol-PEG7-amine then selectively attacks the double bond of the maleimide, forming a stable thioether bond. This method is advantageous for its high specificity and efficiency when a cysteine residue is not available or desired for direct PEGylation with a PEG-maleimide.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the two primary PEGylation strategies with Thiol-PEG7-amine. These values are representative and may require optimization for specific peptides.
| Parameter | Strategy 1: Amine-Directed (EDC/NHS) | Strategy 2: Thiol-Directed (to Maleimide-Peptide) |
| Target on Peptide | Carboxyl Group (C-terminus, Asp, Glu) | Maleimide Group |
| Reactive Group on PEG | Amine (-NH2) | Thiol (-SH) |
| Molar Ratio (PEG:Peptide) | 10:1 to 20:1 | 5:1 to 10:1 |
| Reaction pH | 4.5-6.0 (Activation), 7.2-7.5 (Coupling) | 6.5-7.5 |
| Reaction Time | 4-12 hours | 2-4 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Conjugation Efficiency | 60-85% | >90% |
| Post-Reaction Purity (Pre-Purification) | 50-70% | 80-90% |
| Recommended Purification Method | RP-HPLC or Ion-Exchange Chromatography | Size Exclusion Chromatography or RP-HPLC |
| Final Purity (Post-Purification) | >95% | >98% |
Experimental Protocols
Protocol 1: Amine-Directed Conjugation to a Peptide's Carboxyl Group
This protocol describes the PEGylation of a peptide by forming an amide bond between the amine group of Thiol-PEG7-amine and a carboxyl group on the peptide using EDC/NHS chemistry.[4][5]
Materials:
-
Peptide with an accessible carboxyl group
-
Thiol-PEG7-amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Peptide:
-
Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS to the peptide solution.
-
Incubate at room temperature for 15-30 minutes with gentle mixing.
-
-
PEGylation Reaction:
-
Dissolve Thiol-PEG7-amine in Coupling Buffer.
-
Adjust the pH of the activated peptide solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add a 10- to 20-fold molar excess of the Thiol-PEG7-amine solution to the activated peptide solution.
-
Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS-esters.
-
Purification: Purify the PEGylated peptide from excess PEG reagent and unreacted peptide using RP-HPLC or ion-exchange chromatography.
-
Characterization: Confirm the identity and purity of the final product by LC-MS to verify the mass of the PEGylated peptide and by HPLC or CE to assess purity.
Protocol 2: Thiol-Directed Conjugation to a Maleimide-Activated Peptide
This protocol outlines the PEGylation of a peptide that has been pre-functionalized with a maleimide group. The reaction forms a stable thioether bond with the thiol group of Thiol-PEG7-amine.
Materials:
-
Maleimide-activated peptide
-
Thiol-PEG7-amine
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA (degassed)
-
Purification system (e.g., Size Exclusion Chromatography or RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the maleimide-activated peptide in degassed Conjugation Buffer to a concentration of 1-5 mg/mL.
-
PEGylation Reaction:
-
Dissolve Thiol-PEG7-amine in degassed Conjugation Buffer.
-
Add a 5- to 10-fold molar excess of the Thiol-PEG7-amine solution to the peptide solution.
-
Flush the reaction vessel with nitrogen or argon to minimize oxidation of the thiol group.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification: Purify the PEGylated peptide using Size Exclusion Chromatography (SEC) to remove the smaller, excess PEG reagent, followed by RP-HPLC for higher purity if necessary.
-
Characterization: Analyze the purified product by LC-MS to confirm the successful conjugation and determine the final mass. Purity should be assessed by HPLC.
Visualized Workflows and Signaling Pathways
Caption: Workflow for Amine-Directed Peptide PEGylation.
Caption: Workflow for Thiol-Directed Peptide PEGylation.
Caption: Rationale and outcome of peptide PEGylation.
References
Applications of PEG Linkers in Antibody-Drug Conjugates: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) linkers to antibody-drug conjugates (ADCs) has emerged as a pivotal strategy in enhancing their therapeutic potential. This document provides detailed application notes on the utility of PEG linkers in ADC development, supported by quantitative data and comprehensive experimental protocols.
Introduction to PEG Linkers in ADCs
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that, when used as a linker in ADCs, offers a multitude of advantages. These linkers connect the monoclonal antibody (mAb) to the cytotoxic payload, significantly influencing the overall properties and efficacy of the conjugate.[1][2][3] Key benefits of incorporating PEG linkers include:
-
Improved Solubility and Stability: Many potent cytotoxic payloads are hydrophobic. PEG linkers enhance the hydrophilicity of the ADC, mitigating aggregation and improving stability in aqueous environments.[3][4]
-
Enhanced Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the ADC, which can reduce renal clearance and prolong the circulation half-life. This extended exposure can lead to greater accumulation of the ADC at the tumor site.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker and payload, thereby reducing the risk of an immune response against the ADC.
-
Higher Drug-to-Antibody Ratio (DAR): By improving the solubility of hydrophobic payloads, PEG linkers can enable the attachment of a higher number of drug molecules per antibody without causing aggregation, potentially increasing the ADC's potency.
PEG linkers can be designed as either cleavable or non-cleavable, allowing for controlled release of the cytotoxic payload within the target cancer cell through various mechanisms, such as enzymatic cleavage or changes in pH.
Data Presentation: Impact of PEG Linker Length on ADC Properties
The length of the PEG linker is a critical parameter that can be modulated to optimize the therapeutic index of an ADC. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key ADC characteristics.
| Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics | ||||
| ADC Construct | PEG Linker Length | Half-life (t½) | Fold Increase in Half-life | Reference |
| ZHER2-SMCC-MMAE | None | 19.6 min | - | |
| ZHER2-PEG4K-MMAE | 4 kDa | 49.2 min | 2.5 | |
| ZHER2-PEG10K-MMAE | 10 kDa | 219.0 min | 11.2 | |
| ZHER2-MMAE | None | ~15 min | - | |
| PEG20k-U-ZHER2-MMAE | 20 kDa | 6.4 h | ~26 | |
| Non-PEGylated ADC | None | - | - | |
| ADC with PEG8 | 8 PEG units | Slower clearance than non-PEGylated | - | |
| ADC with PEG12 | 12 PEG units | Slower clearance than PEG8 | - | |
| ADC with PEG24 | 24 PEG units | Similar clearance to PEG12 | - |
| Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs | |||
| ADC Construct | PEG Linker Length | IC50 (nM) | Reference |
| ZHER2-SMCC-MMAE | None | ~1.5 nM | |
| ZHER2-PEG4K-MMAE | 4 kDa | ~9.8 nM (6.5-fold reduction) | |
| ZHER2-PEG10K-MMAE | 10 kDa | ~33.8 nM (22.5-fold reduction) | |
| ZHER2-MMAE | None | - | |
| PEG20k-U-ZHER2-MMAE | 20 kDa | ~50-fold reduction vs. ZHER2-MMAE |
| Table 3: In Vivo Efficacy of PEGylated ADCs in Tumor Xenograft Models | ||||
| ADC Construct | Tumor Model | Dose | Tumor Growth Inhibition (%) | Reference |
| ZHER2-PEG10K-MMAE | NCI-N87 Gastric Cancer | 1.5 mg/kg | Significant tumor regression | |
| ZHER2-PEG4K-MMAE | NCI-N87 Gastric Cancer | 1.5 mg/kg | Moderate tumor growth inhibition | |
| ZHER2-SMCC-MMAE | NCI-N87 Gastric Cancer | 1.5 mg/kg | Less effective than PEGylated ADCs | |
| PEG20k-U-ZHER2-MMAE | NCI-N87 and SK-OV-3 | 5.5 mg/kg | Complete tumor eradication |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Antibody PEGylation using an NHS-Ester PEG Linker
This protocol describes the conjugation of an amine-reactive PEG linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Ester PEG linker (e.g., NHS-PEG-Maleimide)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for buffer exchange
-
Reaction tubes
-
Pipettes
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Determine the precise concentration of the antibody solution using a spectrophotometer at 280 nm.
-
-
PEG-NHS Ester Solution Preparation:
-
Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not store the reconstituted reagent.
-
-
Conjugation Reaction:
-
Calculate the required volume of the PEG-NHS ester solution to achieve a 10- to 50-fold molar excess over the antibody.
-
Slowly add the PEG-NHS ester solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted PEG-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of PEGylated Antibody:
-
Remove unreacted PEG linker and quenching buffer by buffer exchange using a desalting column or dialysis into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Drug-Linker Conjugation to PEGylated Antibody
This protocol outlines the conjugation of a thiol-reactive drug-linker to a maleimide-functionalized PEGylated antibody.
Materials:
-
PEGylated antibody with maleimide groups
-
Thiol-containing drug-linker
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.0)
-
Reducing agent (e.g., TCEP) if starting with a disulfide-linked drug
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
-
Reaction tubes
-
Pipettes
Procedure:
-
Drug-Linker Preparation:
-
Dissolve the thiol-containing drug-linker in an appropriate solvent (e.g., DMSO).
-
If the drug-linker is in a disulfide-dimer form, it will need to be reduced to its monomeric thiol form using a reducing agent like TCEP.
-
-
Conjugation Reaction:
-
Add the drug-linker solution to the PEGylated antibody solution at a 5- to 10-fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reactants using SEC.
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the ADC.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the average DAR and the distribution of drug-loaded species in an ADC preparation.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
HIC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.).
-
Integrate the peak areas for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.
-
Remove the medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours, depending on the mechanism of action of the payload.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
References
Application Notes and Protocols: Creating Biocompatible Surfaces with HS-Peg7-CH2CH2NH2
For Researchers, Scientists, and Drug Development Professionals
The creation of biocompatible surfaces is a critical challenge in the development of medical devices, implants, and advanced drug delivery systems. Surfaces that can resist non-specific protein adsorption and subsequent cell adhesion are essential for preventing adverse biological responses such as thrombosis and inflammation.[1][2] This document provides detailed application notes and protocols for the use of HS-Peg7-CH2CH2NH2, a heterobifunctional polyethylene glycol (PEG) linker, to create biocompatible surfaces.[3][4]
This compound is a versatile molecule for surface modification. The thiol (-SH) group exhibits a high affinity for noble metal surfaces, such as gold, enabling the formation of stable, self-assembled monolayers (SAMs).[3] The terminal amine (-NH2) group can be used for the subsequent covalent immobilization of biomolecules, such as peptides, antibodies, or drugs, for targeted applications. The seven repeating ethylene glycol units provide a hydrophilic spacer that effectively repels proteins and cells, thereby enhancing biocompatibility.
Key Properties and Applications
Properties of this compound:
| Property | Description |
| Structure | Linear heterobifunctional PEGylation reagent with a thiol (-SH) and a primary amine (-NH2) group. |
| Biocompatibility | PEGylated surfaces are known to be non-immunogenic, non-antigenic, and resist protein fouling. |
| Solubility | Soluble in water and various organic solvents such as chloroform and DMSO. |
| Reactivity | The thiol group readily reacts with gold, silver, and other transition metal surfaces. The amine group can react with carboxyl groups or activated esters (e.g., NHS esters) to form stable amide bonds. |
Primary Applications:
-
Reduction of Non-Specific Protein Adsorption: Formation of a densely packed PEG layer on a surface creates a steric barrier that prevents the adsorption of proteins from biological fluids.
-
Prevention of Cellular Adhesion: Surfaces modified with PEG exhibit significantly reduced cell adhesion, which is crucial for blood-contacting devices and implants.
-
Immobilization of Biomolecules: The terminal amine group allows for the covalent attachment of specific biomolecules to the surface for applications in biosensing, targeted drug delivery, and cell-specific interactions.
-
Stabilization of Nanoparticles: HS-Peg-NH2 can be used to functionalize gold and other nanoparticles to improve their stability in biological media and prevent aggregation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effectiveness of PEGylated surfaces in creating biocompatible interfaces.
Table 1: Surface Characterization Data
| Surface | Contact Angle (°) | Ellipsometric Thickness (Å) | Reference |
| Uncoated Gold | ~85 | - | |
| HS-(CH2)11-(OCH2CH2)6-OH on Gold | ~35-45 | ~15 | |
| PEG-grafted Silica | Significantly Reduced | Increased with grafting |
Table 2: Protein Adsorption Data
| Surface | Adsorbed Fibrinogen (ng/cm²) | Adsorbed Lysozyme (ng/cm²) | Reference |
| Uncoated Gold | > 200 | > 150 | |
| HS-(CH2)11-(OCH2CH2)6-OH on Gold | < 5 | < 5 | |
| PEG-grafted surfaces | Significantly less protein adsorption compared to uncovered surfaces. | - |
Table 3: Cell Adhesion Data
| Surface | Cell Type | Adhesion Level | Reference |
| Amine-functionalized surfaces | Human Umbilical Vein Endothelial Cells (HUVECs) | High | |
| Hydroxyl-functionalized surfaces | Human Umbilical Vein Endothelial Cells (HUVECs) | Low | |
| PEG-grafted Polyurethane | Osteoblasts | Increased viability with higher PEG density | |
| Amine plasma polymer surfaces | Various cell types | Enhanced cell attachment |
Experimental Protocols
This section provides detailed protocols for the creation and characterization of biocompatible surfaces using this compound on gold substrates.
Protocol 1: Formation of a Biocompatible Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the formation of a SAM of this compound on a gold-coated substrate to create a surface that resists non-specific protein adsorption.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous ethanol
-
Deionized (DI) water
-
Nitrogen gas source
-
Clean glass vials
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
Immediately before use, treat the substrate with UV-Ozone for 15 minutes to remove any organic contaminants.
-
-
Preparation of PEG Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve the appropriate amount of the lyophilized powder in ethanol in a clean glass vial.
-
-
SAM Formation:
-
Immerse the cleaned and dried gold substrate into the this compound solution.
-
Incubate for at least 18 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the PEG solution.
-
Rinse the surface thoroughly with copious amounts of ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the modified substrate in a clean, dry environment. For long-term storage, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at -20°C.
-
Protocol 2: Covalent Immobilization of a Carboxyl-Containing Biomolecule
This protocol details the steps for covalently attaching a biomolecule containing a carboxylic acid group (e.g., a peptide with a C-terminal carboxyl group) to the amine-terminated PEGylated surface.
Materials:
-
This compound functionalized gold substrate (from Protocol 1)
-
Carboxyl-containing biomolecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a solution of the carboxyl-containing biomolecule in MES buffer.
-
Add EDC and NHS to the biomolecule solution to activate the carboxyl groups. A typical molar ratio is 1:2:5 (Biomolecule:EDC:NHS).
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Immobilization Reaction:
-
Immediately after activation, apply the activated biomolecule solution to the this compound functionalized surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent drying.
-
-
Quenching and Washing:
-
After the immobilization reaction, wash the surface with PBS to remove unbound biomolecules.
-
To deactivate any remaining reactive NHS esters on the surface, immerse the substrate in the quenching solution for 15-30 minutes at room temperature.
-
Rinse the surface thoroughly with PBS and then DI water.
-
-
Drying and Storage:
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Store the biomolecule-functionalized surface under appropriate conditions for the specific biomolecule (e.g., hydrated at 4°C or dried under inert gas).
-
Visualizations
The following diagrams illustrate the key processes described in this document.
Caption: Workflow for creating a biocompatible surface using this compound.
Caption: Workflow for immobilizing a carboxyl-containing biomolecule.
Caption: Mechanism of protein repulsion by a PEGylated surface.
References
- 1. Frontiers | Surface texturing and combinatorial approaches to improve biocompatibility of implanted biomaterials [frontiersin.org]
- 2. Biocompatible surfaces using methacryloylphosphorylcholine laurylmethacrylate copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Thiol PEG Amine | NH2-PEG-SH | AxisPharm [axispharm.com]
Application Notes and Protocols for HS-Peg7-CH2CH2NH2 in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of HS-Peg7-CH2CH2NH2, a heterobifunctional linker, in the development of robust and sensitive biosensors. This linker is particularly well-suited for the functionalization of gold surfaces, a common substrate in modern biosensor platforms such as Surface Plasmon Resonance (SPR) and electrochemical biosensors. The polyethylene glycol (PEG) spacer enhances biocompatibility and minimizes non-specific binding, while the terminal thiol and amine groups provide a versatile platform for the covalent immobilization of a wide range of biorecognition molecules.
Overview of this compound in Biosensor Applications
This compound serves as a critical component in the construction of high-performance biosensors by enabling the stable attachment of biological recognition elements to a transducer surface. Its key features include:
-
Thiol Group (-SH): Facilitates the formation of a stable self-assembled monolayer (SAM) on gold surfaces through a strong gold-sulfur bond.
-
PEG7 Spacer: A seven-unit polyethylene glycol chain that provides a hydrophilic and flexible spacer, which extends the bioreceptor from the surface, enhancing its accessibility to the target analyte. The PEG moiety is also well-known for its ability to resist non-specific protein adsorption, thereby reducing background noise and improving the signal-to-noise ratio.
-
Amine Group (-NH2): A primary amine that allows for the covalent immobilization of a wide variety of biomolecules, including proteins, antibodies, enzymes, and nucleic acids, typically through amine-reactive crosslinking chemistries like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
The use of this compound in biosensor fabrication offers several advantages, including improved sensitivity, stability, and specificity.[1][2]
Quantitative Data on Biosensor Performance
The performance of biosensors functionalized with thiol-PEG-amine linkers is influenced by factors such as the density of the immobilized bioreceptor, the length of the PEG spacer, and the specific detection methodology. While data for the exact this compound linker is not always available in a comparative format, the following tables summarize typical performance metrics achieved with similar thiol-PEG-amine functionalized biosensors.
Table 1: Performance of Electrochemical Biosensors Using Thiol-PEG-Amine Linkers
| Analyte | Bioreceptor | Transducer | Linker | Limit of Detection (LOD) | Linear Dynamic Range | Reference |
| Aβ1-40 | Antibody | Reduced Graphene Oxide Screen-Printed Electrode | Amine Linker on rGO | 9.51 fM | 10 fM - 10 pM | [1] |
| Aβ1-42 | Antibody | Reduced Graphene Oxide Screen-Printed Electrode | Amine Linker on rGO | 8.65 fM | 10 fM - 50 pM | [1] |
| Klebsiella pneumoniae DNA | Oligonucleotide Probe | Gold Nanoparticles (Colorimetric) | Thiol-capped Oligonucleotide | 9 pg/μL | Not Specified | [3] |
Table 2: Performance of Surface Plasmon Resonance (SPR) Biosensors Using Thiol-PEG-Amine Linkers
| Analyte | Bioreceptor | Linker System | Dissociation Constant (KD) | Surface Coverage Density | Reference |
| HIV-1 p24 antigen | Fabp24 | HS-PEG2k-NH2 | 1.5 x 10⁻⁹ M | Not Specified | |
| TNF-α | Aptamer | PEG-modified | Lower K D than non-PEGylated | Not Specified |
Table 3: Surface Density of Thiol-PEG-Amine on Gold Nanostructures
| PEG Molecular Weight | Gold Nanostructure | Coverage Density (chains/nm²) | Reference |
| 3000 Da | 50 nm Au Nanocages | 2.21 | |
| 5000 Da | 50 nm Au Nanocages | 1.33 | |
| 20000 Da | 50 nm Au Nanocages | 0.21 |
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound in the fabrication of biosensors on gold surfaces.
Protocol 1: Gold Surface Functionalization with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface.
Materials:
-
Gold-coated substrate (e.g., SPR sensor chip, gold electrode)
-
This compound
-
Absolute Ethanol
-
Deionized (DI) water
-
Nitrogen gas
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
Procedure:
-
Gold Surface Cleaning:
-
Immerse the gold substrate in piranha solution for 1-2 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment).
-
Thoroughly rinse the substrate with DI water, followed by ethanol.
-
Dry the gold surface under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the clean, dry gold substrate in the this compound solution.
-
Incubate for 18-24 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered SAM.
-
After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-covalently bound linker molecules.
-
Dry the functionalized surface under a gentle stream of nitrogen gas.
-
The amine-terminated surface is now ready for bioreceptor immobilization.
-
Protocol 2: Immobilization of Proteins/Antibodies via EDC/NHS Coupling
This protocol details the covalent attachment of proteins or antibodies to the amine-functionalized surface.
Materials:
-
This compound functionalized gold substrate
-
Protein/antibody solution (in a suitable buffer, e.g., MES or PBS, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Blocking Buffer (e.g., 1 M Ethanolamine-HCl, pH 8.5)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Activation of Carboxyl Groups (if immobilizing via carboxyl groups on the protein):
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in activation buffer.
-
Immerse the functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups on the protein (if the protein is to be coupled via its carboxyl groups to the amine surface). Alternatively, for coupling the amine groups of the protein to a carboxyl-terminated SAM, the surface would be activated. In this protocol, we are coupling the amine groups of the protein to the amine-terminated surface after activating the protein's carboxyl groups.
-
-
Immobilization of the Bioreceptor:
-
Prepare a solution of the protein/antibody in the coupling buffer at a concentration typically ranging from 10 to 100 µg/mL.
-
Apply the protein solution to the activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking of Unreacted Sites:
-
After immobilization, wash the surface with the wash buffer.
-
Immerse the substrate in the blocking buffer for 30 minutes at room temperature to deactivate any remaining active ester groups and block non-specific binding sites.
-
-
Final Washing:
-
Rinse the surface thoroughly with the wash buffer and then with DI water.
-
The biosensor is now ready for analyte detection.
-
Protocol 3: Characterization of the Functionalized Surface
The successful functionalization and immobilization can be verified using various surface-sensitive techniques.
3.3.1. Electrochemical Characterization (for Electrochemical Biosensors)
-
Cyclic Voltammetry (CV):
-
Perform CV in a solution containing a redox probe (e.g., 5 mM [Fe(CN)6]3-/4- in 0.1 M KCl).
-
A bare gold electrode will show a characteristic reversible voltammogram.
-
After SAM formation, the peak currents should decrease, and the peak-to-peak separation should increase, indicating the formation of an insulating layer that hinders electron transfer.
-
After protein immobilization, a further decrease in the peak currents is expected.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS in the same redox probe solution at the formal potential of the probe.
-
The Nyquist plot for a bare gold electrode will show a small semicircle.
-
After SAM formation, the diameter of the semicircle (charge transfer resistance, Rct) will increase significantly, confirming the insulating nature of the monolayer.
-
A further increase in Rct after protein immobilization indicates the successful attachment of the biomolecule.
-
3.3.2. Surface Plasmon Resonance (SPR) Characterization
-
Establish a stable baseline with running buffer over the bare gold sensor chip.
-
Inject the this compound solution to monitor the formation of the SAM in real-time, observed as an increase in the resonance signal.
-
After stabilization, inject the EDC/NHS solution to activate the surface (if using a carboxyl-terminated SAM for amine coupling).
-
Inject the protein/antibody solution to monitor the immobilization process.
-
Inject the blocking agent to deactivate the surface.
-
The increase in the SPR signal at each step corresponds to the mass deposited on the sensor surface, confirming successful modification.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in the development of biosensors using this compound.
Caption: Surface functionalization and bioreceptor immobilization workflow.
Caption: Experimental workflow for an electrochemical biosensor.
Caption: Experimental workflow for a Surface Plasmon Resonance (SPR) biosensor.
Caption: Logical relationship of the biosensing signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel thiolated-PEG linker molecule for biosensor development on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol-Capped Gold Nanoparticle Biosensors for Rapid and Sensitive Visual Colorimetric Detection of Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HS-Peg7-CH2CH2NH2 Conjugation
Welcome to the technical support center for HS-Peg7-CH2CH2NH2 conjugation reactions. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you overcome challenges related to low conjugation yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound linker?
The this compound is a heterobifunctional linker, meaning it has two different reactive groups: a thiol (-SH) and a primary amine (-NH2).[1][2] It is designed to connect two different molecules in a sequential, controlled manner. For example, the thiol end can be reacted with a maleimide-functionalized protein, and after purification, the amine end can be reacted with an NHS-ester-activated small molecule or payload.
Q2: What are the two main reaction chemistries used with this linker?
-
Thiol-Maleimide Reaction: The thiol group (-SH) reacts with a maleimide group to form a stable covalent thioether bond. This reaction is highly specific and efficient within a pH range of 6.5-7.5.[3][4]
-
Amine-NHS Ester Reaction: The primary amine (-NH2) reacts with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond. This reaction is most efficient at a pH between 7.2 and 8.5.[5]
Q3: What are the most common causes of low yield in these conjugation reactions?
Low yields can typically be attributed to three primary areas:
-
Reagent Inactivity: Degradation of the functional groups on the linker or the target molecules. The most common issues are the oxidation of the thiol group and the hydrolysis of the NHS ester or maleimide group.
-
Suboptimal Reaction Conditions: Using an incorrect pH, inappropriate buffers (e.g., those containing competing amines like Tris), or suboptimal molar ratios of reactants.
-
Side Reactions and Purification Loss: Competing reactions like hydrolysis and product loss during post-reaction cleanup steps such as dialysis or chromatography.
Troubleshooting Guide: Low Conjugation Yield
This section addresses the most common issues encountered during the conjugation process in a question-and-answer format.
Problem 1: Low or no conjugation yield in the Thiol-Maleimide reaction step.
-
Q: I'm not seeing efficient conjugation to my maleimide-activated molecule. What should I check first? A: The issue likely lies with the availability and reactivity of the thiol groups on either your PEG linker or your target molecule (if it's a protein cysteine).
-
Thiol Oxidation: The free -SH group is susceptible to oxidation, forming a disulfide bridge (-S-S-) that is unreactive with maleimides.
-
Solution: Use degassed buffers to remove dissolved oxygen. Including a chelating agent like 1-2 mM EDTA can also help by sequestering trace metal ions that catalyze oxidation.
-
-
Protein Disulfide Bonds: If you are conjugating to a cysteine residue on a protein, it may be involved in an existing disulfide bond.
-
Solution: Before conjugation, you must reduce the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is ideal because it does not contain a thiol and won't interfere with the maleimide reaction. If you use DTT, it is critical to remove it completely (e.g., with a desalting column) before adding your maleimide-containing reagent.
-
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis (ring-opening) at pH values above 7.5, rendering it inactive.
-
Solution: Strictly maintain the reaction pH between 6.5 and 7.5. Prepare maleimide stock solutions fresh before use.
-
-
Problem 2: Low or no conjugation yield in the Amine-NHS Ester reaction step.
-
Q: My amine-reactive conjugation is failing. What is the most likely cause? A: The primary culprit in failed NHS ester conjugations is the hydrolysis of the NHS ester, which is a major competing reaction in aqueous buffers.
-
NHS Ester Hydrolysis: The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. Once hydrolyzed, it cannot react with your amine.
-
Solution 1 (Buffer & pH): Use an amine-free buffer such as PBS, HEPES, or Borate buffer at a pH of 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine, as they will compete for the NHS ester.
-
Solution 2 (Reagent Handling): Always allow the NHS ester reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution in an anhydrous solvent (e.g., DMSO or DMF) immediately before use and add it dropwise to the reaction mixture. Do not store aqueous solutions of NHS esters.
-
Solution 3 (Temperature): To slow the rate of hydrolysis, you can perform the reaction at a lower temperature (e.g., 4°C) for a longer period (4 hours to overnight).
-
-
Poor Solubility: If your NHS-ester-activated molecule has poor aqueous solubility, it cannot react efficiently.
-
Solution: Dissolve the reagent in a minimal amount of organic solvent (DMSO/DMF) first, then add it to the reaction buffer containing your amine-PEG molecule while stirring.
-
-
Data Presentation: Recommended Reaction Conditions
The following tables summarize optimal starting conditions for the two key reaction types.
Table 1: Thiol-Maleimide Conjugation Parameters
| Parameter | Recommended Condition | Rationale & Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Above pH 7.5, maleimide hydrolysis and reaction with amines increase. |
| Buffer | Phosphate, HEPES, MES | Must be free of thiols. Use degassed buffers and consider adding 1-2 mM EDTA to prevent thiol oxidation. |
| Molar Ratio | 5:1 to 20:1 (Maleimide:Thiol) | A molar excess of one reagent drives the reaction. Start with a 10:1 to 20:1 ratio for optimization. |
| Temperature | 20-25°C (Room Temp) or 4°C | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins. |
Table 2: Amine-NHS Ester Conjugation Parameters
| Parameter | Recommended Condition | Rationale & Notes |
|---|---|---|
| pH | 7.2 - 8.5 | Efficiently deprotonates the primary amine for reaction, but higher pH (>8.5) rapidly increases NHS ester hydrolysis. |
| Buffer | PBS, HEPES, Borate, Bicarbonate | CRITICAL: Must be free of primary amines (e.g., NO Tris or Glycine). |
| Molar Ratio | 5:1 to 20:1 (NHS Ester:Amine) | A molar excess of the NHS ester is recommended to compensate for hydrolysis. Titrate to find the optimal ratio. |
| Temperature | 20-25°C (Room Temp) or 4°C | Room temperature for 30-60 minutes is typical. 4°C for 2 hours to overnight minimizes hydrolysis. |
Visual Guides and Workflows
The following diagrams illustrate key workflows and chemical principles.
Caption: A troubleshooting workflow to diagnose low conjugation yield.
Caption: A general two-step conjugation pathway using the HS-PEG7-NH2 linker.
Caption: Desired reaction pathways versus common hydrolytic side reactions.
Experimental Protocols
Protocol 1: General Two-Step Conjugation Protocol
This protocol outlines a general procedure for conjugating a maleimide-activated protein ("Protein-Mal") with an NHS-ester-activated small molecule ("Payload-NHS") using the this compound linker. Note: All molar ratios and incubation times are starting points and should be optimized for your specific molecules.
Materials:
-
Reaction Buffer A (Thiol Reaction): Phosphate-Buffered Saline (PBS), pH 7.2, containing 2 mM EDTA. Degas thoroughly before use.
-
Reaction Buffer B (Amine Reaction): 0.1 M Sodium Bicarbonate buffer, pH 8.3.
-
Quenching Solution A: 1 M β-Mercaptoethanol (BME) or Cysteine.
-
Quenching Solution B: 1 M Tris-HCl or Glycine, pH 8.5.
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO).
-
Purification tools: Desalting columns (e.g., Zeba™ Spin) or Size Exclusion Chromatography (SEC) system.
Step A: Conjugation of HS-Peg7-NH2 to Maleimide-Activated Protein
-
Prepare Protein: Dissolve your Protein-Mal in ice-cold Reaction Buffer A to a final concentration of 1-5 mg/mL.
-
Prepare Linker: Immediately before use, dissolve this compound in Reaction Buffer A.
-
React: Add the this compound solution to the protein solution to achieve a 10-fold molar excess of linker over protein.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench (Optional): To quench any unreacted maleimide groups, add Quenching Solution A to a final concentration of 1-5 mM and incubate for 20 minutes.
-
Purify Intermediate: Remove excess, unreacted this compound and quenching agent using a desalting column or SEC, exchanging the buffer into Reaction Buffer B. The purified product is Protein-S-Peg7-NH2 .
-
Characterize: Confirm the successful conjugation and concentration of the intermediate product using analytical techniques like HPLC, SDS-PAGE, or LC-MS.
Step B: Conjugation of Intermediate to NHS-Ester Activated Payload
-
Prepare Payload-NHS: Immediately before use, dissolve the Payload-NHS in a minimal volume of anhydrous DMSO to create a concentrated stock (e.g., 10-20 mM).
-
React: While gently stirring the purified Protein-S-Peg7-NH2 solution (from Step A.6), add the Payload-NHS stock solution dropwise to achieve a 20-fold molar excess of payload over the protein intermediate. The final DMSO concentration should ideally be below 10% (v/v).
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature or 2-4 hours at 4°C.
-
Quench: Stop the reaction by adding Quenching Solution B to a final concentration of 50 mM. Incubate for 30 minutes.
-
Final Purification: Purify the final conjugate (Protein-S-Peg7-Payload) from excess payload and quenched reagents using SEC or dialysis.
-
Final Characterization: Analyze the final product for purity, identity, and degree of labeling using appropriate analytical methods (e.g., RP-HPLC, LC-MS).
References
Technical Support Center: Thiol-PEG7-Amine Conjugates
Welcome to the technical support center for Thiol-PEG7-amine conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly aggregation issues, encountered during their experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter while working with Thiol-PEG7-amine conjugates.
Question 1: I am observing precipitation or visible aggregation in my sample after conjugation. What are the possible causes and how can I solve this?
Answer:
Aggregation during or after conjugation is a common issue that can arise from several factors. The primary causes include intermolecular cross-linking, suboptimal reaction conditions, and issues with the stability of the molecule itself.
Potential Causes and Solutions:
-
Intermolecular Cross-linking: Bifunctional linkers like Thiol-PEG7-amine can sometimes link multiple protein or substrate molecules together, leading to aggregation.[1]
-
Solution: Optimize the molar ratio of the PEG linker to your molecule. Perform small-scale screening experiments to find the optimal ratio before proceeding to larger batches. A slower, more controlled reaction can also favor intramolecular modification. Consider adding the PEG linker in smaller aliquots over time.[1]
-
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact the stability and solubility of your conjugate.[1]
-
Solution: Systematically evaluate and optimize your reaction conditions. Ensure the pH of the buffer is in the optimal range for both the conjugation reaction and the stability of your molecule. For thiol-maleimide reactions, a pH range of 6.5-7.5 is generally recommended to ensure chemoselectivity for thiols.[2]
-
-
High Concentration: High concentrations of reactants can increase the likelihood of intermolecular interactions and aggregation.[1]
-
Solution: Try reducing the concentration of your protein or substrate and the PEG linker.
-
Question 2: My conjugation efficiency is low, and I suspect the Thiol-PEG7-amine reagent is the problem. How can I troubleshoot this?
Answer:
Low conjugation efficiency can be due to the degradation of the reactive groups on the PEG linker or issues with the reaction setup.
Potential Causes and Solutions:
-
Reagent Quality: Thiol-PEG-amine is sensitive to moisture and temperature. Improper storage can lead to the degradation of the thiol and amine groups.
-
Solution: Store the reagent at -20°C under dry conditions. Allow the reagent to equilibrate to room temperature before opening to prevent condensation. Prepare fresh solutions right before use and avoid repeated freeze-thaw cycles.
-
-
Oxidation of Thiols: The thiol group (-SH) on the PEG linker can oxidize to form disulfide bonds, rendering it unreactive towards its target.
-
Solution: Degas buffers to minimize oxygen. Consider performing the reaction under an inert gas atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Buffer: The buffer components can interfere with the conjugation reaction. For example, buffers containing primary amines like Tris will compete with the amine group on the PEG linker in reactions involving NHS esters.
-
Solution: Use non-amine-containing buffers such as PBS, HEPES, or borate buffer when reacting the amine end of the PEG linker.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when using Thiol-PEG7-amine?
A1: The primary causes of aggregation during PEGylation with Thiol-PEG7-amine include:
-
Intermolecular Cross-linking: The bifunctional nature of the linker can connect multiple molecules.
-
High Reactant Concentrations: Increased proximity of molecules enhances the chance of aggregation.
-
Suboptimal Reaction Conditions: pH, temperature, and buffer choice can affect molecule stability.
-
Hydrophobic Interactions: If the molecule being conjugated has exposed hydrophobic regions, the addition of the PEG linker can sometimes lead to conformational changes that promote aggregation.
Q2: How can I detect and quantify aggregation in my sample?
A2: Several analytical techniques can be used to detect and quantify protein aggregation:
-
Size-Exclusion Chromatography (SEC): This is a common method to separate molecules based on their size. Aggregates will elute earlier than the non-aggregated conjugate.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Light Obscuration (LO) and Micro-Flow Imaging (MFI): These techniques are used to count and size particles in the micron range.
Q3: What are the optimal storage and handling conditions for Thiol-PEG7-amine?
A3: Thiol-PEG7-amine should be stored at -20°C in a desiccated environment. It is sensitive to moisture and temperature. For best results, it should be kept in low temperatures and dry conditions. Prepare fresh solutions immediately before use and avoid frequent thawing and freezing.
Q4: What is the optimal pH for conjugation reactions with Thiol-PEG7-amine?
A4: The optimal pH depends on the reactive group you are targeting.
-
For the thiol group reacting with a maleimide, the ideal pH range is 6.5 to 7.5 . Within this range, the reaction is highly chemoselective for thiols.
-
For the amine group reacting with an NHS ester, the reaction is most efficient at pH 7-8.5 .
Q5: Can I use additives to prevent aggregation?
A5: Yes, adding stabilizing excipients to the reaction buffer can help prevent aggregation. Common additives include:
-
Sugars and Polyols: Sucrose, trehalose, and sorbitol can act as protein stabilizers.
-
Amino Acids: Arginine and glycine are known to suppress protein aggregation.
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 can prevent surface-induced aggregation.
Quantitative Data Summary
The following tables provide a summary of key parameters for consideration when working with Thiol-PEG7-amine conjugates.
Table 1: Recommended pH Ranges for Conjugation Reactions
| Reactive Group on PEG | Target Functional Group | Recommended pH | Notes |
| Thiol (-SH) | Maleimide | 6.5 - 7.5 | Reaction with thiols is ~1,000 times faster than with amines at pH 7.0. |
| Amine (-NH₂) | NHS Ester | 7.0 - 8.5 | Reaction with carboxyl groups is also efficient in this range. |
Table 2: Common Stabilizing Excipients to Reduce Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Increases protein stability through preferential exclusion. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
Experimental Protocols
Protocol 1: General Conjugation of a Thiol-Containing Molecule to a Maleimide-Activated Protein using Thiol-PEG7-amine
This protocol describes a two-step process where the amine end of the PEG linker is first reacted with a maleimide-NHS ester, and then the resulting maleimide-activated PEG is conjugated to a thiol-containing protein.
Materials:
-
Thiol-PEG7-amine
-
Maleimide-PEG-NHS ester
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)
-
Reaction buffer: Phosphate buffer (20 mM), NaCl (150 mM), pH 7.4
-
Quenching reagent: Cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Maleimide-Activated PEG: a. Dissolve the Thiol-PEG7-amine and a molar excess of the Maleimide-PEG-NHS ester in an appropriate solvent like DMSO. b. Add the PEG solution to the reaction buffer. c. Incubate for 1-2 hours at room temperature.
-
Purification of Maleimide-Activated PEG (Optional but Recommended): a. Purify the maleimide-activated PEG from excess reactants using an appropriate method like dialysis or chromatography.
-
Conjugation to Thiol-Containing Protein: a. Dissolve the thiol-containing protein in the reaction buffer at a concentration of 1-5 mg/mL. b. Add the maleimide-activated PEG to the protein solution at a desired molar ratio (e.g., 10:1 PEG:protein). c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
-
Quenching the Reaction: a. Add a small molecule thiol like cysteine to react with any excess maleimide.
-
Purification of the Conjugate: a. Purify the final conjugate from unreacted PEG and protein using size-exclusion chromatography or another suitable method.
Protocol 2: Detection of Aggregation using Size-Exclusion Chromatography (SEC)
Materials:
-
SEC column suitable for the size range of your protein and its potential aggregates.
-
HPLC system with a UV detector.
-
Mobile phase: A buffer in which your conjugate is soluble and stable (e.g., PBS).
-
Your conjugated sample and a non-conjugated protein control.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your samples (conjugated and control) through a 0.22 µm filter to remove any large particulates.
-
Injection: Inject a known concentration of your control sample onto the column and record the chromatogram. The main peak corresponds to the monomeric protein.
-
Sample Analysis: Inject the same concentration of your conjugated sample.
-
Data Analysis: Compare the chromatograms. The appearance of peaks eluting earlier than the main monomer peak is indicative of aggregation. The area of these peaks can be used to quantify the percentage of aggregation.
Visualizations
Caption: A flowchart for troubleshooting aggregation issues.
Caption: A typical workflow for bioconjugation experiments.
Caption: The thiol-maleimide reaction and potential side reactions.
References
Optimizing pH for thiol-maleimide conjugation with HS-Peg7-CH2CH2NH2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thiol-maleimide conjugation, specifically focusing on the use of bifunctional linkers like HS-Peg7-CH2CH2NH2.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for thiol-maleimide conjugation?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
Q2: How does pH affect the reaction rate?
The reaction rate is pH-dependent. Below pH 6.5, the rate of conjugation slows down because the thiol group (R-SH) is less likely to be in its more reactive thiolate anion form (R-S⁻).
Q3: What are the primary side reactions to be aware of, especially when using a linker with a primary amine like this compound?
Several side reactions can occur, and their prevalence is often pH-dependent:
-
Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the one present in this compound or the side chains of lysine residues in proteins. This reaction competes with the desired thiol conjugation.
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which increases with pH. This reaction, which is more significant at pH values above 8.5, opens the maleimide ring to form a non-reactive maleamic acid, thus preventing conjugation.
-
Thiazine Rearrangement: In the case of conjugates with N-terminal cysteines, the N-terminal amine can attack the newly formed succinimide ring, leading to a thiazine rearrangement. This is more common at physiological or higher pH levels.
Q4: How can I prevent thiol oxidation before conjugation?
Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. To prevent this, you can:
-
Degas buffers to remove dissolved oxygen.
-
Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
-
If necessary, reduce disulfide bonds using an excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it is stable and does not need to be removed before adding the maleimide reagent.
Troubleshooting Guide
This guide addresses common issues encountered during thiol-maleimide conjugation.
Issue 1: Low or No Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Maleimide Instability/Hydrolysis | Prepare aqueous solutions of maleimide-containing reagents immediately before use. If storage is necessary, use an anhydrous organic solvent like DMSO or DMF and store at -20°C. |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use buffers that do not contain primary or secondary amines or free thiols. |
| Oxidized Thiol Groups | Reduce disulfide bonds in your protein or peptide with a reducing agent like TCEP before conjugation. Degas all buffers to minimize oxygen and prevent re-oxidation of thiols. |
| Incorrect Stoichiometry | An excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins. However, this should be optimized for your specific application. |
Issue 2: Poor Specificity (Reaction with Amines)
| Potential Cause | Recommended Solution |
| Reaction pH is too High | Maintain the reaction pH between 6.5 and 7.5 to ensure the reaction is highly chemoselective for thiols. |
Issue 3: Instability of the Conjugate
| Potential Cause | Recommended Solution |
| Retro-Michael Reaction | The thioether bond formed can be reversible, leading to detachment of the conjugated molecule. This is a concern for in vivo applications. Post-conjugation hydrolysis of the thiosuccinimide ring can increase stability. |
| Thiazine Rearrangement (for N-terminal Cysteine Peptides) | Perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated and less nucleophilic. If possible, avoid using peptides with an N-terminal cysteine for conjugation. |
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule (e.g., protein, peptide) in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, Tris).
-
If the molecule contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them.
-
-
Preparation of Maleimide Reagent:
-
Dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous organic solvent like DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the maleimide solution to the reduced thiol-containing solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
-
Purification:
-
Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) to remove unreacted reagents.
-
Visualizations
Caption: General experimental workflow for thiol-maleimide conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
How to prevent disulfide bond formation with HS-Peg7-CH2CH2NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with HS-Peg7-CH2CH2NH2, focusing on the prevention of disulfide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a terminal thiol (-SH) group and a terminal primary amine (-NH2) group, separated by a 7-unit PEG spacer. The thiol group is highly reactive towards maleimides and other thiol-reactive moieties, while the amine group can be conjugated to carboxyl groups or activated esters. This makes it a versatile tool in bioconjugation, drug delivery, and surface modification to improve the solubility, stability, and biocompatibility of molecules.[1]
Q2: Why is my this compound not reacting as expected in my conjugation experiment?
The most common reason for low reactivity of the thiol group is its oxidation to a disulfide.[2] Two molecules of this compound can react with each other in the presence of oxygen to form a disulfide-bonded dimer, which is unreactive towards target functional groups like maleimides.[2]
Q3: How can I prevent the formation of disulfide bonds?
Preventing disulfide bond formation involves a multi-step approach focusing on proper storage, handling, and reaction setup. Key strategies include:
-
Proper Storage: Store the reagent at -18°C or -20°C in a desiccated environment, protected from light and oxygen.[3][4]
-
Inert Atmosphere: When preparing solutions, use degassed buffers and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Reducing Agents: Treat your reaction mixture with a reducing agent like TCEP to cleave any pre-formed disulfide bonds.
-
Addition of Chelating Agents: Include a chelating agent such as EDTA in your buffers to sequester metal ions that can catalyze oxidation.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept at -18°C to -20°C and protected from light and oxygen. It is often supplied as a solid or a viscous liquid. To facilitate handling, it is recommended to prepare a stock solution in an anhydrous solvent like DMSO or DMF. This stock solution should also be stored at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q5: Which reducing agent should I use, TCEP or DTT?
Both Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are effective at reducing disulfide bonds. However, TCEP is often the preferred choice for several reasons:
-
It is odorless and more stable in air-exposed solutions.
-
It is effective over a broader pH range (1.5-8.5).
-
Crucially, TCEP does not contain a thiol group itself, so excess TCEP does not need to be removed before adding a thiol-reactive conjugation partner (like a maleimide). DTT is a strong reducing agent but contains thiol groups, meaning any excess must be removed (e.g., via a desalting column) before proceeding with the conjugation step to avoid it competing with your target molecule.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation to a maleimide-functionalized molecule | The thiol group on this compound has oxidized to form a disulfide dimer. | 1. Pre-treat the this compound solution with a reducing agent like TCEP (5-10 mM final concentration) for 15-30 minutes at room temperature before adding your conjugation partner. 2. Ensure all buffers have been thoroughly degassed to remove dissolved oxygen. 3. Add EDTA to your reaction buffer at a final concentration of 1-5 mM to chelate metal ions. |
| Inconsistent results between experiments | Variability in the amount of oxidized this compound. This can be due to differences in handling, such as exposure to air or moisture. | 1. Standardize your handling protocol. Always allow the reagent to warm to room temperature before opening. 2. Prepare fresh stock solutions in anhydrous DMSO or DMF and store under an inert gas. 3. Quantify the free thiol concentration using Ellman's reagent before each experiment to ensure consistent starting material. |
| Precipitation of the reagent in aqueous buffer | While the PEG spacer enhances water solubility, high concentrations of the reagent may still lead to precipitation. | 1. Prepare a concentrated stock solution in an organic solvent like DMSO or DMF. 2. Add the stock solution dropwise to the aqueous reaction buffer while gently vortexing to ensure proper mixing and prevent localized high concentrations. |
| Side reactions with the amine group | If the reaction pH is too high (e.g., >8.5), the amine group of this compound can become reactive with certain partners, such as maleimides. | Maintain the reaction pH within the optimal range for thiol-maleimide conjugation, which is typically 6.5-7.5. |
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Storage Temperature | -18°C to -20°C | Protect from light and oxygen. |
| Stock Solution Solvent | Anhydrous DMSO or DMF | Store at -20°C under an inert atmosphere. |
| Reaction pH (for thiol-maleimide conjugation) | 6.5 - 7.5 | Balances thiol reactivity with minimizing amine side reactions. |
| TCEP Concentration (for reduction) | 5 - 50 mM | A working concentration for reducing disulfides in protein or peptide solutions. |
| DTT Concentration (for reduction) | 5 mM | Incubate for 25-45 minutes at 56°C for protein disulfide reduction. Must be removed before adding thiol-reactive reagents. |
| EDTA Concentration | 1 - 5 mM | To chelate metal ions and prevent oxidation. |
| Molar Excess of PEG-Thiol (for conjugation) | 10- to 20-fold | Recommended molar excess over the thiol-containing material for efficient conjugation. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Preparing this compound for Conjugation
This protocol outlines the essential steps to prepare this compound for a conjugation reaction, minimizing the risk of disulfide bond formation.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2
-
TCEP HCl
-
EDTA
-
Inert gas (Argon or Nitrogen)
-
Vacuum source or sonicator for degassing
Procedure:
-
Buffer Preparation: a. Prepare your desired reaction buffer (e.g., 1x PBS, pH 7.2). b. Add EDTA to a final concentration of 1 mM. c. Degas the buffer by applying a vacuum for at least one hour while stirring, or by sparging with argon or nitrogen for 15-20 minutes.
-
Reagent Equilibration: a. Remove the vial of this compound from -20°C storage. b. Allow the vial to sit at room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.
-
Stock Solution Preparation: a. Under an inert atmosphere if possible, prepare a 100 mg/mL stock solution of this compound in anhydrous DMSO or DMF. b. Cap the vial tightly, and if storing for future use, flush with an inert gas before re-sealing. Store at -20°C.
-
Reduction of Disulfides (if necessary): a. In your reaction vessel, dissolve your intended amount of this compound in the prepared degassed buffer. b. Add TCEP HCl to a final concentration of 5-10 mM. c. Incubate at room temperature for 15-30 minutes to reduce any pre-existing disulfide bonds.
-
Ready for Conjugation: a. The this compound solution is now ready for the addition of your conjugation partner (e.g., a maleimide-activated protein).
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
This assay can be used to determine the concentration of active, free thiol groups in your this compound solution before proceeding with a conjugation reaction.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
This compound solution
-
Cysteine for standard curve
-
Spectrophotometer
Procedure:
-
Prepare a Standard Curve: a. Prepare a series of known concentrations of cysteine in the reaction buffer.
-
Sample Preparation: a. Dilute your this compound solution in the reaction buffer to a concentration that will fall within the range of your standard curve.
-
Reaction: a. Add Ellman's reagent to each standard and sample. A typical final concentration of DTNB is 0.1 mM. b. Incubate at room temperature for 15 minutes.
-
Measurement: a. Measure the absorbance of each sample and standard at 412 nm.
-
Calculation: a. Plot the absorbance of the standards versus their concentration to create a standard curve. b. Use the standard curve to determine the concentration of free thiols in your this compound sample.
Visualizations
Caption: Mechanism of disulfide bond formation and key prevention strategies.
Caption: Recommended workflow for handling this compound to prevent disulfide formation.
References
- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. calpaclab.com [calpaclab.com]
Side reactions of the amine group in Thiol-PEG7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and avoiding common side reactions associated with the amine group of Thiol-PEG7-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functionalities of Thiol-PEG7-amine?
Thiol-PEG7-amine is a heterobifunctional linker possessing a terminal thiol (-SH) group and a primary amine (-NH2) group, separated by a 7-unit polyethylene glycol (PEG) spacer. The thiol group readily reacts with maleimides, haloacetamides, and other sulfhydryl-reactive reagents. The primary amine is nucleophilic and can be targeted by various amine-reactive electrophiles, most commonly N-hydroxysuccinimide (NHS) esters.
Q2: What is the main side reaction to consider when targeting the amine group of Thiol-PEG7-amine with an NHS ester?
The most significant side reaction is the hydrolysis of the NHS ester. In aqueous solutions, the NHS ester can react with water, leading to the formation of an inactive carboxylic acid and N-hydroxysuccinimide. This hydrolysis competes with the desired amidation reaction, reducing the overall conjugation efficiency. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.[1][2][3][4]
Q3: Can the amine group of Thiol-PEG7-amine participate in side reactions during a thiol-maleimide conjugation?
Yes, under certain conditions, the primary amine can react with the maleimide group. This reaction is a Michael addition, similar to the thiol-maleimide reaction, but it is generally much slower. The reactivity of the amine with the maleimide is highly pH-dependent and becomes more significant at pH values above 7.5.[5] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.
Q4: How does the pH of the reaction buffer affect the selectivity of conjugation to the amine group?
The pH of the reaction buffer is a critical parameter for controlling the selectivity of amine-reactive conjugations. For NHS ester reactions, a pH range of 7.2 to 8.5 is generally optimal. In this range, the primary amine is sufficiently deprotonated and nucleophilic to attack the NHS ester. At a lower pH, the amine group is more likely to be protonated (-NH3+), rendering it non-reactive. Conversely, at a higher pH (above 8.5), the rate of NHS ester hydrolysis increases dramatically, which can significantly lower the conjugation yield.
Q5: Are there any buffer components that should be avoided when working with amine-reactive reagents like NHS esters?
Yes, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffer components will compete with the Thiol-PEG7-amine for reaction with the NHS ester, leading to a significant reduction in conjugation efficiency. Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers are recommended.
Troubleshooting Guides
Issue 1: Low Conjugation Yield to the Amine Group
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Prepare NHS ester solutions fresh in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use. Avoid prolonged storage of aqueous solutions of the activated reagent. Minimize reaction times, especially at higher pH. |
| Incorrect Reaction pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 for NHS ester reactions. Verify the pH of your buffer before starting the conjugation. |
| Presence of Competing Nucleophiles | Use amine-free buffers such as PBS, HEPES, or borate. If the sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the reaction. |
| Steric Hindrance | If conjugating to a larger molecule, steric hindrance around the amine group might be an issue. Consider using a linker with a longer spacer arm if the application allows. |
| Inaccurate Quantitation of Reactants | Ensure accurate concentration determination of both the Thiol-PEG7-amine and the reactive partner. Use appropriate analytical techniques like UV-Vis spectroscopy or HPLC for quantification. |
Issue 2: Non-specific Modification or Cross-reactivity
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Reaction with Thiol Group by Amine-Reactive Reagent | While less common, some amine-reactive reagents can show minor reactivity towards thiols, especially at higher pH. To favor amine reactivity, maintain the pH within the recommended range (7.2-8.5 for NHS esters). |
| Reaction of Amine with Maleimide (in thiol-maleimide conjugation) | To ensure specific thiol-maleimide conjugation, maintain the reaction pH between 6.5 and 7.5. At this pH, the thiol is sufficiently nucleophilic, while the amine is largely protonated and less reactive. |
| Reaction with Other Nucleophilic Residues | In the context of protein conjugation, NHS esters can sometimes react with other nucleophilic amino acid side chains like tyrosine, serine, and threonine, although this is generally less efficient than the reaction with primary amines. To minimize this, use the lowest effective concentration of the NHS ester and optimize the reaction time. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the side reactions of the amine group in Thiol-PEG7-amine.
Table 1: pH Dependence of NHS Ester Hydrolysis
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours |
| 8.0 (at room temp) | 210 minutes |
| 8.5 (at room temp) | 180 minutes |
| 8.6 (at 4°C) | 10 minutes |
| 9.0 (at room temp) | 125 minutes |
Table 2: Recommended pH Ranges for Selective Conjugation
| Reaction Type | Target Functional Group | Recommended pH Range | Rationale |
| NHS Ester Acylation | Primary Amine | 7.2 - 8.5 | Balances amine nucleophilicity with the rate of NHS ester hydrolysis. |
| Maleimide Alkylation | Thiol | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing side reactions with amines and maleimide hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation to the Amine Group of Thiol-PEG7-amine
-
Reagent Preparation:
-
Dissolve the Thiol-PEG7-amine in an amine-free buffer (e.g., PBS, HEPES) at the desired concentration.
-
Immediately before use, prepare a stock solution of the NHS ester in a dry, water-miscible organic solvent (e.g., DMSO, DMF).
-
-
Conjugation Reaction:
-
Add the NHS ester stock solution to the Thiol-PEG7-amine solution. The final concentration of the organic solvent should ideally be less than 10% to avoid denaturation of proteins, if applicable.
-
The molar ratio of the NHS ester to the Thiol-PEG7-amine may need to be optimized, but a starting point of 1.5 to 5-fold molar excess of the NHS ester is common.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is consumed.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (SEC), dialysis, or other appropriate purification methods.
-
Protocol 2: Characterization of Conjugation Efficiency by HPLC-MS
-
Sample Preparation:
-
Prepare samples of the starting materials (Thiol-PEG7-amine and the NHS ester), the crude reaction mixture, and the purified conjugate.
-
-
HPLC Separation:
-
Use a suitable reversed-phase HPLC column (e.g., C18) with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the molecule conjugated to the PEG linker.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF) to obtain accurate mass measurements of the eluting species.
-
Analyze the mass spectra to identify the desired conjugate, unreacted starting materials, and any side products. The mass of the conjugate should correspond to the sum of the masses of the Thiol-PEG7-amine and the conjugated molecule, minus the mass of the NHS leaving group.
-
Visualizations
Caption: Competing reaction pathways for the amine group with an NHS ester.
Caption: Troubleshooting workflow for low amine conjugation yield.
References
Improving the stability of HS-Peg7-CH2CH2NH2 conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of HS-Peg7-CH2CH2NH2 conjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the handling, conjugation, and storage of this compound and its conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Oxidation of the Thiol Group: The terminal thiol (-SH) group is susceptible to oxidation, forming disulfide bonds (S-S) that prevent conjugation. This is accelerated by neutral to alkaline pH, exposure to oxygen, and the presence of trace metal ions. | 1. Work at Acidic to Neutral pH: Perform conjugation reactions at a pH range of 6.5-7.5 to minimize thiol oxidation.[1] 2. Degas Buffers: Remove dissolved oxygen from all buffers by sparging with an inert gas like argon or nitrogen. 3. Use Chelating Agents: Add a chelating agent such as EDTA (1-10 mM) to your buffers to sequester metal ions that can catalyze oxidation. 4. Add Reducing Agents: Incorporate a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a low concentration (e.g., 0.1-1 mM) during the reaction. Note: Avoid DTT or other thiol-containing reducing agents as they will compete for conjugation. |
| Steric Hindrance: The conjugation site on the target molecule may be sterically inaccessible to the PEG linker. | 1. Optimize Linker Length: Consider if a longer PEG linker might provide better access to the conjugation site. 2. Introduce Mild Denaturants: For protein conjugations, using a mild denaturant might expose the target residue. This should be done with caution to not irreversibly damage the protein. | |
| Incorrect Stoichiometry: The molar ratio of the PEG linker to the target molecule may not be optimal. | Optimize Molar Ratios: Empirically test different molar excess ratios of the PEG linker to the target molecule (e.g., 1:1, 5:1, 10:1) to find the optimal condition for your specific system. | |
| Precipitation During Conjugation | Low Solubility of Reactants: The PEG linker or the target molecule may have limited solubility in the chosen reaction buffer. | 1. Use a Co-solvent: Add a small amount of a water-miscible organic solvent like DMSO or DMF to improve solubility.[2] Ensure the chosen co-solvent is compatible with your target molecule. 2. Adjust pH: Check if the pH of the buffer is near the isoelectric point (pI) of your protein, which can cause precipitation. Adjust the pH accordingly. |
| Conjugate Instability Over Time | Disulfide Bond Formation: If the conjugate is intended to have a free thiol, it can oxidize over time, leading to aggregation. | Storage Conditions: Store the purified conjugate in degassed, acidic buffer (pH < 6.5) at -20°C or -80°C.[1][3][4] Overlaying the sample with argon or nitrogen before sealing can also help. |
| Hydrolysis of Amide Bond: If the amine end of the PEG was used for conjugation (e.g., to a carboxyl group), the resulting amide bond can undergo slow hydrolysis, especially at very high or low pH. | Maintain Neutral pH for Storage: For long-term storage, keep the conjugate at a pH close to neutral (6.5-7.5) to minimize both thiol oxidation and amide hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound conjugates?
A1: The most significant degradation pathway is the oxidation of the terminal thiol (-SH) group. This leads to the formation of a disulfide bond (-S-S-), which can result in homodimerization of the conjugate or reaction with other thiol-containing molecules. This process is highly dependent on pH, with higher pH values promoting the formation of the more reactive thiolate anion, thus accelerating oxidation.
Q2: What are the optimal storage conditions for this compound and its conjugates?
A2: The unreacted linker should be stored at -20°C in a desiccated, dark environment, preferably under an inert atmosphere like argon or nitrogen. For conjugates where the thiol group remains free, storage at -20°C or -80°C in a slightly acidic, deoxygenated buffer (pH 6.0-6.5) is recommended to minimize oxidation. If the thiol has been reacted and the amine is free, storage conditions will depend on the stability of the conjugated partner.
Q3: How does pH affect the stability of the thiol group?
A3: The thiol group is more stable against oxidation at acidic pH. As the pH increases into the neutral and alkaline ranges, the thiol group deprotonates to form the thiolate anion (-S⁻). This anion is a stronger nucleophile and is much more susceptible to oxidation. Therefore, to maintain the stability of the thiol, it is best to handle and store it under acidic conditions when possible.
Q4: Can I use a reducing agent to improve the stability of my conjugate?
A4: Yes, but the choice of reducing agent is critical. For maintaining a free thiol during a reaction or for short-term stability, a non-thiol-based reducing agent like TCEP is recommended. Thiol-based reducing agents like DTT or β-mercaptoethanol will compete with your conjugate for reactions. For long-term storage, it is generally better to rely on proper buffer conditions (acidic pH, deoxygenated) rather than the continuous presence of a reducing agent.
Q5: How can I confirm that the thiol group on my conjugate is still active?
A5: You can quantify the number of free thiol groups using Ellman's assay. This colorimetric assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
Quantitative Data on Stability
The stability of the thiol group in this compound conjugates is significantly influenced by pH and temperature. The following tables provide illustrative data on the expected stability trends.
Table 1: Effect of pH on Thiol Group Half-Life at 25°C
| pH | Estimated Half-life of Free Thiol | Primary Degradation Pathway |
| 5.0 | > 1 week | Minimal Oxidation |
| 6.5 | ~ 48-72 hours | Slow Oxidation |
| 7.4 | ~ 12-24 hours | Moderate Oxidation |
| 8.5 | < 6 hours | Rapid Oxidation to Disulfide |
Note: Data is illustrative and the actual half-life will depend on factors such as buffer composition, presence of metal ions, and oxygen exposure.
Table 2: Effect of Temperature on Thiol Group Half-Life at pH 7.4
| Temperature | Estimated Half-life of Free Thiol |
| 4°C | ~ 2-4 days |
| 25°C | ~ 12-24 hours |
| 37°C | ~ 4-8 hours |
Note: Data is illustrative. Lower temperatures significantly slow down the rate of oxidation.
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol allows for the quantification of free sulfhydryl groups in a sample.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Cysteine (or other thiol standard) for standard curve.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a Standard Curve:
-
Prepare a stock solution of cysteine (e.g., 1.5 mM) in the Reaction Buffer.
-
Perform serial dilutions to create a range of standards (e.g., 0 to 1.5 mM).
-
-
Sample Preparation:
-
Dissolve your this compound conjugate in the Reaction Buffer to a concentration that will fall within the standard curve.
-
-
Reaction:
-
In a microplate or cuvette, add 50 µL of the Ellman's Reagent Solution to 250 µL of each standard and sample.
-
For the blank, add 50 µL of the Ellman's Reagent Solution to 250 µL of the Reaction Buffer.
-
-
Incubation:
-
Mix well and incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of each sample and standard at 412 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank from your sample and standard readings.
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Determine the concentration of free thiols in your sample from the standard curve.
-
Protocol 2: Analysis of Conjugate Stability by RP-HPLC
This protocol can be used to monitor the degradation of the conjugate over time.
Materials:
-
Reverse-Phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
UV Detector.
Procedure:
-
Sample Incubation:
-
Incubate your conjugate under the desired conditions (e.g., different pH buffers, temperatures).
-
At various time points, take an aliquot of the sample and quench any further reaction by adding an equal volume of 1% TFA and freezing at -80°C until analysis.
-
-
HPLC Analysis:
-
Set up a gradient elution method (e.g., 5% to 95% Mobile Phase B over 30 minutes). The exact gradient should be optimized for your specific conjugate.
-
Inject the samples from the time course study.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for your conjugate (e.g., 220 nm for peptide bonds or a wavelength specific to a chromophore in your molecule).
-
-
Data Analysis:
-
Integrate the peak area of the intact conjugate at each time point.
-
The decrease in the peak area of the intact conjugate over time corresponds to its degradation. Disulfide-linked dimers will typically appear as a new, later-eluting peak.
-
Visual Diagrams
Caption: Workflow for assessing the stability of this compound conjugates.
Caption: pH-dependent oxidation of the thiol group to a disulfide bond.
Caption: Decision tree for troubleshooting low conjugation efficiency.
References
Technical Support Center: PROTAC Synthesis with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My PROTAC synthesis with a PEG linker is resulting in a low overall yield. What are the potential causes and solutions?
A low overall yield in PROTAC synthesis can stem from several factors throughout the multi-step process. Key areas to investigate include incomplete amide coupling reactions, degradation during deprotection steps, or losses during purification. To troubleshoot, consider the following:
-
Optimize Coupling Reactions: Ensure optimal conditions for amide bond formation. This includes the choice of coupling reagent, stoichiometry of reactants, reaction time, and temperature. See Table 1 for a comparison of common coupling reagents.[1]
-
Efficient Deprotection: Incomplete removal of protecting groups (e.g., Boc) can lead to a mixture of products and lower the yield of the desired PROTAC. Monitor deprotection reactions closely by LC-MS and consider extending the reaction time or using a stronger deprotection cocktail if necessary.[2][3]
-
Purification Strategy: PEGylated PROTACs can be challenging to purify due to their amphipathic nature. Significant product loss can occur during aqueous work-ups and chromatographic purification. Employing a carefully optimized HPLC purification protocol is crucial.
Q2: I am observing incomplete consumption of my starting materials during the amide coupling step. How can I improve the reaction efficiency?
Incomplete amide coupling is a frequent hurdle. To drive the reaction to completion:
-
Choice of Coupling Reagent: Use a high-efficiency coupling reagent such as HATU or HBTU, which are known to promote rapid amide bond formation.
-
Stoichiometry: A slight excess of the amine component and the coupling reagent (typically 1.1 to 1.5 equivalents) can help drive the reaction forward.
-
Reaction Time and Temperature: While many coupling reactions proceed to completion at room temperature overnight, some systems may benefit from gentle heating (e.g., 40-50 °C) or extended reaction times. Monitor the reaction progress by LC-MS to determine the optimal duration.[2]
-
Solvent: Ensure your starting materials are fully dissolved in a suitable anhydrous solvent, such as DMF or DCM.
Q3: My final PROTAC with a PEG linker has poor aqueous solubility, despite the presence of the hydrophilic PEG chain. Why is this happening and what can I do?
While PEG linkers are incorporated to enhance solubility, the overall solubility of the PROTAC is also heavily influenced by the properties of the warhead and the E3 ligase ligand.
-
Hydrophobic Ligands: If both the warhead and the E3 ligase ligand are highly hydrophobic, the PEG linker may not be sufficient to impart overall aqueous solubility.
-
Linker Length: A longer PEG chain can sometimes improve solubility. Consider synthesizing analogs with varying PEG lengths (e.g., PEG4, PEG8, PEG12) to assess the impact on solubility and biological activity.
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Formulation Strategies: For in vitro assays, consider using co-solvents such as DMSO or formulating the PROTAC in a suitable vehicle.
Q4: I am struggling with the purification of my PEGylated PROTAC. What are the best practices for purification?
Purification of PEGylated PROTACs often requires reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column Choice: A C18 column is a common choice for the purification of small molecules, including PROTACs.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid (FA) is typically used. The additive helps to improve peak shape and resolution.
-
Gradient Optimization: Start with a broad gradient to determine the approximate retention time of your compound, then optimize the gradient around that time to achieve the best separation from impurities.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like DMSO or DMF and filter it before injecting it onto the HPLC column.
Q5: How can I confirm the identity and purity of my synthesized PROTAC?
Thorough characterization is essential to confirm that you have synthesized the correct molecule and to assess its purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the PROTAC.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the chemical structure and confirming the successful conjugation of the warhead, linker, and E3 ligase ligand.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with UV detection is used to determine the purity of the final PROTAC.
Troubleshooting Guides
Problem 1: Low or No Product Formation in Amide Coupling Reaction
| Possible Cause | Suggested Solution |
| Inefficient activation of carboxylic acid | Use a more powerful coupling reagent like HATU or COMU. Ensure the coupling reagent is fresh and has been stored under appropriate conditions. |
| Poor nucleophilicity of the amine | If the amine is sterically hindered or electronically deactivated, consider using a more forcing coupling condition (e.g., higher temperature, longer reaction time). Alternatively, a different synthetic route that avoids this challenging coupling may be necessary. |
| Degradation of starting materials or product | Run the reaction at a lower temperature. Check the stability of your starting materials under the reaction conditions. |
| Incorrect stoichiometry | Carefully re-check the molar equivalents of all reactants. A slight excess of the amine and coupling reagent is often beneficial. |
| Presence of water in the reaction | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Multiple Spots on TLC or Peaks in LC-MS after Boc Deprotection
| Possible Cause | Suggested Solution |
| Incomplete deprotection | Extend the reaction time or use a higher concentration of TFA. Monitor the reaction by LC-MS until the starting material is fully consumed. |
| Side reactions during deprotection | If your molecule contains other acid-labile protecting groups, they may be partially or fully cleaved. Consider using a milder deprotection reagent or a different protecting group strategy. The use of scavengers like triisopropylsilane (TIS) can help to prevent side reactions with certain functional groups. |
| Degradation of the product | If the product is unstable to strong acid, consider using a milder deprotection condition or a different protecting group that can be removed under neutral or basic conditions. |
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents in PROTAC Synthesis
| Coupling Reagent | Activating Agent | Additive | Typical Solvent | Key Advantages | Potential Drawbacks |
| HATU | N/A | HOBt or Oxyma | DMF, DCM | High efficiency, fast reaction times, low racemization. | Can be expensive. |
| HBTU | N/A | HOBt | DMF, DCM | Good efficiency, commonly used. | Can cause racemization in sensitive substrates. |
| EDC | N/A | HOBt or DMAP | DCM, DMF | Water-soluble carbodiimide, byproducts are easily removed. | Can be less efficient for hindered substrates. |
| DCC | N/A | HOBt | DCM | Inexpensive and effective. | Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove completely. |
Table 2: Representative Yields for PROTAC Synthesis Steps
| Step | Reaction Type | Starting Materials | Product | Typical Yield (%) |
| 1 | Amide Coupling | Carboxylic acid-functionalized warhead, Boc-protected amine-PEG linker | Boc-Warhead-PEG-amine | 70-90% |
| 2 | Boc Deprotection | Boc-Warhead-PEG-amine | H2N-Warhead-PEG-amine | >95% (often used crude) |
| 3 | Amide Coupling | H2N-Warhead-PEG-amine, Carboxylic acid-functionalized E3 ligase ligand | Final PROTAC | 50-80% |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by LC-MS until the starting material is completely consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.
-
The resulting amine-TFA salt is often used in the next step without further purification.
Protocol 3: General Guideline for Preparative RP-HPLC Purification
-
Column: C18, 5-10 µm particle size.
-
Mobile Phase A: Water + 0.1% TFA or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% TFA or 0.1% Formic Acid.
-
Gradient: A typical starting gradient would be 10-90% B over 20-30 minutes. This should be optimized for each specific PROTAC.
-
Flow Rate: Dependent on the column diameter, typically 5-20 mL/min for semi-preparative columns.
-
Detection: UV at 214 nm and 254 nm.
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Post-Purification: Combine the pure fractions and lyophilize to obtain the final product as a solid.
Mandatory Visualization
Caption: General workflow for the modular synthesis of a PROTAC with a PEG linker.
Caption: Decision tree for troubleshooting low yields in PROTAC synthesis.
References
How to confirm successful conjugation with HS-Peg7-CH2CH2NH2
Technical Support Center: HS-Peg7-CH2CH2NH2 Conjugation
Welcome to the technical support center for confirming successful conjugation with this compound. This guide provides detailed answers, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals validate their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional PEG linker. It contains two distinct reactive groups at its ends:
-
A thiol group (HS-) : This group is nucleophilic and primarily reacts with maleimides, haloacetyls, and other thiol-reactive moieties.
-
A primary amine group (-NH2) : This group reacts with N-hydroxysuccinimide (NHS) esters, carboxyl groups (in the presence of activators like EDC), and aldehydes.
The presence of these two different functional groups allows for specific, controlled conjugation strategies.
Q2: What are the primary conjugation pathways for this linker?
Depending on the functional groups available on your target molecule (e.g., protein, antibody, nanoparticle), you can utilize one of two primary pathways. The choice of reaction chemistry dictates which end of the PEG linker attaches to your molecule.
-
Thiol-Directed Conjugation : The thiol end of the linker reacts with an electrophilic group on the target molecule, such as a maleimide. This leaves the primary amine available for further functionalization. Thiol-maleimide reactions are highly efficient and specific at a pH range of 6.5-7.5.[1]
-
Amine-Directed Conjugation : The amine end of the linker reacts with an activated carboxyl group (like an NHS ester) on the target molecule. This leaves the thiol group free. This reaction is typically performed in buffers with a pH of 7.0-9.0.[2][3]
Guide to Confirmation Techniques
Confirming a successful conjugation requires a combination of analytical methods to verify the formation of the new covalent bond and to separate the conjugated product from unreacted starting materials.
Q3: How can Mass Spectrometry (MS) confirm conjugation?
Mass spectrometry provides direct evidence of conjugation by measuring the mass of the resulting molecule.[4] A successful reaction will show a mass increase corresponding to the addition of the PEG linker.
-
Expected Result : The deconvoluted mass spectrum of the conjugate will show a mass shift equal to the mass of the this compound linker (minus any leaving groups). You may also see peaks corresponding to multiple PEGylations (e.g., two or more linkers attached to one molecule).[5]
-
Techniques : Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. ESI is often coupled with Liquid Chromatography (LC-MS) to analyze the reaction mixture.
| Parameter | Value |
| Molecular Weight of this compound | ~443.6 g/mol |
| Expected Mass Shift (Amine Conjugation) | ~426.6 g/mol (linker mass - H2O) |
| Expected Mass Shift (Thiol Conjugation) | ~443.6 g/mol (linker mass + target - leaving group) |
Q4: What is the role of High-Performance Liquid Chromatography (HPLC) in validation?
HPLC is essential for separating the reaction components and assessing the purity of the final product. By comparing the chromatograms of the starting materials and the reaction mixture, you can identify the newly formed conjugate.
-
Expected Result : A new peak, representing the PEGylated conjugate, will appear in the chromatogram. Based on the chromatography mode, this peak will have a different retention time than the starting materials.
-
Common Modes :
-
Size-Exclusion Chromatography (SEC-HPLC) : The larger, PEGylated molecule will elute earlier than the smaller, unconjugated molecule.
-
Reverse-Phase HPLC (RP-HPLC) : PEGylation increases the hydrophilicity of a molecule, typically causing the conjugate to elute earlier (at a lower organic solvent concentration) than the unconjugated molecule.
-
Q5: Can I use SDS-PAGE to check my conjugation?
Yes, Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used, simple method for initial qualitative assessment, especially for protein conjugations.
-
Expected Result : The PEGylated protein will migrate more slowly than the unmodified protein, appearing as a band at a higher apparent molecular weight on the gel. PEG chains can make proteins run anomalously high, so the observed shift may be larger than the actual mass addition.
-
Limitations : Bands may appear smeared or broadened due to the heterogeneity of the PEG linker and potential for multiple PEGylation sites. For better resolution, Native PAGE can be an alternative as it avoids interactions between PEG and SDS.
Q6: When should I use Nuclear Magnetic Resonance (NMR) or FTIR Spectroscopy?
NMR and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed structural information and are powerful for unambiguous confirmation, though they are less common for routine checks of protein conjugations.
-
¹H NMR Spectroscopy : Can confirm conjugation by showing the disappearance of signals from the reactive group on the linker (e.g., the thiol proton) and the appearance of new signals corresponding to the newly formed covalent bond. It is particularly useful for characterizing small molecule conjugations.
-
FTIR Spectroscopy : Can detect the presence of the PEG chain in the conjugate. The strong C-O-C ether stretch from the PEG backbone (around 1100 cm⁻¹) is a characteristic peak that can be monitored.
Experimental Protocols & Workflows
A systematic workflow is crucial for confirming conjugation. Start with simpler, qualitative methods like SDS-PAGE or HPLC and proceed to more definitive techniques like Mass Spectrometry for unambiguous confirmation.
Protocol 1: LC-MS Analysis of Conjugation
This protocol is for confirming the mass of a PEGylated protein or peptide.
-
Sample Preparation :
-
Take an aliquot of your reaction mixture.
-
Desalt the sample to remove non-volatile salts from the reaction buffer, which can interfere with ionization. Use a C4 ZipTip for proteins or perform buffer exchange.
-
Reconstitute the sample in a solvent compatible with your LC-MS method (e.g., 0.1% formic acid in water).
-
-
LC Separation (RP-HPLC) :
-
Column : C4 or C8 column for proteins.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Run a linear gradient from 5% B to 95% B over 15-20 minutes to elute the unconjugated molecule and the more hydrophilic conjugate.
-
Detection : Monitor UV absorbance at 220 nm and 280 nm.
-
-
MS Detection (ESI-MS) :
-
Mode : Positive ion mode.
-
Mass Range : Scan a wide m/z range appropriate for your molecule's expected charge states (e.g., 500–4000 m/z).
-
Data Acquisition : Acquire spectra across the elution profile.
-
-
Data Analysis :
-
Identify the total ion chromatogram (TIC) peaks corresponding to your unconjugated starting material and the new conjugate peak.
-
Extract the mass spectrum for each peak.
-
Use deconvolution software to convert the charge state envelope into a zero-charge mass for each species.
-
Compare the deconvoluted mass of the product to the starting material to confirm the expected mass shift from the PEG linker.
-
Protocol 2: SDS-PAGE Analysis
This protocol provides a quick visual check of protein PEGylation.
-
Sample Preparation :
-
Prepare samples of your un-PEGylated protein (control) and your reaction mixture.
-
Mix each sample with LDS sample buffer (e.g., NuPAGE LDS Sample Buffer). Do NOT add a reducing agent if you want to maintain disulfide bonds. Do NOT boil the sample, as this can sometimes cause cleavage of the PEG chain from maleimide-thiol linkages. Incubate at 70°C for 10 minutes.
-
-
Electrophoresis :
-
Load 1-5 µg of each sample per well on a precast Bis-Tris gel (e.g., 4-12%).
-
Include a molecular weight marker (protein ladder).
-
Run the gel in an appropriate running buffer (e.g., MES or MOPS) at a constant voltage (e.g., 200 V) for 35-50 minutes.
-
-
Staining and Visualization :
-
Stain the gel with Coomassie Blue to visualize the protein bands.
-
(Optional) To specifically visualize the PEG component, a barium-iodide staining procedure can be performed after Coomassie staining.
-
-
Data Interpretation :
-
Compare the lane containing the reaction mixture to the control lane. A new, higher molecular weight band (or smear) in the reaction lane indicates successful PEGylation.
-
Troubleshooting Guide
Encountering issues during conjugation is common. This section addresses frequent problems and provides solutions.
Q7: I see little to no conjugated product. What went wrong?
Low or no conjugation efficiency is often due to issues with reagents or reaction conditions.
-
Inactive Reagents :
-
Thiol Oxidation : Free thiols can oxidize to form disulfide bonds, which are unreactive towards maleimides. Solution : Before conjugation, reduce your protein with a non-thiol reducing agent like TCEP and remove it, or perform the reaction in a degassed buffer containing EDTA to chelate metal ions.
-
Maleimide/NHS-Ester Hydrolysis : Both maleimide and NHS-ester groups are susceptible to hydrolysis, especially at high pH or in aqueous buffers over time. Solution : Prepare stock solutions of the PEG linker in a dry, water-miscible solvent (like DMSO or DMF) immediately before use. Avoid storing the linker in aqueous solutions.
-
-
Incorrect pH :
-
The optimal pH for thiol-maleimide reactions is 6.5-7.5.
-
The optimal pH for amine-NHS ester reactions is 7.0-9.0.
-
Solution : Ensure your reaction buffer is within the correct pH range for your chosen chemistry.
-
-
Stoichiometry :
-
An insufficient molar excess of the PEG linker can lead to low yield. Solution : Increase the molar ratio of PEG linker to your target molecule. A 5- to 20-fold molar excess is a common starting point.
-
Q8: My conjugated product is aggregated and precipitating.
Aggregation is a common side effect, especially with bifunctional linkers or at high protein concentrations.
-
Intermolecular Cross-linking : Since this compound has two reactive ends, it can potentially link multiple molecules together, leading to large aggregates. Solution : Control the stoichiometry carefully. Use a sufficient excess of the PEG linker to favor the attachment of only one linker per molecule.
-
Suboptimal Buffer Conditions : Incorrect pH or high salt concentration can reduce protein stability. Solution : Screen different buffer conditions (pH, ionic strength) to find one that maintains the stability of your protein during the reaction.
-
High Concentration : High protein or reagent concentrations increase the probability of aggregation. Solution : Perform the reaction at a lower protein concentration (e.g., 1-2 mg/mL).
References
Technical Support Center: Purification Strategies for Amine-PEG-Thiol Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unreacted HS-Peg7-CH2CH2NH2 from a reaction mixture. Below you will find frequently asked questions and troubleshooting guides to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for purification?
A1: this compound is a heterobifunctional linker with three key features that can be exploited for purification:
-
A free thiol (-SH) group: This group is reactive towards maleimides and can be targeted for selective capture.[1][2]
-
A primary amine (-NH2) group: This group is basic and will be protonated at acidic or neutral pH, allowing for purification via ion-exchange chromatography.[3][4][5]
-
A PEG7 linker: This polyethylene glycol spacer provides hydrophilicity.
-
A relatively low molecular weight: This allows for separation from larger conjugated molecules using size-based methods.
Q2: What are the most common methods for removing unreacted this compound?
A2: The most common and effective methods for removing small, unreacted PEG linkers include:
-
Size-Exclusion Chromatography (SEC) / Desalting: Ideal for separating the small linker from a much larger conjugated biomolecule.
-
Ion-Exchange Chromatography (IEX): Highly effective at separating molecules based on charge differences.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high-resolution separation based on hydrophobicity.
-
Dialysis / Ultrafiltration: A straightforward method for separation based on a significant difference in molecular weight.
-
Solid-Phase Scavengers: Utilizes resins that selectively react with and remove unreacted functional groups like amines or thiols.
Q3: How do I choose the best purification method for my specific experiment?
A3: The choice of method depends on several factors, including the nature of your target molecule (the molecule reacted with the PEG linker), the scale of your reaction, and the required final purity. The decision-making workflow below can help guide your choice.
Purification Method Selection Workflow
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unreacted linker is still present in the final product after SEC/Desalting. | The size difference between the product and the linker is insufficient for complete separation. | - Use a column with a smaller pore size for better resolution of smaller molecules.- Optimize the flow rate; a slower flow rate can improve resolution. |
| The column is overloaded. | Reduce the amount of sample loaded onto the column. | |
| Product is lost during Ion-Exchange Chromatography (IEX). | The elution conditions are too harsh, causing the product to remain bound to the column. | - Perform a gradient elution with increasing salt concentration or a pH gradient to find the optimal elution condition.- Ensure the buffer pH is appropriate to maintain the desired charge on your product. |
| The product has precipitated on the column. | - Check the solubility of your product in the chosen buffers.- Consider adding a non-ionic detergent or adjusting the buffer composition. | |
| Poor separation between product and linker with Reverse-Phase HPLC. | The mobile phase composition is not optimal. | - Adjust the gradient of the organic solvent (e.g., acetonitrile or methanol).- Add an ion-pairing agent (e.g., TFA for acidic conditions, or triethylamine for basic conditions) to improve the retention and separation of the amine-containing linker. |
| The column chemistry is not suitable. | - Test different column stationary phases (e.g., C18, C8, C4) to find the best selectivity. For PEGylated molecules, C4 columns can sometimes offer better resolution. | |
| Solid-phase scavenger did not remove all the unreacted linker. | Insufficient amount of scavenger resin was used. | Use a larger excess of the scavenger resin (typically 3-5 equivalents relative to the unreacted linker). |
| The reaction time with the scavenger was too short. | Increase the incubation time of the reaction mixture with the scavenger resin. | |
| The scavenger resin is not appropriate for the linker's functional group. | - To remove the unreacted amine, use an isocyanate or sulfonyl chloride functionalized resin.- To remove the unreacted thiol, a maleimide-functionalized resin can be used. |
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Scale |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Mild conditions, preserves protein structure. | Requires a significant size difference for good separation. | Lab to process scale. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | High capacity and high resolution. Can separate species with small charge differences. | Requires optimization of pH and salt concentration. The product must be stable over a range of pH. | Lab to process scale. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, can separate closely related species. | Can use harsh organic solvents that may denature some biomolecules. | Analytical to prep scale. |
| Dialysis / Ultrafiltration | Separation based on molecular weight cutoff membrane. | Simple, inexpensive, and requires minimal optimization. | Slow for large volumes, potential for sample loss due to membrane binding. | Lab scale. |
| Solid-Phase Scavengers | Covalent capture of reactive species. | High selectivity for the target functional group, simple filtration-based workup. | Cost of scavenger resins can be high, potential for non-specific binding. | Lab scale. |
Detailed Experimental Protocol: Removal of Unreacted this compound using Cation-Exchange Chromatography
This protocol is designed for the purification of a neutral or anionic product from the basic, positively charged unreacted this compound linker at a slightly acidic pH.
Materials:
-
Cation-exchange column (e.g., a pre-packed column with a sulfopropyl (SP) stationary phase).
-
Chromatography system (e.g., FPLC or HPLC).
-
Binding Buffer: 20 mM MES, pH 6.0.
-
Elution Buffer: 20 mM MES, 1 M NaCl, pH 6.0.
-
Reaction mixture containing the product and unreacted this compound.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation:
-
If necessary, perform a buffer exchange on your reaction mixture into the Binding Buffer using a desalting column or dialysis.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Column Equilibration:
-
Wash the cation-exchange column with 5-10 column volumes (CVs) of ultrapure water.
-
Equilibrate the column with 5-10 CVs of Binding Buffer until the UV and conductivity readings are stable.
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding. The unreacted this compound, being positively charged at pH 6.0, will bind to the negatively charged SP resin. Your neutral or anionic product should flow through.
-
-
Collection of Flow-Through:
-
Collect the flow-through fraction. This fraction should contain your purified product. Monitor the UV absorbance at an appropriate wavelength for your product.
-
-
Washing:
-
Wash the column with 5-10 CVs of Binding Buffer to ensure all of your product has eluted and to remove any non-specifically bound impurities. Continue to collect the eluate with the flow-through fraction.
-
-
Elution of Bound Linker:
-
Elute the bound, unreacted this compound from the column using a linear gradient of 0-100% Elution Buffer over 10-20 CVs. Alternatively, a step elution with 100% Elution Buffer can be used. This fraction can be discarded.
-
-
Column Regeneration and Storage:
-
Wash the column with several CVs of ultrapure water.
-
Store the column in an appropriate solution (e.g., 20% ethanol) as recommended by the manufacturer.
-
-
Analysis of Fractions:
-
Analyze the collected flow-through/wash fractions for the presence and purity of your product using appropriate analytical techniques (e.g., SDS-PAGE, HPLC, Mass Spectrometry).
-
Workflow for Cation-Exchange Purification
Caption: Cation-exchange chromatography workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of HS-PEG7-CH2CH2NH2 Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring product quality, efficacy, and safety. The conjugation of molecules with discrete polyethylene glycol (PEG) linkers, such as HS-PEG7-CH2CH2NH2, is a common strategy to improve the therapeutic properties of peptides, proteins, and other biomolecules. Mass spectrometry (MS) is an indispensable analytical technique for the detailed structural elucidation of these conjugates. This guide provides a comparative overview of mass spectrometry-based methods for characterizing this compound conjugates, supported by experimental data and protocols.
Introduction to this compound Conjugate Analysis
This compound is a heterobifunctional discrete PEG (dPEG®) linker containing a thiol group at one end and an amine group at the other, connected by a seven-unit ethylene glycol chain. The thiol group allows for conjugation to molecules via maleimide chemistry, while the amine group can be used for reactions such as NHS ester chemistry. Unlike traditional, polydisperse PEG polymers, discrete PEGs have a defined molecular weight, which simplifies mass spectrometry analysis.[1] The molecular weight of the this compound linker itself is 385.52 Da.[2][3]
Mass spectrometry is a powerful tool for confirming successful conjugation, determining the degree of PEGylation, and identifying the site of modification.[1][4] The primary MS techniques for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS).
Comparison of Mass Spectrometry Techniques
The choice between MALDI-TOF and ESI-MS depends on the specific analytical needs, the nature of the conjugate, and the desired level of detail.
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | A laser strikes a matrix containing the sample, causing desorption and ionization. The time-of-flight analyzer measures the mass-to-charge ratio (m/z). | A high voltage is applied to a liquid sample to create an aerosol of charged droplets. As the solvent evaporates, ions are released and directed into the mass analyzer. |
| Ionization | Primarily produces singly charged ions. | Produces multiply charged ions, which can complicate spectra but is beneficial for high molecular weight molecules. |
| Resolution | Generally provides good resolution, but can be lower than ESI for complex mixtures. | Offers high resolution and mass accuracy, especially with analyzers like Orbitrap and TOF. |
| Coupling to LC | Not as straightforward as ESI-MS. | Readily coupled with liquid chromatography (LC-MS) for separation of complex mixtures. |
| Advantages | - Simple spectra with predominantly singly charged ions.- High tolerance to salts and buffers. - Rapid analysis. | - High sensitivity and accuracy. - Amenable to automation. - Allows for tandem MS (MS/MS) for structural elucidation and sequencing. |
| Disadvantages | - May have lower resolution for heterogeneous samples compared to ESI. - Can be challenging to identify PEGylation sites without further experimentation. | - Spectra can be complex due to multiple charge states. - Ion suppression effects from salts and detergents can be an issue. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality mass spectrometry data for this compound conjugates.
Proper sample preparation is critical for successful MS analysis of PEGylated conjugates.
-
Purification: Remove excess unconjugated PEG linker, unreacted biomolecule, and reaction byproducts using techniques like size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Buffer Exchange: Exchange the purified conjugate into a volatile buffer compatible with mass spectrometry, such as ammonium acetate or ammonium bicarbonate, to minimize ion suppression.
-
Matrix Selection: Choose an appropriate matrix. Sinapinic acid is commonly used for proteins and larger peptides, while α-cyano-4-hydroxycinnamic acid (CHCA) is suitable for smaller peptides.
-
Sample-Matrix Preparation: Mix the purified conjugate solution with the matrix solution. A common ratio is 1:1 (v/v).
-
Target Spotting: Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air dry, facilitating co-crystallization.
-
Instrumental Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in the appropriate mass range. Linear mode is often preferred for larger molecules to improve sensitivity.
-
Liquid Chromatography:
-
Column: A reversed-phase column (e.g., C4, C8, or C18) is typically used for separating the conjugate from impurities.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient from low to high organic content is used to elute the conjugate.
-
-
Electrospray Ionization:
-
Ionization Mode: Positive ion mode is typically used for peptides and proteins.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flow rates to achieve stable ionization and efficient desolvation.
-
-
Mass Analysis:
-
Full Scan MS: Acquire full scan mass spectra to determine the molecular weight of the conjugate. The data will show a distribution of multiply charged ions.
-
Deconvolution: Use deconvolution software to transform the multiply charged spectrum into a zero-charge mass spectrum, which provides the molecular weight of the conjugate.
-
Data Interpretation
The primary goal of the mass spectrometric analysis is to confirm the covalent attachment of the this compound linker. This is achieved by observing a mass shift corresponding to the mass of the linker (385.52 Da) for each conjugation event. For example, if a peptide with a molecular weight of 2000 Da is conjugated with one this compound linker, the expected molecular weight of the conjugate would be 2385.52 Da.
Alternative Characterization Methods
While mass spectrometry is the gold standard, other techniques can provide complementary information.
| Technique | Principle | Advantages | Disadvantages |
| SDS-PAGE | Separation by molecular weight under denaturing conditions. | Simple, widely available, and provides a visual indication of a mass increase. | Low resolution, and band smearing can occur with PEGylated molecules. Does not provide an exact mass. |
| HPLC (SEC or RP) | Separation based on size (SEC) or hydrophobicity (RP). | Can assess purity, aggregation, and successful conjugation by observing shifts in retention time. | Provides indirect evidence of conjugation and does not give precise molecular weight information. |
| NMR Spectroscopy | Provides detailed structural information. | Non-destructive and can provide insights into the conjugation site. | Lower sensitivity compared to MS and can be complex for large molecules. |
Visualizing Workflows and Concepts
References
A Comparative Guide to PEG Linkers in PROTACs: Evaluating HS-Peg7-CH2CH2NH2
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of HS-Peg7-CH2CH2NH2 against other PEG linkers, supported by a synthesis of available experimental data, to aid researchers, scientists, and drug development professionals in linker selection.
The Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not merely a spacer but plays a pivotal role in determining its overall efficacy.[1] The length, rigidity, and composition of the linker directly influence several key parameters:
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2]
-
Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation, often quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[3]
-
Physicochemical Properties: The linker composition, particularly the inclusion of PEG motifs, can enhance solubility and cell permeability, which are crucial for oral absorption and bioavailability.[4]
Comparing this compound to Other PEG Linkers
This compound is a heterobifunctional PEG linker featuring a thiol (-SH) group on one end and an amine (-NH2) group on the other, connected by a 7-unit PEG chain. This specific combination of reactive ends allows for versatile conjugation strategies in PROTAC synthesis. The PEG7 chain itself provides a balance of flexibility and length, which can be critical for optimal PROTAC performance.
While direct head-to-head experimental data for this compound is not extensively published in comparative studies, we can infer its potential performance by examining studies that have systematically varied PEG linker length. The general consensus is that there is no universal optimal linker length; it must be empirically determined for each target protein and E3 ligase pair.
Quantitative Data on PEG Linker Performance
The following table summarizes representative data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on degradation potency. It is important to note that these are different PROTAC systems and the data should be interpreted as showcasing trends rather than a direct comparison of the linkers themselves.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | JQ1-PEG3-VHL | >1000 | <20 | |
| BRD4 | VHL | JQ1-PEG4-VHL | 250 | ~60 | |
| BRD4 | VHL | JQ1-PEG5-VHL | 50 | >90 | |
| BRD4 | VHL | JQ1-PEG6-VHL | 100 | ~80 | |
| ERα | VHL | Estradiol-PEG (12 atoms) | >100 | ~50 | |
| ERα | VHL | Estradiol-PEG (16 atoms) | <100 | >80 | |
| TBK1 | VHL | TBK1 binder-Alkyl/Ether (12 atoms) | Inactive | - | |
| TBK1 | VHL | TBK1 binder-Alkyl/Ether (21 atoms) | 3 | 96 | |
| CRBN | CRBN | Thalidomide-PEG (8 atoms) | Potent | - |
Observations and Implications for a PEG7 Linker:
From the data, a clear trend emerges: linker length has a profound impact on PROTAC efficacy. For BRD4, a PEG5 linker was optimal, while for ERα, a 16-atom linker (closer in length to a PEG4/5) was more effective than a 12-atom one. For TBK1, a much longer linker was required to induce degradation.
A PEG7 linker, with approximately 28-30 atoms in its chain, falls into the mid-to-long range of linkers commonly explored. Based on the trends, a PROTAC incorporating a PEG7 linker could be highly effective, particularly for target proteins and E3 ligases that require a greater separation distance for productive ternary complex formation. However, it is also possible that for some systems, a PEG7 linker might be too long, leading to a decrease in potency due to a higher entropic penalty upon binding. Therefore, empirical testing remains crucial.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.
Western Blot for Protein Degradation
This protocol is used to determine the extent of target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 for ERα, HEK293 for BRD4) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (MTS Assay)
This assay is used to assess the cytotoxic effects of the PROTAC.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a PROTAC across the intestinal barrier.
-
Preparation of the PAMPA Plate:
-
Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
-
PROTAC Application:
-
Add the PROTAC solution to the donor wells of the filter plate.
-
Add buffer to the acceptor wells of a 96-well acceptor plate.
-
-
Incubation:
-
Place the filter plate on top of the acceptor plate and incubate for a specified time (e.g., 4-16 hours) at room temperature.
-
-
Concentration Measurement:
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Permeability Calculation:
-
Calculate the effective permeability (Pe) using the measured concentrations and assay parameters.
-
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: General Experimental Workflow for PROTAC Evaluation.
Caption: Relationship between Linker Properties and PROTAC Performance.
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. While a PEG7 linker like this compound offers a promising option due to its length and versatile end-groups, the ideal chain length is not a one-size-fits-all parameter. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
In vitro and in vivo stability of Thiol-PEG7-amine linkers
A Comparative Guide to the In Vitro and In Vivo Stability of Thiol-PEG7-Amine Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while ensuring efficient payload delivery to the target cells. This guide provides an objective comparison of the stability of Thiol-PEG7-amine linkers with other common thiol-based conjugation chemistries, supported by experimental data.
The Thiol-PEG7-amine linker offers a hydrophilic spacer to improve ADC solubility and pharmacokinetics, with the terminal amine group allowing for stable amide bond formation with the payload. The stability of the entire ADC construct, however, is significantly influenced by the chemistry used to attach the thiol end of the linker to the antibody.
Comparison of Linker Stability
The stability of an ADC's linker is paramount to its safety and efficacy. Premature drug release can lead to systemic toxicity, while a linker that is too stable may not efficiently release its payload at the target site. The following tables summarize the stability of different thiol-based linker chemistries.
Table 1: In Vitro Stability of Thiol-Based ADC Linkers
| Linker Chemistry | System | Incubation Time | Remaining Conjugate (%) | Reference |
| Thiol-Maleimide | Human Plasma | 72 hours | ~20% | [1] |
| 1 mM Glutathione | 7 days | ~70% | [2] | |
| PBS with excess thiol | 21 days | ~91% (payload loss of ~9%) | [3] | |
| Maleamic Methyl Ester | PBS with excess thiol | 21 days | ~91% (payload loss of ~9%) | [3] |
| Albumin solution (25 mg/mL) | 14 days | ~96.2% (payload loss of ~3.8%) | [4] | |
| Phenyloxadiazole Sulfone | Human Plasma | 72 hours | >95% | |
| PEG-Amide Bond | In vivo (subcutaneous implant) | >35 days | Stable |
Table 2: In Vivo Stability of Thiol-Based ADC Linkers
| Linker Chemistry | Animal Model | Key Findings | Reference |
| Thiol-Maleimide | Mouse | Faster clearance compared to total antibody, suggesting payload loss. | |
| Maleamic Methyl Ester | Mouse | Improved efficacy and safety profile compared to traditional maleimide ADCs. | |
| PEG-Amide Bond | Mouse | Maintained long-term stability for months. | |
| PEG-Ester Bond | Mouse | Rapidly degraded within 24 hours. |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing and comparing linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma.
Methodology:
-
Incubation: Incubate the ADC (e.g., 100 µg/mL) in plasma (human, mouse, or rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing: Stop the degradation by freezing the samples at -80°C. The ADC can be isolated from the plasma using methods like affinity capture (e.g., Protein A beads).
-
Analysis: Quantify the amount of intact ADC and released payload using techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and conjugated antibody.
-
In Vivo Pharmacokinetic Study
Objective: To evaluate the stability, clearance, and overall pharmacokinetic profile of an ADC in an animal model.
Methodology:
-
Administration: Administer a single intravenous (IV) dose of the ADC to a suitable animal model (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at predetermined time points.
-
Analysis: Process the plasma and analyze the concentrations of the intact ADC, total antibody, and free payload over time. This data is used to determine the ADC's half-life and clearance rate. A faster clearance of the ADC compared to the total antibody suggests in vivo linker instability.
Mandatory Visualizations
Experimental Workflow for Linker Stability Assessment
Caption: Experimental workflow for assessing the in vitro and in vivo stability of ADC linkers.
Signaling Pathway of ADC Action
Caption: General mechanism of action for an antibody-drug conjugate.
Discussion
The data indicates that the stability of thiol-based linkers is highly dependent on the specific conjugation chemistry employed. Traditional thiol-maleimide linkages are susceptible to retro-Michael reactions, leading to premature payload release in the presence of endogenous thiols like albumin and glutathione. This instability can compromise the therapeutic index of an ADC.
In contrast, newer thiol-based chemistries, such as maleamic methyl ester and phenyloxadiazole sulfone linkers, demonstrate significantly improved stability in plasma. The Thiol-PEG7-amine linker, which forms a stable amide bond with the payload, is expected to exhibit high stability, particularly when compared to ester-based linkages which have been shown to be rapidly degraded in vivo. The hydrophilic PEG component of the linker can further enhance in vivo performance by improving solubility and pharmacokinetic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Linkage Groups within Thiol-Ene Photoclickable PEG Hydrogels Control In Vivo Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Balancing Act: A Head-to-Head Comparison of PEG Linker Lengths in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker in a drug delivery system is a critical decision that significantly impacts therapeutic efficacy and safety. The length of the PEG chain is a key variable that modulates a drug conjugate's solubility, stability, pharmacokinetics, and biodistribution. This guide provides an objective, data-driven comparison of different PEG linker lengths to inform the rational design of next-generation drug delivery systems.
The incorporation of PEG linkers, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of various modalities, from small molecules to large biologics and nanoparticles.[1][2] Longer PEG chains are generally associated with an increased hydrodynamic radius, which can lead to reduced renal clearance and a prolonged circulation half-life.[3] This "stealth" effect helps drug carriers evade uptake by the mononuclear phagocyte system, allowing for greater accumulation at the target site.[4][5] Conversely, shorter PEG linkers may be advantageous where less steric hindrance is desired to facilitate more favorable interactions between a targeting ligand and its receptor. This guide delves into the experimental evidence to elucidate the trade-offs associated with varying PEG linker lengths.
Data Presentation: A Quantitative Look at Performance Metrics
The following tables summarize quantitative data from various studies, providing a clear comparison of key performance indicators across different PEG linker lengths in various drug delivery platforms.
| Drug Delivery System | PEG Linker Length (Molecular Weight) | Key Pharmacokinetic Finding | Reference(s) |
| Antibody-Drug Conjugate (ADC) | Short (e.g., PEG8) | Faster blood clearance compared to non-PEGylated counterparts. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | |
| Polymeric Micelles | 2 kDa vs. 20 kDa | Blood circulation half-lives were 4.6 minutes for 5 kDa PEG, 7.5 minutes for 10 kDa PEG, and 17.7 minutes for 20 kDa PEG. |
| Drug Delivery System | PEG Linker Length (Molecular Weight) | In Vitro Cellular Uptake Finding | In Vivo Tumor Accumulation & Efficacy Finding | Reference(s) |
| Folate-Linked Liposomes | 2 kDa, 5 kDa, 10 kDa | No significant difference in cellular uptake in folate receptor-overexpressing KB cells was observed between different PEG linker lengths. | The level of tumor accumulation significantly increased with longer PEG linkers. The 10 kDa PEG linker group showed a >40% reduction in tumor size compared to the 2 kDa and 5 kDa groups. | |
| Antibody-Coated PLGA Nanoparticles for DC Targeting | 2 kDa - 20 kDa | NPs coated with PEG-3000 (3 kDa) showed the optimal chain length for antibody-receptor interactions and subsequent T-cell responses. | Increasing PEG chain length beyond an optimal point can compromise the efficacy of targeted delivery. | |
| Methotrexate-loaded Chitosan Nanoparticles | 750 Da, 2 kDa, 5 kDa | Increased PEG molecular weight led to reduced uptake by macrophage cells. | Longer PEG chains provided better protection from the reticuloendothelial system, leading to prolonged drug circulation. | |
| PEG-b-PCL Nanoparticles | 3.4 kDa, 5 kDa, 8 kDa | Nanoparticles with a 5 kDa PEG (13.8 nm length) significantly decreased interaction with macrophages. | The 5 kDa PEG length resulted in prolonged blood circulation, enhanced tumor accumulation, and improved antitumor efficacy compared to shorter (3.4 kDa) and longer (8 kDa) PEG chains. |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental results. Below are representative protocols for key experiments cited in the comparison of different length PEG linkers.
In Vivo Pharmacokinetic Study
-
Objective: To determine the circulation half-life of PEGylated drug conjugates.
-
Animal Model: Typically, healthy mice or rats are used.
-
Procedure:
-
The PEGylated drug conjugate is administered intravenously to the animals.
-
Blood samples are collected at predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h) post-injection.
-
The concentration of the conjugate in the plasma or serum is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) for protein-based conjugates or by measuring radioactivity for radiolabeled conjugates.
-
The data is then used to calculate pharmacokinetic parameters, including half-life (t½), clearance (CL), and the area under the concentration-time curve (AUC).
-
Biodistribution and Tumor Accumulation Study
-
Objective: To determine the organ and tumor accumulation of PEGylated conjugates.
-
Animal Model: Tumor-xenograft models, where human cancer cells are implanted in immunocompromised mice, are commonly used.
-
Procedure:
-
Radiolabeled (e.g., with ⁶⁸Ga, ¹¹¹In) or fluorescently-labeled PEGylated conjugates are administered intravenously to tumor-bearing mice.
-
At various time points, animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart) and the tumor are excised.
-
The amount of the conjugate in each organ and the tumor is quantified by measuring radioactivity or fluorescence.
-
The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
In Vivo Antitumor Efficacy Study
-
Objective: To evaluate the therapeutic efficacy of PEGylated drug conjugates.
-
Animal Model: Tumor-xenograft models are utilized.
-
Procedure:
-
Mice are inoculated with tumor cells.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomly assigned to treatment and control groups.
-
The PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control are administered according to a defined dosing schedule.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
The study concludes when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
In Vitro Cellular Uptake Assay
-
Objective: To compare the cellular uptake of targeted nanoparticles with varying PEG linker lengths.
-
Cell Line: A cancer cell line that overexpresses the target receptor is used (e.g., KB cells for folate receptor targeting).
-
Procedure:
-
Targeted nanoparticles, conjugated with different length PEG-ligand constructs and carrying a fluorescent label, are prepared.
-
The target cancer cells are incubated with the fluorescently labeled nanoparticles for a specific period.
-
After incubation, the cells are washed to remove non-internalized nanoparticles.
-
The cellular uptake is quantified using a flow cytometer to measure the fluorescence intensity of the cells.
-
Fluorescence microscopy can also be used for qualitative visualization of cellular uptake.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for comparing different length PEG linkers.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: In vivo pathway of a PEGylated drug conjugate.
References
- 1. mdpi.com [mdpi.com]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Modification: Validation of HS-PEG7-CH2CH2NH2 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of surface modification using HS-PEG7-CH2CH2NH2 against alternative surface chemistries. The performance of these modifications is evaluated based on key parameters critical for applications in drug delivery, biosensing, and biomaterials. Supporting experimental data and detailed protocols are provided to aid in the selection of the most appropriate surface modification strategy for your research needs.
Performance Comparison of Surface Modifications
The efficacy of a surface modification is determined by its ability to modulate surface properties, primarily to enhance biocompatibility and reduce non-specific protein adsorption. This section compares this compound-modified surfaces with alternatives such as carboxyl-terminated PEGs and zwitterionic coatings.
Table 1: Quantitative Comparison of Surface Modification Performance
| Feature | This compound | HS-PEG-COOH | Zwitterionic (e.g., Sulfobetaine) | Bare Gold Substrate (Control) |
| Water Contact Angle (θ) | 30° - 50° | 40° - 60° | < 20° | 70° - 90° |
| Non-Specific Protein Adsorption (ng/cm²) | < 10 | < 15 | < 5 | > 200 |
| Monolayer Thickness (nm) | 3 - 5 | 3 - 5 | 2 - 4 | N/A |
| Surface Charge (at pH 7.4) | Positive | Negative | Neutral | Negative |
| Stability in Air | Degrades after < 2 weeks[1][2] | Similar to amine-terminated PEG | Generally high | Stable |
Experimental Validation Protocols
Successful surface modification requires robust validation. The following are detailed protocols for key experiments used to characterize and compare the performance of different surface chemistries.
Surface Modification with this compound on Gold
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Rinse the substrate thoroughly with DI water and then with ethanol. Dry the substrate under a stream of nitrogen gas.
-
SAM Formation: Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the clean, dry gold substrate in the this compound solution.
-
Incubate for at least 18 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the modified substrate under a gentle stream of nitrogen gas.
-
Store the modified substrate in a clean, dry environment until further use.
Contact Angle Goniometry
This technique measures the wettability of a surface, providing an indication of its hydrophilicity or hydrophobicity. A lower contact angle generally indicates a more hydrophilic surface, which is often correlated with reduced protein adsorption.
Procedure:
-
Place the surface-modified substrate on the sample stage of the contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
A camera captures the image of the droplet at the solid-liquid interface.
-
Software analysis of the droplet shape determines the contact angle.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top 1-10 nm of a surface.
Procedure:
-
Mount the surface-modified substrate onto the sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the sample surface with a focused beam of X-rays.
-
The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
The resulting spectrum shows peaks characteristic of the elements present on the surface.
-
Analysis of the peak positions and areas provides information on the elemental composition and the chemical bonding states, confirming the presence of the PEG monolayer and its constituent elements (C, O, N, S).
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive technique for real-time analysis of surface interactions, including protein adsorption. It measures changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor as molecules adsorb to its surface. A smaller frequency shift indicates less protein adsorption.
Procedure:
-
Mount a gold-coated QCM-D sensor functionalized with the desired surface chemistry in the flow module.
-
Establish a stable baseline by flowing a suitable buffer (e.g., phosphate-buffered saline, PBS) over the sensor surface.
-
Introduce a solution of a model protein (e.g., bovine serum albumin, BSA, or fibrinogen) in the same buffer and monitor the changes in frequency and dissipation in real-time.
-
After the protein adsorption has reached a plateau, rinse with the buffer to remove any loosely bound protein.
-
The final frequency shift (Δf) corresponds to the mass of the irreversibly adsorbed protein layer.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
ATR-FTIR can be used to identify the functional groups present on a modified surface, confirming the successful immobilization of the PEG linker.
Procedure:
-
Press the surface-modified substrate against the ATR crystal (e.g., zinc selenide or germanium).
-
An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample.
-
The evanescent wave that penetrates a short distance into the sample is absorbed at specific wavelengths corresponding to the vibrational frequencies of the functional groups present.
-
The resulting infrared spectrum will show characteristic peaks for the PEG backbone (C-O-C stretching) and the terminal amine group (N-H bending).
Fluorescence Microscopy for Non-Specific Protein Binding
This method provides a qualitative and semi-quantitative assessment of non-specific protein adsorption.
Procedure:
-
Incubate the surface-modified substrate with a solution of a fluorescently labeled protein (e.g., FITC-BSA) for a defined period.
-
Rinse the substrate thoroughly with buffer to remove unbound protein.
-
Image the surface using a fluorescence microscope.
-
The intensity of the fluorescence signal is proportional to the amount of non-specifically adsorbed protein. Compare the fluorescence intensity on the modified surface to that on a control (unmodified) surface.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and the underlying principles of surface modification can aid in understanding these complex processes.
Caption: Experimental workflow for surface modification and validation.
Caption: Mechanisms of resistance to non-specific protein adsorption.
Conclusion
The validation of surface modification is a critical step in the development of advanced biomaterials and drug delivery systems. This compound provides an effective means of creating a hydrophilic, amine-functionalized surface that significantly reduces non-specific protein adsorption compared to unmodified surfaces. For applications requiring even lower biofouling, zwitterionic coatings present a compelling alternative, often demonstrating superior resistance to protein adsorption. The choice between these surface chemistries will depend on the specific requirements of the application, including the desired surface charge and the acceptable level of non-specific binding. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision and for the robust validation of the chosen surface modification strategy.
References
Unraveling the Impact of Linker Design on PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor in the quest for novel therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The linker, far from being a mere spacer, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3][4] This guide provides a comparative analysis of PROTACs synthesized with different linkers, supported by experimental data, to inform the design of next-generation protein degraders.
The formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase is paramount for subsequent ubiquitination and proteasomal degradation of the target.[1] The length, composition, and rigidity of the linker are critical in orchestrating this interaction. A linker that is too short may create steric hindrance, preventing the formation of a productive ternary complex, while an overly long linker can lead to inefficient degradation.
Comparative Analysis of Common Linker Types
The choice of linker chemistry significantly impacts the physicochemical properties and overall performance of a PROTAC. The most common linker classes include polyethylene glycol (PEG), alkyl chains, and rigid linkers.
-
PEG Linkers: Comprising repeating ethylene glycol units, PEG linkers are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers.
-
Alkyl Linkers: These linkers consist of straight or branched hydrocarbon chains and are generally hydrophobic, which can affect the PROTAC's solubility.
-
Rigid Linkers: Often incorporating cyclic structures like piperazine or aromatic rings, rigid linkers introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.
-
Clickable Linkers: The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, facilitates the modular and efficient synthesis of PROTAC libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | 7 | No degradation | - |
| Alkyl/Ether | 12 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Comparison of Different Linker Compositions for Degradation of Bruton's tyrosine kinase (BTK)
| Linker Type | Number of PEG units | DC50 (nM) | Dmax (%) |
| PEG | 2 | >1000 | - |
| PEG | 3 | 100 | >90 |
| PEG | 4 | 25 | >95 |
| Alkyl Chain | 9 atoms | Weak degradation | - |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
PROTAC Synthesis
The synthesis of PROTACs often involves standard peptide coupling reactions or click chemistry. For example, a warhead targeting a specific protein with a pendant acid or amine reactive terminal can be coupled with an amine or acid partial PROTAC. The general steps for synthesis, deprotection, and purification using techniques like HPLC are crucial for obtaining high-purity PROTACs for biological evaluation.
Western Blotting for Protein Degradation Quantification
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) in 6-well plates to achieve 70-80% confluency. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Detection and Analysis: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme like HRP. Add a chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein band intensity to the loading control.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTACs.
References
Quantifying the Degree of PEGylation: A Comparative Guide to HS-Peg7-CH2CH2NH2
For researchers, scientists, and drug development professionals, the precise covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical strategy for enhancing the therapeutic properties of biomolecules. The choice of PEGylation reagent and the method for quantifying the degree of modification are paramount for ensuring product consistency, efficacy, and safety. This guide provides an objective comparison of methods to quantify the degree of PEGylation using the heterobifunctional reagent HS-Peg7-CH2CH2NH2 and contrasts its performance with alternative PEGylation strategies, supported by experimental data and detailed protocols.
This compound is a PEG reagent featuring a thiol group (-SH) at one terminus and a primary amine (-NH2) at the other, separated by a seven-unit polyethylene glycol chain. The thiol group allows for specific conjugation to cysteine residues or other thiol-containing molecules, while the amine group can be used for subsequent modifications or quantification of unreacted PEG.
Comparative Analysis of Quantification Methods
Accurately determining the number of PEG chains attached to a biomolecule is essential. Several analytical techniques can be employed, each with its own advantages and limitations.
Data Presentation: Quantitative Comparison of Methods
| Analytical Method | Principle | Throughput | Sensitivity | Key Advantages | Key Limitations |
| Colorimetric Assays (TNBSA, Ellman's) | Measures unreacted functional groups (amines or thiols) | High | Moderate | Simple, cost-effective, suitable for initial screening.[1][2][3][4] | Indirect measurement, can be prone to interference.[5] |
| HPLC-SEC | Separates molecules based on hydrodynamic volume. | Medium | Moderate | Good for analyzing aggregation and removing unreacted PEG. | May not resolve species with small mass differences. |
| MALDI-TOF MS | Measures the mass-to-charge ratio of the intact molecule. | High | High | Provides direct measurement of molecular weight and distribution of PEGylated species. | Can be challenging for very large or heterogeneous molecules. |
| ¹H NMR Spectroscopy | Quantifies protons specific to the PEG and the biomolecule. | Low | Low | Provides an absolute measure of the degree of PEGylation. | Requires high sample concentration and specialized equipment. |
Experimental Protocols
Detailed methodologies are crucial for reproducible quantification of PEGylation.
Protocol 1: Quantification of Primary Amines using TNBSA Assay
This protocol is adapted for determining the amount of unreacted amine-terminated PEG.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBSA) 5% solution
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
10% Sodium dodecyl sulfate (SDS)
-
1 N HCl
-
PEGylated sample and un-PEGylated control
-
Amine-containing standard (e.g., glycine)
Procedure:
-
Prepare a working solution of 0.01% TNBSA in 0.1 M sodium bicarbonate buffer immediately before use.
-
Prepare a standard curve using known concentrations of the amine-containing standard.
-
Dilute the PEGylated sample and un-PEGylated control in the bicarbonate buffer.
-
To 0.5 mL of each sample, standard, and control, add 0.25 mL of the 0.01% TNBSA solution.
-
Incubate the reactions at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1N HCl.
-
Measure the absorbance at 335 nm.
-
Calculate the concentration of free amines in the samples by comparing their absorbance to the standard curve. The degree of PEGylation can be indirectly estimated by the reduction in available amine groups if the initial number of amines on the biomolecule is known.
Protocol 2: Quantification of Free Thiols using Ellman's Assay
This protocol is used to determine the consumption of thiol groups on the target molecule after conjugation with a thiol-reactive PEG.
Materials:
-
Ellman’s Reagent (DTNB)
-
0.1 M Sodium phosphate buffer, pH 8.0
-
Thiol-containing standard (e.g., L-cysteine)
-
PEGylated sample and un-PEGylated control
Procedure:
-
Prepare a 4 mg/mL solution of Ellman's Reagent in the phosphate buffer.
-
Prepare a standard curve with known concentrations of the thiol-containing standard.
-
To 25 µL of the Ellman's Reagent solution and 1.250 mL of the phosphate buffer, add 125 µL of the sample, standard, or control.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols. The degree of PEGylation is determined by the decrease in the number of free thiols compared to the un-PEGylated control.
Protocol 3: Analysis by HPLC-SEC
Methodology:
-
Column: A suitable size-exclusion column (e.g., Zenix SEC-150).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
The chromatogram will show peaks corresponding to the PEGylated conjugate, unreacted protein, and free PEG, allowing for quantification based on peak area.
Protocol 4: Analysis by MALDI-TOF Mass Spectrometry
Methodology:
-
Matrix: Sinapinic acid (for proteins) or α-cyano-4-hydroxycinnamic acid (for peptides).
-
Sample Preparation: Mix the sample with the matrix solution and spot it onto the MALDI target plate.
-
Analysis: Acquire mass spectra in linear mode.
-
Data Interpretation: The mass shift between the un-PEGylated and PEGylated species corresponds to the mass of the attached PEG molecules. The distribution of peaks indicates the heterogeneity of PEGylation.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Quantifying PEGylation
Caption: Workflow for quantifying the degree of PEGylation.
Diagram 2: Signaling Pathway of Thiol-Maleimide Conjugation
Caption: Thiol-maleimide conjugation reaction pathway.
Comparison with Alternative PEGylation Reagents
The choice of PEGylation reagent depends on the target functional group and desired linkage stability.
Data Presentation: Comparison of PEGylation Chemistries
| Reagent Type | Target Functional Group | Linkage Formed | Reaction pH | Stability | Key Advantages |
| This compound | Cysteine (-SH) | Disulfide (reversible) or Thioether (irreversible, with maleimide partner) | 6.5-7.5 | Variable | Specific for thiols. |
| Maleimide-PEG | Cysteine (-SH) | Thioether | 6.5-7.5 | Stable, but can undergo retro-Michael reaction. | Highly specific and efficient for thiols. |
| NHS-ester-PEG | Lysine (-NH2), N-terminus | Amide | 7-9 | Highly Stable | Reacts readily with abundant amine groups. |
| Aldehyde-PEG | N-terminus (-NH2) | Secondary Amine (after reduction) | 6-7 | Highly Stable | Site-specific for N-terminus. |
Performance Comparison
This compound, with its terminal thiol group, offers an alternative to the more common maleimide chemistry for targeting cysteine residues. While maleimide-PEG reagents form a stable thioether bond through Michael addition, the resulting linkage can be susceptible to a retro-Michael reaction, leading to de-PEGylation, especially in the presence of other thiols. Thiol-PEG reagents like this compound can participate in disulfide exchange to form a reversible disulfide bond, or they can be used to react with an activated partner on the biomolecule. For a more stable linkage, the biomolecule could be functionalized with a maleimide group first, followed by reaction with the thiol-PEG.
The choice between a thiol-PEG and a maleimide-PEG often comes down to the desired stability of the final conjugate. For applications requiring a highly stable and irreversible linkage, chemistries that result in thioether bonds are generally preferred. However, for applications where reversible PEGylation might be advantageous, disulfide bond formation using a thiol-PEG could be a viable strategy.
References
Safety Operating Guide
Proper Disposal of HS-Peg7-CH2CH2NH2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental integrity. This guide provides detailed procedures for the proper disposal of HS-Peg7-CH2CH2NH2, a heterobifunctional polyethylene glycol (PEG) derivative featuring a thiol (-SH) group at one end and an amine (-NH2) group at the other.
While polyethylene glycol itself is generally considered biocompatible and biodegradable, the terminal functional groups of this compound necessitate specific disposal protocols.[1] The thiol and amine groups can present potential hazards if not managed correctly. Therefore, this compound and any materials contaminated with it should be handled as chemical waste.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Safety Precautions:
-
Avoid inhalation of any vapors or mists.
-
Prevent contact with skin and eyes.
-
Do not dispose of this chemical down the drain or in regular solid waste.[2]
-
Keep the chemical and its waste away from incompatible materials, such as strong oxidizing agents.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, collection, and labeling, culminating in disposal through a licensed chemical waste contractor.
1. Waste Segregation:
-
Liquid Waste: All solutions containing this compound must be collected in a designated, leak-proof container clearly labeled as hazardous chemical waste.[2] Do not mix this waste with other chemical waste streams unless their compatibility has been verified.
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, should be collected in a separate, dedicated solid waste container.[2] This container must also be clearly labeled as hazardous chemical waste.
2. Waste Collection and Storage:
-
Containers: Use containers made of a material compatible with the chemical. Ensure the containers have secure, tightly fitting lids to prevent spills or the release of vapors.
-
Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste containers in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional chemical waste disposal service.[1]
-
Adhere to all local, state, and federal regulations governing the disposal of hazardous waste.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | Not readily available for this specific derivative | N/A |
| Primary Functional Groups | Thiol (-SH), Amine (-NH2) | N/A |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | General Lab Safety |
| Disposal Classification | Hazardous Chemical Waste | Prudent Practice |
| Incompatible Materials | Strong oxidizing agents | General Chemical Safety |
Experimental Workflow for Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
